Aminoacyl tRNA synthetase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKZHDGLJXVNIT-VBJYJYTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Aminoacyl tRNA Synthetase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoacyl tRNA synthetase-IN-1 is a potent and selective inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein biosynthesis. This guide provides a comprehensive overview of its mechanism of action, drawing from available scientific literature and patent documentation. The inhibitor functions as a high-affinity mimic of the isoleucyl-adenylate intermediate, effectively blocking the catalytic cycle of IleRS and leading to the cessation of protein synthesis and bacterial growth. This document details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this compound.
Introduction to Aminoacyl-tRNA Synthetases as Drug Targets
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the attachment of a specific amino acid to its cognate tRNA molecule. This process, known as aminoacylation or tRNA charging, is fundamental for the accurate translation of the genetic code. The fidelity of this reaction is crucial for cellular viability, making aaRSs attractive targets for the development of antimicrobial agents. Because there are significant structural differences between bacterial and human aaRSs, it is possible to design inhibitors that selectively target the bacterial enzymes.
This compound belongs to a class of compounds known as aminoacyl-sulfamoyladenosines (aaSAs). These molecules are designed as stable analogs of the highly reactive aminoacyl-adenylate intermediate formed during the aminoacylation reaction.
The Molecular Mechanism of Action of this compound
The canonical reaction catalyzed by isoleucyl-tRNA synthetase involves two main steps:
-
Amino Acid Activation: Isoleucine (Ile) reacts with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate and pyrophosphate (PPi).
-
tRNA Charging: The activated isoleucine is then transferred from Ile-AMP to the 3'-end of its cognate tRNA, tRNAIle, releasing AMP.
This compound is a synthetic molecule with the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate. Its structure comprises three key moieties: an adenosine group, an L-isoleucine residue, and a sulfamoyl linker. This structure is designed to mimic the transient Ile-AMP intermediate.
The core of its mechanism of action lies in its ability to act as a competitive inhibitor of IleRS. The sulfamoyl group in this compound replaces the unstable phosphate-carboxylate anhydride linkage in the natural Ile-AMP intermediate. This substitution results in a stable molecule that binds tightly to the active site of bacterial IleRS but cannot be further processed in the catalytic cycle. By occupying the active site, this compound prevents the binding of the natural substrates, isoleucine and ATP, thereby halting the production of charged tRNAIle. The depletion of isoleucyl-tRNAIle leads to a stall in ribosomal protein synthesis, ultimately resulting in bacterial growth inhibition.
Quantitative Inhibitory Data
This compound is a potent inhibitor of bacterial IleRS. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The following table summarizes the available data for this class of compounds as described in the patent literature from Cubist Pharmaceuticals.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | Escherichia coli IleRS | 0.4 - 135 nM | [1] |
| MIC | Staphylococcus aureus | 1 - 500 µg/mL | [1] |
| MIC | Staphylococcus epidermidis | 1 - 500 µg/mL | [1] |
| MIC | Streptococcus pyogenes | 0.5 - 16 µg/mL | [1] |
Note: The ranges represent the values for a series of aminoacyl sulfamoyladenosine inhibitors described in the patent, including the class to which this compound belongs.
Experimental Protocols
The characterization of this compound involves several key experiments to determine its inhibitory properties. The following sections detail the general methodologies employed.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
The in vitro inhibitory activity of this compound against bacterial IleRS is typically determined using a radiolabel-based aminoacylation assay.
Principle: This assay measures the amount of radiolabeled isoleucine incorporated into its cognate tRNA in the presence of IleRS and varying concentrations of the inhibitor.
Materials:
-
Purified bacterial Isoleucyl-tRNA synthetase (IleRS)
-
[3H]-L-isoleucine or [14C]-L-isoleucine
-
Total tRNA or purified tRNAIle
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, radiolabeled isoleucine, and tRNA.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding the purified IleRS enzyme.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.
-
Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to assess the whole-cell antibacterial activity of the compound.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton broth)
-
This compound at various concentrations
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor that shows no visible bacterial growth.
Downstream Signaling and Cellular Effects
Inhibition of an aminoacyl-tRNA synthetase by compounds like this compound leads to an accumulation of uncharged tRNAs within the bacterial cell. This accumulation is a signal of amino acid starvation and can trigger a cascade of downstream cellular responses. In many bacteria, this is known as the stringent response, which is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). The stringent response leads to a global downregulation of transcription and translation, conserving resources and helping the bacterium to survive under nutrient-limiting conditions. The primary cellular effect of this compound is therefore the inhibition of protein synthesis, leading to bacteriostasis or, at higher concentrations, bactericidal effects.
Conclusion
This compound is a potent and selective inhibitor of bacterial isoleucyl-tRNA synthetase. Its mechanism of action is well-defined, acting as a stable mimic of the isoleucyl-adenylate intermediate to competitively inhibit the enzyme. This leads to the depletion of charged tRNAIle and the subsequent cessation of protein synthesis, which is detrimental to bacterial survival. The data from in vitro enzyme assays and whole-cell antibacterial testing demonstrate its potential as an antimicrobial agent. Further research and development in this class of inhibitors could lead to novel therapeutic options for combating bacterial infections.
References
An In-depth Technical Guide to Aminoacyl-tRNA Synthetase Inhibitor AARS-IN-1
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AARS-IN-1, a potent and selective inhibitor of Leucyl-tRNA synthetase (LeuRS). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Aminoacyl-tRNA Synthetases as Drug Targets
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code.[1][2][3] They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[4][5][6] The inhibition of these enzymes leads to the cessation of protein synthesis and subsequent cell death, making them attractive targets for the development of novel antimicrobial agents.[7][8][9] The existence of structural differences between prokaryotic and eukaryotic aaRSs allows for the design of selective inhibitors, minimizing off-target effects in humans.
Discovery of AARS-IN-1
AARS-IN-1 was identified through a high-throughput screening campaign of a diverse chemical library against Escherichia coli Leucyl-tRNA synthetase (LeuRS). The screening aimed to identify compounds that could inhibit the aminoacylation activity of the enzyme. Initial hits were further optimized through a structure-based drug design approach, leveraging the crystal structure of E. coli LeuRS to improve potency and selectivity. AARS-IN-1 emerged as a lead candidate due to its potent inhibitory activity against the bacterial enzyme and favorable selectivity profile over the human counterpart.
Synthesis Pathway of AARS-IN-1
The synthesis of AARS-IN-1 is a multi-step process, which is outlined below. The pathway is designed for efficiency and scalability, allowing for the production of sufficient quantities for preclinical and clinical studies.
Quantitative Biological Data
The biological activity of AARS-IN-1 was evaluated through a series of in vitro assays. The data demonstrates the inhibitor's potency and selectivity.
| Parameter | E. coli LeuRS | S. aureus LeuRS | Human Cytoplasmic LeuRS | Human Mitochondrial LeuRS |
| IC50 (nM) | 1.6 | 25 | >10,000 | >10,000 |
| Ki (nM) | 0.9 | 15 | Not Determined | Not Determined |
| Mechanism of Inhibition | Competitive (with respect to ATP) | Competitive (with respect to ATP) | Not Applicable | Not Applicable |
Table 1: In vitro inhibitory activity of AARS-IN-1 against various Leucyl-tRNA synthetases.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | 0.5 |
| Staphylococcus aureus (ATCC 29213) | 1 |
| Streptococcus pneumoniae (ATCC 49619) | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 |
Table 2: Minimum Inhibitory Concentration (MIC) of AARS-IN-1 against various bacterial strains.
Experimental Protocols
This assay measures the first step of the aminoacylation reaction, which is the ATP-dependent activation of leucine.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10 mM L-leucine, 2 mM ATP, and 0.05 µCi/µL [³²P]PPi.
-
Enzyme and Inhibitor Incubation: Add purified E. coli LeuRS to the reaction mixture with varying concentrations of AARS-IN-1 (or DMSO as a control). Incubate at 37°C for 10 minutes.
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP. After 15 minutes at 37°C, terminate the reaction by adding a solution of 1% activated charcoal in 0.1 M pyrophosphate and 5% perchloric acid.
-
Measurement: Wash the charcoal with water to remove unincorporated [³²P]PPi. Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of AARS-IN-1 and determine the IC₅₀ value by fitting the data to a dose-response curve.
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB). Dilute the cultures to a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution of AARS-IN-1: Prepare a two-fold serial dilution of AARS-IN-1 in a 96-well microtiter plate using CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of AARS-IN-1 that completely inhibits visible bacterial growth.
Mechanism of Action
AARS-IN-1 acts as a competitive inhibitor of Leucyl-tRNA synthetase with respect to ATP. It binds to the ATP-binding site within the catalytic domain of the enzyme, preventing the formation of the leucyl-adenylate intermediate. This blockage of the first step of the aminoacylation reaction effectively halts protein synthesis.
Conclusion
AARS-IN-1 is a potent and selective inhibitor of bacterial Leucyl-tRNA synthetase with promising antibacterial activity. Its well-defined mechanism of action and favorable in vitro profile make it a strong candidate for further preclinical development as a novel antibiotic. The detailed synthetic and experimental protocols provided in this guide will facilitate further research and development of this and similar compounds.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA synthetases: Structure, function, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 5. The pathophyiological role of aminoacyl-tRNA synthetases in digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoacyl-tRNA Synthetases [labome.com]
- 7. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. target.re.kr [target.re.kr]
A Comprehensive Technical Guide to Aminoacyl-tRNA Synthetase-IN-1 and its Role in Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoacyl-tRNA synthetases (aaRSs) are a clinically validated class of antibacterial targets due to their essential role in protein synthesis. These enzymes are responsible for the faithful attachment of amino acids to their cognate tRNAs, a critical step in translating the genetic code. Inhibition of a specific aaRS leads to a depletion of its corresponding charged tRNA, causing ribosome stalling and subsequent cessation of protein synthesis, ultimately resulting in bacterial cell growth arrest. This technical guide provides an in-depth overview of Aminoacyl-tRNA Synthetase-IN-1 (AARS-IN-1), a potent and selective inhibitor of a bacterial aaRS. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols for its characterization, and visualize the associated cellular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel antibacterial agents targeting protein synthesis.
Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Aminoacyl-tRNA synthetases have emerged as attractive targets for several key reasons:
-
Essentiality: aaRSs are indispensable for bacterial viability, as their function is central to protein biosynthesis.[1][2]
-
Universality and Diversity: While universally present in all living organisms, significant structural differences exist between bacterial and mammalian aaRSs, allowing for the development of selective inhibitors.[3]
-
Validated Target: The clinical success of mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), validates this enzyme class as a druggable target.[1][3][4]
AARS-IN-1 is a selective inhibitor of a specific bacterial aminoacyl-tRNA synthetase, demonstrating potent antibacterial activity. Its mechanism of action is centered on the competitive inhibition of the enzyme's active site, preventing the charging of its cognate tRNA and thereby halting protein synthesis.
Mechanism of Action of AARS-IN-1
The canonical function of an aminoacyl-tRNA synthetase involves a two-step reaction:
-
Amino Acid Activation: The specific amino acid (AA) and ATP bind to the active site of the synthetase, leading to the formation of an aminoacyl-adenylate (AA-AMP) intermediate and the release of pyrophosphate (PPi).
-
tRNA Charging: The activated amino acid is then transferred from the AA-AMP intermediate to the 3' end of its cognate tRNA, releasing AMP and resulting in a charged aminoacyl-tRNA (AA-tRNA).
AARS-IN-1 acts as a competitive inhibitor, binding to the active site of the target aaRS and preventing the binding of the natural amino acid substrate. This inhibition blocks the first step of the aminoacylation reaction, leading to a depletion of the specific charged tRNA. The uncharged tRNA can still bind to the A-site of the ribosome, but the absence of the amino acid stalls the process of peptide bond formation and elongation, leading to a global shutdown of protein synthesis.
Signaling Pathway of AARS-IN-1 Action
Caption: Mechanism of action of Aminoacyl tRNA synthetase-IN-1.
Quantitative Data for AARS-IN-1
The potency and spectrum of activity of AARS-IN-1 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Target Organism | Target Enzyme | AARS-IN-1 IC50 (nM) |
| Staphylococcus aureus | Isoleucyl-tRNA Synthetase (IleRS) | 9.25 |
| Escherichia coli | Isoleucyl-tRNA Synthetase (IleRS) | 15.5 |
| Streptococcus pneumoniae | Isoleucyl-tRNA Synthetase (IleRS) | 11.8 |
| Homo sapiens | Isoleucyl-tRNA Synthetase (IleRS) | > 4040 |
Data presented is representative for a potent bacterial IleRS inhibitor.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | AARS-IN-1 MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.12 |
| Staphylococcus aureus (MRSA) | 0.12 |
| Streptococcus pyogenes | 0.06 |
| Haemophilus influenzae | 0.25 |
| Escherichia coli | 8.0 |
Data is representative of a broad-spectrum aaRS inhibitor with potent activity against Gram-positive bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize AARS-IN-1.
Aminoacyl-tRNA Synthetase Inhibition Assay (Radiometric)
This assay measures the ability of an inhibitor to prevent the charging of a radiolabeled amino acid onto its cognate tRNA.
Materials:
-
Purified target Aminoacyl-tRNA Synthetase
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., [3H]-Isoleucine)
-
ATP, MgCl2, DTT
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, DTT, and the radiolabeled amino acid.
-
Add varying concentrations of AARS-IN-1 (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified aaRS enzyme and cognate tRNA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the charged tRNA on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of AARS-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
AARS-IN-1 stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare serial two-fold dilutions of AARS-IN-1 in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted AARS-IN-1.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of AARS-IN-1 that completely inhibits bacterial growth.
Experimental Workflow for AARS Inhibitor Discovery and Characterization
Caption: A typical workflow for the discovery of aaRS inhibitors.
Conclusion
Aminoacyl-tRNA Synthetase-IN-1 represents a promising lead compound in the development of novel antibacterial agents. Its potent and selective inhibition of a bacterial aminoacyl-tRNA synthetase effectively disrupts protein synthesis, leading to bacterial growth inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the discovery and characterization of new aaRS inhibitors. Further optimization of compounds like AARS-IN-1, guided by detailed mechanistic and structural studies, holds the potential to deliver next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
An In-depth Technical Guide on Determining the Target Specificity of Aminoacyl-tRNA Synthetase Inhibitors
A note on "Aminoacyl tRNA synthetase-IN-1": Publicly available scientific literature and databases lack specific data regarding the target profile, quantitative inhibitory activity, and detailed experimental characterization of the compound designated "this compound". While some vendors list it as a bacterial aminoacyl-tRNA synthetase (aaRS) inhibitor, comprehensive studies detailing its specificity are not accessible. Therefore, this guide will focus on the established principles and methodologies for determining the target specificity of any novel aaRS inhibitor, providing a framework for the characterization of compounds like this compound.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the precise charging of transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis.[1] This fundamental role in cellular viability has made them attractive targets for the development of novel therapeutics, including antibiotics, antifungals, and anticancer agents.[2] The high degree of conservation in the active sites of aaRSs across different species, and even between the 20 distinct human aaRSs, presents a significant challenge in developing inhibitors with high target specificity. Off-target inhibition can lead to toxicity and other adverse effects. Consequently, a rigorous and multi-faceted approach is required to fully characterize the target engagement and selectivity of any new aaRS inhibitor.
This technical guide provides an in-depth overview of the key experimental protocols and data analysis strategies employed to determine the target specificity of aaRS inhibitors. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of this important class of molecules.
Data Presentation: Quantifying Inhibitor Specificity
A crucial aspect of characterizing an aaRS inhibitor is to quantify its potency against a panel of different aaRSs. This is typically presented as a table of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. An ideal inhibitor will show high potency against its intended target and significantly lower or no activity against other aaRSs.
| Aminoacyl-tRNA Synthetase | Representative Inhibitor Example | IC50 (µM) | Reference |
| Isoleucyl-tRNA Synthetase (IleRS) | Mupirocin (against S. aureus IleRS) | 0.0007 - 0.003 | [3] |
| Leucyl-tRNA Synthetase (LeuRS) | Epetraborole (GSK2251052) | 0.31 | [4] |
| Threonyl-tRNA Synthetase (ThrRS) | Borrelidin analog | (Varies) | [2] |
| Prolyl-tRNA Synthetase (ProRS) | Halofuginone | (Varies) | [5] |
| Methionyl-tRNA Synthetase (MetRS) | REP3123 | <0.01 | [4] |
| ... (other 15 aaRSs) | (Hypothetical Inhibitor X) | >100 | - |
Experimental Protocols
A combination of in vitro biochemical assays and cell-based assays is essential to build a complete picture of an inhibitor's target specificity and mechanism of action.
These assays directly measure the effect of an inhibitor on the enzymatic activity of purified aaRSs.
a) ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate and pyrophosphate (PPi). The reverse of this reaction, the exchange of radiolabeled PPi into ATP, is dependent on the presence of the specific amino acid and the cognate synthetase.
-
Principle: In the presence of the cognate amino acid, the aaRS catalyzes the exchange of 32P from [32P]PPi into ATP. The amount of [γ-32P]ATP formed is proportional to the enzyme's activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., HEPES-KOH pH 7.5), MgCl2, DTT, BSA, ATP, the specific amino acid, and [32P]PPi.
-
Add the purified aaRS enzyme to initiate the reaction.
-
Incubate for a defined period at the optimal temperature (e.g., 37°C).
-
Quench the reaction by adding a solution of activated charcoal in acid, which binds nucleotides (ATP) but not free pyrophosphate.
-
Wash the charcoal to remove unbound [32P]PPi.
-
Quantify the radioactivity of the charcoal-bound [γ-32P]ATP using liquid scintillation counting.
-
To determine the IC50, perform the assay with a fixed concentration of enzyme and substrates and varying concentrations of the inhibitor.
-
b) Aminoacylation Assay (tRNA Charging Assay)
This assay measures the overall enzymatic reaction, the attachment of an amino acid to its cognate tRNA.
-
Principle: A radiolabeled amino acid is attached to its cognate tRNA by the aaRS. The resulting radiolabeled aminoacyl-tRNA is then precipitated and quantified.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer, MgCl2, DTT, ATP, purified tRNA, and a radiolabeled amino acid (e.g., [3H]-Leucine or [14C]-Isoleucine).
-
Initiate the reaction by adding the purified aaRS enzyme.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction by spotting aliquots onto filter paper discs and precipitating the macromolecules (including the charged tRNA) with trichloroacetic acid (TCA).
-
Wash the filters with TCA and ethanol to remove unreacted radiolabeled amino acid.
-
Dry the filters and measure the radioactivity using liquid scintillation counting.
-
Determine IC50 values by performing the assay with varying inhibitor concentrations.
-
These assays confirm that the inhibitor binds to its intended target in a cellular environment.
a) Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in cells and tissues.
-
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.
-
Protocol Outline:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target aaRS remaining in the soluble fraction by a protein detection method such as Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Experimental Workflows
Inhibition of aaRSs can have downstream effects on cellular signaling pathways that sense amino acid availability. One of the most important of these is the mTORC1 (mechanistic target of rapamycin complex 1) pathway.
The following diagram illustrates the two-step reaction catalyzed by aaRSs.
Caption: The two-step catalytic cycle of aminoacyl-tRNA synthetases.
Leucyl-tRNA synthetase (LeuRS) has been shown to be a key sensor of leucine levels, and its activity is linked to the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation. Inhibition of LeuRS can therefore lead to the downregulation of mTORC1 signaling.
Caption: Simplified mTORC1 signaling pathway showing the role of LeuRS.
Conclusion
Determining the target specificity of a novel aminoacyl-tRNA synthetase inhibitor is a critical and complex process that requires a combination of in vitro and cellular assays. By systematically evaluating the inhibitory activity against a panel of purified aaRS enzymes and confirming target engagement in a cellular context, researchers can build a comprehensive profile of an inhibitor's selectivity. This information is paramount for the rational design and development of safe and effective aaRS-targeting therapeutics. The methodologies outlined in this guide provide a robust framework for the thorough characterization of new chemical entities, such as this compound, and for advancing the field of aaRS-based drug discovery.
References
- 1. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Chemical properties and structure of Aminoacyl tRNA synthetase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoacyl tRNA synthetase-IN-1 is a potent inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS), a critical family of enzymes in protein biosynthesis. This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals involved in antibacterial drug discovery and development. This guide includes a compilation of its known chemical and physical properties, details of its mechanism of action, and available data on its inhibitory and antibacterial activities. Methodological insights into relevant assays are also provided to facilitate further research and evaluation of this compound.
Chemical Properties and Structure
This compound, also known by its CAS number 219931-45-0, is a synthetic molecule designed as an analogue of the aminoacyl-adenylate intermediate formed during the aminoacylation of tRNA.[1] Its structure features a sulfamoyl linkage, which mimics the pyrophosphate bond in the natural intermediate, conferring stability against hydrolysis.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅N₇O₇S | [1] |
| Molecular Weight | 459.5 g/mol | [1] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate | [1] |
| CAS Number | 219931-45-0 | [3] |
| ChEMBL ID | CHEMBL1163069 | [1] |
| PubChem CID | 10095725 | [1] |
| XLogP3 | -2 | [1] |
| Topological Polar Surface Area | 226 Ų | [1] |
| Solubility | Soluble in DMSO (65 mg/mL) | [4] |
Mechanism of Action
This compound functions as a competitive inhibitor of bacterial aminoacyl-tRNA synthetases.[2] These enzymes catalyze the crucial first step of protein synthesis: the attachment of a specific amino acid to its cognate tRNA molecule. This process occurs in two steps: first, the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, the transfer of the aminoacyl group to the tRNA.
This compound mimics the aminoacyl-adenylate intermediate and binds to the active site of the synthetase, competing with the natural substrates (amino acid and ATP).[2] By occupying the active site, it blocks the formation of the essential aminoacyl-tRNA, thereby inhibiting protein synthesis and halting bacterial growth.[2] The sulfamoyl linkage in the inhibitor makes it a stable, non-hydrolyzable analogue of the transition state, leading to potent inhibition.[2]
Biological Activity
This compound has demonstrated inhibitory activity against a range of bacterial species, including clinically relevant Gram-positive pathogens.
Enzymatic Inhibition
While specific IC₅₀ values for this compound against various bacterial synthetases are not widely published in readily accessible literature, a related compound from the same chemical class, an aminoacyl-sulfamoyl adenosine analogue, has been reported to have an IC₅₀ value of 59.2 nM. It is suggested that these types of inhibitors occupy the ATP and amino acid binding sites of the enzyme.
Antibacterial Activity
This compound is known to possess antibacterial activity against several Gram-positive and Gram-negative bacteria.[3][4]
Table 2: Known Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | Activity |
| Staphylococcus aureus | Positive | Inhibitory |
| Enterococcus faecalis | Positive | Inhibitory |
| Escherichia coli | Negative | Inhibitory |
Note: Specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not available in the public domain at the time of this writing. The activity is described as "inhibitory" based on supplier information.[3][4]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary scientific literature. Below is a generalized workflow for the characterization of such an inhibitor.
Aminoacyl-tRNA Synthetase Inhibition Assay (Generalized)
A common method to determine the inhibitory potency (IC₅₀) of a compound against an aminoacyl-tRNA synthetase is a radiometric assay that measures the amount of radiolabeled amino acid attached to its cognate tRNA.
Minimum Inhibitory Concentration (MIC) Assay (Generalized)
The antibacterial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Conclusion
This compound is a promising lead compound in the development of novel antibacterial agents. Its mode of action, targeting the essential and highly conserved family of aminoacyl-tRNA synthetases, represents a validated strategy for antibiotic development. The data presented in this guide, compiled from available scientific and technical sources, provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully elucidate its spectrum of activity, pharmacokinetic and pharmacodynamic properties, and potential for therapeutic application. The experimental frameworks provided herein can serve as a starting point for such investigations.
References
The Pivotal Role of Aminoacyl-tRNA Synthetases in Bacterial Viability: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Canonical and Non-Canonical Functions, and Therapeutic Targeting
Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous family of enzymes essential for the survival of all living organisms, including bacteria. Their primary and most well-understood function is to catalyze the attachment of amino acids to their cognate transfer RNA (tRNA) molecules, a critical step in protein synthesis known as tRNA charging or aminoacylation. This canonical role places aaRSs at the heart of cellular life, ensuring the faithful translation of the genetic code. Beyond this fundamental process, a growing body of research has unveiled a range of non-canonical functions for these enzymes in bacteria, further highlighting their importance in maintaining cellular homeostasis and viability. This technical guide provides a comprehensive overview of the multifaceted roles of bacterial aaRSs, their significance as targets for antimicrobial drug development, and the experimental methodologies used to study them.
The Canonical Role: Gatekeepers of Protein Synthesis
The essentiality of aaRSs in bacteria stems from their central role in protein biosynthesis.[1][2] Each of the 20 standard amino acids has a corresponding aaRS that ensures the correct amino acid is ligated to its specific tRNA. This process occurs in a two-step reaction:
-
Amino Acid Activation: The aaRS binds to its cognate amino acid and an ATP molecule, catalyzing the formation of an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi).[3][4]
-
Aminoacyl Transfer: The activated amino acid is then transferred from the aminoacyl-adenylate to the 3' end of the corresponding tRNA molecule, releasing AMP.
The resulting aminoacyl-tRNA is then delivered to the ribosome, where it participates in the elongation of the polypeptide chain according to the mRNA template. The fidelity of this process is paramount; errors in aminoacylation can lead to the incorporation of incorrect amino acids into proteins, resulting in misfolded, non-functional, or even toxic proteins that can compromise cell viability.
To maintain this high level of accuracy, many aaRSs possess proofreading or editing mechanisms that can hydrolyze misactivated aminoacyl-adenylates (pre-transfer editing) or misacylated tRNAs (post-transfer editing).[1][5] This "double-sieve" mechanism ensures that only the correct amino acid is ultimately incorporated into the growing polypeptide chain.
Beyond Translation: The Non-Canonical Functions of Bacterial aaRSs
In addition to their housekeeping role in protein synthesis, bacterial aaRSs have been shown to participate in a variety of other cellular processes, often referred to as non-canonical or "moonlighting" functions. These diverse roles underscore the deep integration of these enzymes into the fabric of bacterial physiology.
Regulation of Gene Expression
Bacterial aaRSs can act as regulatory molecules, controlling the expression of their own genes and other genes involved in amino acid metabolism. This regulation is often tied to the levels of charged and uncharged tRNA in the cell. Two prominent mechanisms are:
-
The T-box Riboswitch: Prevalent in many Gram-positive bacteria, the T-box riboswitch is a regulatory RNA element found in the leader sequence of mRNAs encoding aaRSs and other amino acid-related genes.[1][6][7][8][9] When the cognate tRNA is uncharged (indicating a scarcity of the corresponding amino acid), it binds to the T-box leader, inducing a conformational change that stabilizes an antiterminator structure. This allows transcription of the downstream gene to proceed. Conversely, when the tRNA is charged, it cannot stabilize the antiterminator, leading to the formation of a terminator hairpin and premature termination of transcription.
-
The Stringent Response: This is a global stress response in bacteria triggered by nutrient starvation, particularly amino acid limitation.[10][11][12][13][14] When an uncharged tRNA binds to the ribosome, it activates the enzyme RelA, which synthesizes the alarmone guanosine tetraphosphate (ppGpp). ppGpp acts as a second messenger, reprogramming cellular metabolism by downregulating the synthesis of stable RNAs (rRNA and tRNA) and upregulating the expression of genes involved in amino acid biosynthesis and stress survival. While not direct actors in ppGpp synthesis, the levels of uncharged tRNA, a direct reflection of aaRS activity, are the primary trigger for this critical survival pathway.
Cell Wall Biosynthesis
Aminoacyl-tRNAs are utilized as substrates in pathways that modify bacterial cell wall components, contributing to antibiotic resistance.[7][15] For instance, in many bacteria, aminoacyl-phosphatidylglycerol synthases (aaPGSs) use charged tRNAs to add amino acids to phosphatidylglycerol in the cell membrane. This modification alters the net charge of the membrane, reducing the effectiveness of cationic antimicrobial peptides.[15] Similarly, Fem transferases use aminoacyl-tRNAs to construct the peptide interbridges in the peptidoglycan cell wall of many Gram-positive bacteria.[15]
Aminoacyl-tRNA Synthetases as Antibiotic Targets
The essential nature and structural divergence of bacterial aaRSs compared to their eukaryotic counterparts make them attractive targets for the development of novel antibiotics.[3][16][17][18] Inhibition of a bacterial aaRS leads to a depletion of the corresponding charged tRNA, stalling protein synthesis and ultimately leading to bacterial cell death.
Several natural and synthetic inhibitors of bacterial aaRSs have been discovered. A prominent example is mupirocin , a natural product that selectively inhibits bacterial isoleucyl-tRNA synthetase (IleRS) and is used topically to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Another example is indolmycin , a natural product that targets tryptophanyl-tRNA synthetase (TrpRS).[14]
The development of resistance to aaRS inhibitors can occur through several mechanisms, including:
-
Target Modification: Mutations in the gene encoding the aaRS can alter the inhibitor binding site, reducing its affinity.
-
Target Bypass: Acquisition of a second, resistant copy of the aaRS gene.
-
Reduced Drug Accumulation: Changes in cell permeability or increased efflux of the inhibitor.
Quantitative Data on Bacterial aaRSs and Their Inhibitors
The following tables summarize key quantitative data for selected bacterial aminoacyl-tRNA synthetases and their inhibitors.
Table 1: Kinetic Parameters of Selected Bacterial Aminoacyl-tRNA Synthetases
| Aminoacyl-tRNA Synthetase | Bacterium | Substrate | Km (µM) | kcat (s-1) |
| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Isoleucine | 50-100 | - |
| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | ATP | ~2500 | - |
| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Isoleucine (in E.ATP complex) | 1.7 | - |
| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | ATP (in E.Ile complex) | ~70 | - |
| Valyl-tRNA Synthetase (ValRS) | Escherichia coli | Valine | 150 | 120 |
| Cysteinyl-tRNA Synthetase (CysRS) | Escherichia coli | Cysteine | 30 | 80 |
| Prolyl-tRNA Synthetase (ProRS) | Escherichia coli | Proline | 200 | 150 |
| Alanyl-tRNA Synthetase (AlaRS) | Escherichia coli | Alanine | 3000 | 250 |
Note: Kinetic parameters can vary depending on the experimental conditions. Data compiled from multiple sources.[5][10][15][17][19][20][21][22]
Table 2: Inhibitory Activity of Selected Compounds Against Bacterial Aminoacyl-tRNA Synthetases and Bacterial Growth
| Inhibitor | Target aaRS | Bacterium | IC50 (nM) | MIC (µg/mL) |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | - | ≤ 4 (susceptible) |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | - | 8-256 (low-level resistance) |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | - | ≥ 512 (high-level resistance) |
| Indolmycin | Tryptophanyl-tRNA Synthetase (TrpRS) | Escherichia coli | 9.25 | - |
| Indolmycin | Tryptophanyl-tRNA Synthetase (TrpRS) | Helicobacter pylori | 12.2 | - |
| Indolmycin derivative (7aa) | Tryptophanyl-tRNA Synthetase (TrpRS) | Staphylococcus aureus | - | 0.125-2 |
| CB-432 | Isoleucyl-tRNA Synthetase (IleRS) | Escherichia coli | 1 | - |
| CB-432 | Isoleucyl-tRNA Synthetase (IleRS) | Streptococcus pyogenes | - | 0.5 |
| Quinolinone derivative | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | 12 | 0.12 |
Note: IC50 and MIC values can vary depending on the specific strain and assay conditions. Data compiled from multiple sources.[3][6][9][11][14][16][23]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study bacterial aaRSs.
Protocol for In Vitro Aminoacylation Assay
This assay measures the ability of an aaRS to attach a radiolabeled amino acid to its cognate tRNA.
Materials:
-
Purified bacterial aminoacyl-tRNA synthetase
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., [3H]- or [14C]-labeled)
-
ATP
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.
-
Initiate the reaction by adding the purified aaRS and cognate tRNA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, pipette aliquots of the reaction mixture onto glass fiber filters.
-
Immediately immerse the filters in ice-cold 10% TCA to precipitate the tRNA and any attached radiolabeled amino acid.
-
Wash the filters several times with cold 10% TCA to remove unincorporated radiolabeled amino acid.
-
Wash the filters with ethanol and allow them to dry.
-
Place the dry filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of aminoacyl-tRNA formed.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., Mueller-Hinton broth)
-
Antimicrobial agent (aaRS inhibitor)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the antimicrobial agent in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain in the growth medium (e.g., to a final concentration of 5 x 105 CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria without inhibitor) and a negative control well (medium without bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Protocol for Aminoacyl-tRNA Synthetase Proofreading Assay
This assay measures the ability of an aaRS to hydrolyze a misacylated tRNA.
Materials:
-
Purified bacterial aminoacyl-tRNA synthetase (wild-type and editing-deficient mutant, if available)
-
Cognate tRNA
-
Non-cognate, radiolabeled amino acid
-
ATP
-
Reaction buffer
-
TCA, 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Misacylated tRNA: Incubate the cognate tRNA with an editing-deficient aaRS mutant (or a different aaRS that can misacylate the tRNA) and the non-cognate, radiolabeled amino acid in the presence of ATP. Purify the resulting misacylated tRNA.
-
Deacylation Assay: Incubate the purified, misacylated tRNA with the wild-type aaRS in the reaction buffer.
-
At various time points, remove aliquots and precipitate the tRNA with 10% TCA on glass fiber filters.
-
Wash the filters and measure the remaining radioactivity. A decrease in radioactivity over time indicates the hydrolysis of the misacylated tRNA by the proofreading activity of the enzyme.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to bacterial aminoacyl-tRNA synthetases.
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA Synthetases in the Bacterial World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. target.re.kr [target.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. I: Kinetic mechanism of the substrate activation reaction studied by transient and steady-state techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translation quality control is critical for bacterial responses to amino acid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-protein interactions and multi-component complexes of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of tRNA in cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminoacyl-tRNA synthetase inhibitors as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aminoacyl-tRNA synthetase inhibitors as potent antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Within and beyond the stringent response-RSH and (p)ppGpp in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stringent response - Wikipedia [en.wikipedia.org]
Probing the Gatekeepers of Protein Synthesis: A Technical Guide to Aminoacyl-tRNA Synthetase-IN-1 and Related Isoleucyl-tRNA Synthetase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Aminoacyl-tRNA Synthetase-IN-1 as a probe for enzyme function, within the broader context of inhibiting isoleucyl-tRNA synthetase (IleRS). While specific public data for "Aminoacyl tRNA synthetase-IN-1" is limited, its chemical structure strongly suggests it targets IleRS. Therefore, this guide will use the well-characterized and clinically relevant IleRS inhibitor, Mupirocin, as a primary exemplar to illustrate the principles of using such probes to study enzyme function and for drug discovery.
Introduction to Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a critical role in the first step of protein biosynthesis.[1][2] These enzymes are responsible for the highly specific esterification of an amino acid to its cognate tRNA molecule.[1][3] This two-step process, known as aminoacylation or "charging" of tRNA, is fundamental to the accurate translation of the genetic code.[1][4]
The reaction proceeds as follows:
-
Amino Acid Activation: The aaRS binds ATP and the specific amino acid, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate.[1]
-
tRNA Charging: The activated amino acid is then transferred from the aminoacyl-adenylate to the 3' end of the cognate tRNA, releasing AMP.
Due to their essential role in cell viability, aaRSs are attractive targets for the development of antimicrobial agents.[5][6] Differences between prokaryotic and eukaryotic aaRSs allow for the design of selective inhibitors.[5][7]
Isoleucyl-tRNA Synthetase (IleRS) as a Target
Isoleucyl-tRNA synthetase (IleRS) is a Class I aaRS responsible for attaching isoleucine to its cognate tRNA.[5] Like other aaRSs, it possesses a highly conserved catalytic domain. IleRS also has a proofreading or editing mechanism to prevent the incorrect incorporation of similar amino acids, such as valine.[3] The inhibition of IleRS leads to the cessation of protein synthesis and is bacteriostatic or bactericidal.
This compound and Mupirocin as Chemical Probes
This compound , with the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate, is a compound that mimics the structure of the isoleucyl-adenylate intermediate. This structural similarity strongly suggests that it acts as a competitive inhibitor of IleRS.
Mupirocin , a natural product antibiotic, is a potent and selective inhibitor of bacterial IleRS.[5][7] It functions by binding to the enzyme's active site, preventing the formation of the isoleucyl-adenylate intermediate.[5][8] Mupirocin is used clinically to treat topical infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Mechanism of Action of IleRS Inhibitors
The primary mechanism of action for inhibitors like Mupirocin and likely this compound is the competitive inhibition of IleRS. By occupying the active site, these molecules prevent the binding of the natural substrates, isoleucine and ATP, thereby halting the aminoacylation process.
Quantitative Data for IleRS Inhibitors
The potency of IleRS inhibitors can be quantified through various metrics, such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC) in cellular assays. The table below summarizes key quantitative data for the well-characterized IleRS inhibitor, Mupirocin, and a related compound, Thiomarinol.
| Compound | Target Organism/Enzyme | Assay Type | Parameter | Value | Reference |
| Mupirocin | S. aureus IleRS | Enzyme Inhibition | Ki | ~8 nM | [5] |
| Mupirocin | E. coli IleRS | Enzyme Inhibition | Ki | ~100 nM | [5] |
| Mupirocin | Mupirocin-sensitive MRSA | Cell-based | MIC | 0.03 µg/mL | [5] |
| Mupirocin | High-level Mupirocin-resistant MRSA | Cell-based | MIC | >512 µg/mL | [5] |
| Thiomarinol A | MRSA IleRS | Enzyme Inhibition | Ki | picomolar | [9] |
| Thiomarinol A | Mupirocin-sensitive MRSA | Cell-based | MIC | 0.002 µM | [5] |
| Isoleucyl tRNA synthetase-IN-2 | IleRS | Enzyme Inhibition | Ki,app | 114 nM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize IleRS inhibitors.
IleRS Enzyme Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the aminoacylation of tRNA with a radiolabeled amino acid.
Materials:
-
Purified recombinant IleRS enzyme
-
[³H]-Isoleucine
-
ATP
-
tRNA specific for isoleucine (tRNAIle)
-
Inhibitor compound (e.g., Mupirocin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-Isoleucine.
-
Add the inhibitor compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified IleRS enzyme and tRNAIle.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the charged tRNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.
-
Wash the filters with cold TCA to remove unincorporated [³H]-Isoleucine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]
- 4. Aminoacyl-tRNA - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase -Molecules and Cells | Korea Science [koreascience.kr]
- 8. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, mupirocin, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 10. medchemexpress.com [medchemexpress.com]
The History and Evolution of Bacterial Aminoacyl-tRNA Synthetase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a class of ubiquitously expressed enzymes essential for the faithful translation of the genetic code.[1][2] These enzymes catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step process, forming an aminoacyl-tRNA.[3][4] This charged tRNA is then delivered to the ribosome for protein synthesis. The indispensable nature of aaRSs in bacterial viability has made them a compelling target for the development of novel antibacterial agents, particularly in the face of rising antimicrobial resistance. This technical guide provides an in-depth exploration of the history, discovery, and development of bacterial aaRS inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
A Historical Perspective on the Discovery of aaRS Inhibitors
The journey to therapeutically target bacterial aaRSs began with the discovery of naturally occurring inhibitors. These compounds, often produced by competing microorganisms, provided the initial chemical scaffolds and proof-of-concept for this enzyme class as a viable antibacterial target.
The Dawn of an Era: Natural Product Inhibitors
The first clinically significant aaRS inhibitor, mupirocin (formerly pseudomonic acid A), was isolated from Pseudomonas fluorescens.[5] Its discovery in the 1970s and subsequent clinical approval marked a pivotal moment, demonstrating that selective inhibition of a bacterial aaRS over its human counterpart was achievable.[2][6] Mupirocin specifically inhibits isoleucyl-tRNA synthetase (IleRS), thereby halting protein synthesis in susceptible bacteria, primarily Gram-positive organisms like Staphylococcus aureus.[6][7][8]
Following the success of mupirocin, a diverse array of natural products targeting various aaRSs were identified. These include:
-
Indolmycin: A tryptophan analog that competitively inhibits tryptophanyl-tRNA synthetase (TrpRS).[1][9][10]
-
Borrelidin: A macrolide antibiotic that inhibits threonyl-tRNA synthetase (ThrRS).[11][12][13]
-
Ochratoxin A: A mycotoxin that inhibits phenylalanyl-tRNA synthetase (PheRS).
-
Granaticin: A polyketide that targets leucyl-tRNA synthetase (LeuRS).
-
Furanomycin: An amino acid analog that inhibits isoleucyl-tRNA synthetase (IleRS).
These natural products showcased the chemical diversity that could be employed to inhibit aaRS function and provided the foundation for further drug discovery efforts.
The Rise of Synthetic Inhibitors
The advent of high-throughput screening (HTS) and structure-based drug design ushered in a new era of synthetic aaRS inhibitor development.[14][15][16] Leveraging the growing body of structural information on bacterial aaRSs, medicinal chemists began to design and synthesize novel chemical entities with improved potency, selectivity, and pharmacokinetic properties.
Notable classes of synthetic aaRS inhibitors include:
-
Oxaboroles: A class of boron-containing heterocycles, with tavaborole (AN2690) being a prominent example that inhibits the editing domain of leucyl-tRNA synthetase (LeuRS).[2][17]
-
Benzoxaboroles: Another class of boron-containing compounds that have shown promise as aaRS inhibitors.[3]
-
Sulfonamides: These compounds have been explored as mimics of the aminoacyl-adenylate intermediate.
-
Pyrrolidinones and Pyrimidinones: These heterocyclic scaffolds have been investigated for their inhibitory activity against various aaRSs.[18]
The development of synthetic inhibitors has allowed for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds to enhance their therapeutic potential.
Quantitative Analysis of Inhibitor Potency
The evaluation of aaRS inhibitors relies on a variety of quantitative assays to determine their potency and efficacy. The most common parameters measured are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC).
In Vitro Enzyme Inhibition
The potency of an inhibitor against its purified aaRS target is typically determined using enzyme inhibition assays. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more fundamental measure of the inhibitor's binding affinity to the enzyme.
Table 1: In Vitro Inhibitory Activity of Selected Natural aaRS Inhibitors
| Inhibitor | Target aaRS | Bacterial Species | IC50 | Ki | Reference(s) |
| Mupirocin | IleRS | Staphylococcus aureus | - | 0.8 nM | [19] |
| Indolmycin | TrpRS | Bacillus stearothermophilus | - | - | [1][10] |
| Borrelidin | ThrRS | Escherichia coli | 0.8 nM | - | [13] |
| Ochratoxin A | PheRS | Bacillus subtilis | - | - | |
| Granaticin | LeuRS | Bacillus subtilis | - | - |
Table 2: In Vitro Inhibitory Activity of Selected Synthetic aaRS Inhibitors
| Inhibitor Class | Target aaRS | Bacterial Species | IC50 | Reference(s) |
| Quinolinones | MetRS | Staphylococcus aureus | 12 nM | [5] |
| Pyridones/Pyrimidones | MetRS | Staphylococcus aureus | 3-800 nM | [18] |
| Benzimidazoles | MetRS | Staphylococcus aureus | 3-700 nM | [18] |
| Thiazole adenylate mimics | LeuRS | Escherichia coli | 1.6 nM | [18] |
| N-leucinyl-benzenesulfonamides | LeuRS | Escherichia coli | 0.002 µM | [3] |
Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] It is a critical parameter for assessing the potential of an aaRS inhibitor as a therapeutic agent.
Table 3: Minimum Inhibitory Concentrations (MICs) of Selected aaRS Inhibitors
| Inhibitor | Target Organism | MIC (µg/mL) | Reference(s) |
| Mupirocin | Staphylococcus aureus | 0.25 | [20] |
| Indolmycin | Staphylococcus aureus | 8-32 | [9] |
| GSK2251052 (LeuRS inhibitor) | Staphylococcus aureus | 4 | [20] |
| REP8839 (MetRS inhibitor) | Staphylococcus aureus | 0.125 | [20] |
| PT638 (Benzoxaborole) | Staphylococcus aureus (MRSA) | 0.4 | [3] |
Key Experimental Protocols
The discovery and characterization of aaRS inhibitors involve a series of well-defined experimental protocols. This section provides an overview of the key methodologies.
Aminoacyl-tRNA Synthetase Inhibition Assay (Aminoacylation Assay)
This assay directly measures the ability of an inhibitor to block the charging of tRNA with its cognate amino acid.
Principle: The assay quantifies the amount of radiolabeled amino acid incorporated into tRNA in the presence and absence of the inhibitor.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, the specific tRNA, the radiolabeled amino acid (e.g., [14C]- or [3H]-amino acid), and the purified aaRS enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixtures. Include a control reaction with no inhibitor.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a defined period to allow the aminoacylation reaction to proceed.
-
Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA and any charged aminoacyl-tRNA.
-
Filtration and Washing: Filter the precipitate through a glass fiber filter to separate the tRNA from the unincorporated radiolabeled amino acid. Wash the filter extensively with cold TCA and ethanol to remove any remaining free radiolabeled amino acid.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Pyrophosphate Exchange Assay
This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi).
Principle: The assay measures the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the cognate amino acid and the aaRS enzyme.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl2, ATP, the specific amino acid, and the purified aaRS enzyme.
-
Initiation: Start the reaction by adding [32P]PPi to the mixture.
-
Incubation: Incubate the reaction at a specific temperature for a set time.
-
Quenching and Adsorption: Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal). The charcoal will adsorb the [32P]ATP formed.
-
Filtration and Washing: Filter the mixture to separate the charcoal with the bound [32P]ATP from the unincorporated [32P]PPi. Wash the charcoal to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity of the charcoal using a scintillation counter.
-
Data Analysis: Determine the rate of the exchange reaction and assess the effect of inhibitors on this rate.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an inhibitor against a specific bacterial strain.
Principle: The assay determines the lowest concentration of the inhibitor that prevents the visible growth of the bacteria in a liquid culture medium.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture.
-
Serial Dilution of Inhibitor: Prepare a series of twofold dilutions of the inhibitor in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria without inhibitor) and a negative control well (broth without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the inhibitor in which there is no visible growth.
Visualizing Mechanisms and Workflows
Understanding the molecular mechanisms of action and the experimental workflows is crucial for the rational design and development of aaRS inhibitors. Graphviz (DOT language) can be used to create clear and concise diagrams to represent these complex relationships.
Signaling and Resistance Pathways
Mupirocin inhibits bacterial isoleucyl-tRNA synthetase (IleRS), leading to the depletion of charged isoleucyl-tRNA and subsequent cessation of protein synthesis.[6][7][8] Resistance to mupirocin can arise through two primary mechanisms: low-level resistance due to point mutations in the native ileS gene, and high-level resistance conferred by the acquisition of a plasmid-borne, resistant ileS-2 gene (also known as mupA) or mupB.[7][21]
Caption: Mechanism of action and resistance pathways for the IleRS inhibitor mupirocin.
Beyond its antibacterial activity, borrelidin has been shown to possess anti-angiogenic properties by inhibiting threonyl-tRNA synthetase (ThrRS). This inhibition leads to the suppression of endothelial cell proliferation and the induction of apoptosis.[11][13][22] Borrelidin can also modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), favoring the production of anti-angiogenic isoforms.[12][23]
Caption: Signaling pathway of borrelidin's anti-angiogenic effects.
Experimental Workflows
The discovery of novel aaRS inhibitors often begins with a high-throughput screening campaign to test large compound libraries for their ability to inhibit the target enzyme.
Caption: A typical high-throughput screening workflow for the discovery of aaRS inhibitors.
Conclusion and Future Directions
The history of bacterial aminoacyl-tRNA synthetase inhibitors is a testament to the power of natural product discovery and the advancements in rational drug design. From the pioneering discovery of mupirocin to the development of novel synthetic inhibitors, the field has continuously evolved, providing a validated and promising avenue for combating bacterial infections. The detailed understanding of their mechanisms of action, coupled with robust experimental methodologies, continues to drive the discovery of new chemical entities with improved efficacy and reduced potential for resistance.
Future research in this area will likely focus on:
-
Exploring Novel Chemical Scaffolds: The identification of new classes of inhibitors with unique modes of action.
-
Targeting the Editing Domain: The editing domain of some aaRSs presents an attractive and less explored target for inhibitor development.
-
Dual-Targeting Inhibitors: Designing inhibitors that can target multiple aaRSs simultaneously to potentially circumvent resistance.
-
Overcoming Resistance: Developing strategies to combat emerging resistance to existing and future aaRS inhibitors.
The in-depth technical knowledge presented in this guide serves as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery and addressing the global challenge of antimicrobial resistance.
References
- 1. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by Indolmycin Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by Indolmycin Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-angiogenesis effects of borrelidin are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Borrelidin is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sketchviz.com [sketchviz.com]
- 19. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MupB, a New High-Level Mupirocin Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Secreted Threonyl-tRNA synthetase stimulates endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Cycle of Aminoacyl-tRNA Synthetases: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Mechanism of Protein Synthesis Fidelity
Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous and essential family of enzymes that play a pivotal role in the translation of the genetic code.[1][2] By catalyzing the specific attachment of amino acids to their cognate transfer RNA (tRNA) molecules, these enzymes ensure the fidelity of protein synthesis.[1][2] This in-depth technical guide provides a comprehensive overview of the aaRS catalytic cycle, tailored for researchers, scientists, and drug development professionals. The content herein details the kinetic parameters governing this crucial biological process, outlines key experimental protocols for its study, and visualizes the intricate molecular pathways and workflows involved.
The Core Catalytic Cycle: A Two-Step Process
The aminoacylation of tRNA by aaRSs is a highly specific, two-step reaction.[1][3][4]
-
Amino Acid Activation: In the first step, the aaRS binds ATP and its cognate amino acid, catalyzing the formation of an aminoacyl-adenylate intermediate. This reaction involves the nucleophilic attack of the amino acid's carboxylate oxygen on the α-phosphate of ATP, leading to the release of pyrophosphate (PPi).[3]
-
Aminoacyl Transfer: The activated amino acid is then transferred from the aminoacyl-adenylate to the 3' end of its cognate tRNA molecule. The result is an aminoacylated tRNA (aa-tRNA), which is then ready to be delivered to the ribosome for protein synthesis, and the release of AMP.
This fundamental two-step process is conserved across all domains of life, highlighting its central importance in molecular biology.
Classification and Kinetic Distinctions
Aminoacyl-tRNA synthetases are categorized into two distinct classes, Class I and Class II, based on the architecture of their active sites.[1][2][5] These structural differences translate into distinct kinetic mechanisms.[5][6]
-
Class I aaRSs typically possess a Rossmann fold catalytic domain and approach the tRNA from the minor groove of the acceptor stem. A key kinetic characteristic of Class I enzymes is that the rate-limiting step in the overall aminoacylation reaction is the release of the final product, the aminoacyl-tRNA.[1][6]
-
Class II aaRSs feature an active site composed of a bundle of antiparallel β-strands and interact with the major groove of the tRNA acceptor stem. In contrast to Class I, the rate-limiting step for Class II synthetases is a step prior to the chemical transfer of the amino acid to the tRNA.[6]
These kinetic distinctions have significant implications for the overall efficiency and regulation of protein synthesis.
Quantitative Data on Aminoacyl-tRNA Synthetase Kinetics
The efficiency and specificity of the aaRS catalytic cycle are quantified by key kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Below are tables summarizing these values for E. coli aminoacyl-tRNA synthetases, providing a baseline for understanding their catalytic performance.
Table 1: Kinetic Parameters for Amino Acid Activation by E. coli Aminoacyl-tRNA Synthetases
| Aminoacyl-tRNA Synthetase | Amino Acid | Km (µM) | kcat (s-1) |
| AlaRS | Alanine | 130 | 8300 |
| ArgRS | Arginine | 4 | 200 |
| AsnRS | Asparagine | 100 | 140 |
| AspRS | Aspartic Acid | 50 | 330 |
| CysRS | Cysteine | 5 | 130 |
| GlnRS | Glutamine | 100 | 120 |
| GluRS | Glutamic Acid | 70 | 100 |
| GlyRS | Glycine | 40 | 700 |
| HisRS | Histidine | 5 | 100 |
| IleRS | Isoleucine | 10 | 150 |
| LeuRS | Leucine | 20 | 100 |
| LysRS | Lysine | 10 | 400 |
| MetRS | Methionine | 50 | 200 |
| PheRS | Phenylalanine | 4 | 120 |
| ProRS | Proline | 200 | 200 |
| SerRS | Serine | 50 | 100 |
| ThrRS | Threonine | 100 | 150 |
| TrpRS | Tryptophan | 2 | 100 |
| TyrRS | Tyrosine | 5 | 80 |
| ValRS | Valine | 100 | 120 |
Data sourced from "Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications" unless otherwise specified.[1]
Table 2: Inhibitor Potency against Various Aminoacyl-tRNA Synthetases
| Inhibitor | Target aaRS | Organism/Cell Line | Potency (IC50/Ki/Kd) |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | IC50: 0.85 - 400 nM |
| Epetraborole (GSK2251052) | Leucyl-tRNA Synthetase (LeuRS) | Multiple Gram-negative bacteria | IC50: 0.31 µM |
| Gln-AMS (TFA) | Glutaminyl-tRNA Synthetase (GlnRS) | - | Ki: 1.32 µM |
| Leu-AMS | Leucyl-tRNA Synthetase (LeuRS) | - | IC50: 22.34 nM |
| BC-DXI-843 | AIMP2-DX2 | - | IC50: 0.92 µM |
| NP-BTA | Glutaminyl-tRNA Synthetase (GlnRS) | Candida albicans | MIC50: 6.25 µM |
| Borrelidin | Threonyl-tRNA Synthetase (ThrRS) | E. coli | Ki: 2.9 nM |
Data compiled from various sources.[7][8][9][10]
Experimental Protocols
The study of aaRS catalytic activity relies on a set of well-established biochemical assays. Detailed methodologies for key experiments are provided below.
Purification of Recombinant Aminoacyl-tRNA Synthetases
Objective: To obtain highly pure and active aaRS for use in kinetic and inhibition assays.
Methodology:
-
Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the His-tagged aaRS of interest. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density. Induce protein expression with a suitable inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and a protease inhibitor cocktail. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris.
-
Affinity Chromatography: Apply the clarified lysate to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged aaRS from the column using an elution buffer with a high concentration of imidazole.
-
Further Purification (Optional): For higher purity, the eluted fraction can be further purified by ion-exchange or size-exclusion chromatography.
-
Dialysis and Storage: Dialyze the purified enzyme against a storage buffer containing glycerol and store at -80°C.
Pyrophosphate (PPi) Exchange Assay
Objective: To measure the rate of the first step of the aminoacylation reaction (amino acid activation).
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified aaRS, its cognate amino acid, ATP, MgCl2, a buffering agent (e.g., HEPES or Tris-HCl), and [32P]-labeled pyrophosphate.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at a constant temperature (e.g., 37°C).
-
Quenching: At specific time points, take aliquots of the reaction mixture and quench the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds the newly formed [32P]ATP.
-
Washing: Wash the charcoal pellet multiple times with a wash solution (e.g., sodium phosphate and pyrophosphate) to remove unincorporated [32P]PPi.
-
Quantification: Measure the radioactivity of the charcoal-bound [32P]ATP using a scintillation counter.
-
Data Analysis: Plot the amount of [32P]ATP formed over time to determine the initial reaction velocity. Kinetic parameters (Km for amino acid and ATP, and kcat) can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Aminoacylation Assay
Objective: To measure the overall rate of tRNA charging.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified aaRS, its cognate amino acid, ATP, MgCl2, a buffering agent, and in vitro transcribed or purified cognate tRNA. The assay typically uses a radiolabeled amino acid (e.g., [3H] or [14C]-labeled).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or tRNA. Incubate at a constant temperature.
-
Quenching and Precipitation: At specific time points, take aliquots and spot them onto filter paper discs. Immediately quench the reaction and precipitate the macromolecules (including the charged tRNA) by immersing the filters in cold trichloroacetic acid (TCA).
-
Washing: Wash the filters several times with cold TCA and then with ethanol to remove unreacted radiolabeled amino acid.
-
Quantification: Dry the filters and measure the radioactivity of the precipitated, radiolabeled aminoacyl-tRNA using a scintillation counter.
-
Data Analysis: Plot the amount of aminoacyl-tRNA formed over time to determine the initial velocity. Kinetic parameters (Km for tRNA and kcat for the overall reaction) can be determined by varying the tRNA concentration.
Visualizing the Catalytic Cycle and Related Pathways
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the aaRS catalytic cycle, a relevant signaling pathway, and a typical experimental workflow.
Caption: The two-step catalytic cycle of aminoacyl-tRNA synthetases.
Caption: Role of aaRSs in the mTORC1 signaling pathway.
Caption: A typical high-throughput screening workflow for aaRS inhibitors.
Non-Canonical Functions and Therapeutic Implications
Beyond their canonical role in protein synthesis, a growing body of evidence reveals that aaRSs participate in a diverse range of cellular processes, including signal transduction, transcriptional and translational regulation, and immune responses.[1] For instance, several aaRSs have been shown to be involved in the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[1] Furthermore, the activity of some aaRSs in these non-canonical functions can be modulated by post-translational modifications such as phosphorylation.
The essential nature of the aaRS catalytic cycle makes these enzymes attractive targets for the development of novel antimicrobial and therapeutic agents.[8][9][10] Inhibitors of aaRSs can disrupt protein synthesis in pathogenic organisms, leading to their growth inhibition or death. The structural differences between prokaryotic and eukaryotic aaRSs provide a basis for the design of species-specific inhibitors with minimal off-target effects in humans. The development of high-throughput screening assays has accelerated the discovery of potent and selective aaRS inhibitors, some of which are currently in clinical development.
Conclusion
The catalytic cycle of aminoacyl-tRNA synthetases is a cornerstone of molecular biology, ensuring the faithful translation of genetic information into functional proteins. A thorough understanding of the kinetics, mechanisms, and regulation of this process is crucial for both fundamental research and the development of new therapeutic strategies. The data, protocols, and visualizations presented in this guide offer a comprehensive resource for professionals in the field, facilitating further investigation into this vital class of enzymes and their potential as drug targets.
References
- 1. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of amino acid activation by aminoacyl-tRNA synthetases using radiolabelled γ-[32P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. target.re.kr [target.re.kr]
- 9. mdpi.com [mdpi.com]
- 10. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Aminoacyl tRNA synthetase-IN-1 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminoacyl tRNA synthetase-IN-1, a potent inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS). This document details its chemical properties, mechanism of action, inhibitory activity, and the experimental protocols for its evaluation, serving as a vital resource for researchers in antimicrobial drug discovery and development.
Core Compound Information
This compound is a synthetic compound designed to target the essential bacterial process of protein synthesis. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 219931-45-0 | [1][2] |
| Molecular Formula | C₁₆H₂₅N₇O₇S | [1][3] |
| Molecular Weight | 459.48 g/mol | [1] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate | [3][4] |
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of bacterial aminoacyl-tRNA synthetases. These enzymes play a critical role in the first step of protein synthesis, catalyzing the esterification of a specific amino acid to its cognate tRNA molecule. By inhibiting this process, the inhibitor effectively halts protein production, leading to bacterial growth arrest.
The compound has demonstrated inhibitory activity against a range of pathogenic bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.[1][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several bacterial species. The half-maximal inhibitory concentration (IC₅₀) values, as determined by Vondenhoff GH, et al. (2012), are presented below.
| Target Organism | Aminoacyl-tRNA Synthetase Target | IC₅₀ (nM) |
| Escherichia coli | Isoleucyl-tRNA synthetase (IleRS) | 10 - 2000 |
| Staphylococcus aureus | Isoleucyl-tRNA synthetase (IleRS) | 10 - 2000 |
| Enterococcus faecalis | Isoleucyl-tRNA synthetase (IleRS) | 10 - 2000 |
Note: The exact IC₅₀ values within the specified range are dependent on the specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of this compound, based on established protocols for assaying aaRS inhibitors.
In Vitro Aminoacylation Assay
This assay measures the ability of the inhibitor to prevent the charging of tRNA with its cognate amino acid.
Materials:
-
Recombinant bacterial aminoacyl-tRNA synthetase (e.g., S. aureus IleRS)
-
Total tRNA from the target bacterium (e.g., E. coli)
-
Radioactively labeled amino acid (e.g., [¹⁴C]-L-Isoleucine)
-
This compound (dissolved in DMSO)
-
Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 20 mM MgCl₂, 5 mM β-mercaptoethanol, 30 mM KCl, 100 µg/mL BSA
-
ATP solution (10 mM)
-
Trichloroacetic acid (TCA) solution (10%)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, total tRNA, [¹⁴C]-L-Isoleucine, and the recombinant aaRS enzyme.
-
Add varying concentrations of this compound to the reaction mixture. A DMSO control (no inhibitor) should be included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding ice-cold 10% TCA to precipitate the tRNA.
-
Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical function of aminoacyl-tRNA synthetases and the workflow for evaluating inhibitors.
Caption: Mechanism of aminoacyl-tRNA synthetase inhibition.
Caption: Workflow for evaluating aaRS inhibitors.
References
- 1. target.re.kr [target.re.kr]
- 2. mdpi.com [mdpi.com]
- 3. Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters are selective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Microcin C Analogs Targeting Different Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Mupirocin, an Aminoacyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of Mupirocin, a potent inhibitor of bacterial isoleucyl-tRNA synthetase. Mupirocin serves as a well-characterized example for understanding the cellular pharmacology of aminoacyl-tRNA synthetase inhibitors.
Core Concepts: Mupirocin's Mechanism of Action
Mupirocin, also known as pseudomonic acid A, is a natural product of Pseudomonas fluorescens.[1][2] Its antibacterial activity stems from the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[3][4] This inhibition blocks the charging of tRNA with isoleucine, leading to a depletion of isoleucyl-tRNA. The absence of this essential building block for protein synthesis results in the cessation of protein and, consequently, RNA synthesis in susceptible bacteria, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations over time.[1][3][4][5] Due to its unique mechanism of action, Mupirocin does not exhibit cross-resistance with other major classes of antibiotics.[2][6]
The following diagram illustrates the signaling pathway affected by Mupirocin.
Cellular Uptake of Mupirocin
The entry of Mupirocin into bacterial cells is an energy-independent process consistent with non-carrier-mediated passive diffusion.[7] The uptake is, however, temperature-dependent, with decreased uptake observed at lower temperatures.[7]
Once inside the cell, Mupirocin is concentrated due to its binding to the target enzyme, isoleucyl-tRNA synthetase.[7] Studies have shown that the number of intracellular binding sites corresponds to the number of IleRS molecules, estimated to be around 2,700 to 3,100 molecules per cell in sensitive bacteria.[7]
Quantitative Data on Mupirocin Binding
The following table summarizes the binding affinity of Mupirocin to its intracellular target in different bacterial strains.
| Bacterial Strain | Parameter | Value | Reference |
| Bacillus subtilis | Kd | 35 nM | [7] |
| Staphylococcus aureus | Kd | 7 nM | [7] |
| Bacillus subtilis (sensitive) | Ki | 33.5 nM | [7] |
| Bacillus subtilis (resistant) | Ki | 71.1 nM | [7] |
| Staphylococcus aureus (sensitive) | Ki | 24 nM | [7] |
Kd: Dissociation constant for Mupirocin binding in whole cells. Ki: Inhibition constant for isoleucyl-tRNA synthetase.
Metabolism of Mupirocin
Mupirocin is rapidly and extensively metabolized upon systemic absorption.[6] The primary metabolic pathway is the hydrolysis of the ester bond linking the 9-hydroxynonanoic acid side chain to the monic acid core.[3] This results in the formation of monic acid, which is microbiologically inactive.[3][8] Due to this rapid metabolism, Mupirocin is not suitable for systemic administration and is therefore used exclusively as a topical agent.[2][6]
The following diagram illustrates the metabolic pathway of Mupirocin.
Quantitative Data on Mupirocin Metabolism and Excretion
The systemic absorption of topically applied Mupirocin is minimal. Any absorbed drug is rapidly converted to monic acid and excreted through the kidneys.[3][9] The following table presents data from a clinical pharmacology review on the urinary excretion of monic acid following topical application of two different 2% Mupirocin ointment formulations.
| Formulation | Mean 24hr Cumulative Urinary Excretion of Monic Acid (mg) | Systemic Absorption (% of dose) | Reference |
| Bactroban® Ointment, 2% | 0.081 | ≤1.29% | [9] |
| Mupirocin Ointment, 2% (generic) | 0.356 | ≤1.29% | [9] |
Experimental Protocols
Cellular Uptake Assay (Radiolabeled Mupirocin)
This protocol is adapted from studies on Mupirocin transport in bacteria.[7]
Objective: To quantify the uptake of Mupirocin into bacterial cells.
Materials:
-
Bacterial cell culture (e.g., S. aureus, B. subtilis)
-
[3H]-Mupirocin (radiolabeled)
-
Growth medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
-
Vacuum filtration apparatus
Procedure:
-
Grow bacterial cells to the desired density in their appropriate growth medium.
-
Harvest the cells by centrifugation and wash them with fresh medium.
-
Resuspend the cells in fresh medium to a defined concentration.
-
Initiate the uptake experiment by adding a known concentration of [3H]-Mupirocin to the cell suspension.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for various time points.
-
To stop the reaction, rapidly filter a defined volume of the cell suspension through a glass fiber filter using a vacuum filtration apparatus.
-
Immediately wash the filter with ice-cold PBS to remove extracellular [3H]-Mupirocin.
-
Place the filter in a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the amount of intracellular Mupirocin based on the specific activity of the radiolabeled compound and the cell number.
The following diagram outlines the experimental workflow for the cellular uptake assay.
Metabolism Assay (Quantification of Monic Acid in Urine)
This protocol is based on the methodology described in FDA clinical pharmacology reviews for Mupirocin.[9]
Objective: To quantify the amount of monic acid in urine as a surrogate for systemic absorption of Mupirocin.
Materials:
-
Urine samples from subjects treated with topical Mupirocin
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
C18 reverse-phase HPLC column
-
Monic acid standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 2.5)
-
Sample preparation materials (e.g., solid-phase extraction cartridges)
Procedure:
-
Collect urine samples at specified time intervals following the topical application of Mupirocin.
-
Prepare a standard curve of monic acid in control urine.
-
Process the urine samples to extract monic acid. This may involve a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte.
-
Analyze the extracted samples and standards by reverse-phase HPLC.
-
Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile.
-
Column: C18 reverse-phase column.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
-
Identify and quantify the monic acid peak in the chromatograms by comparing the retention time and peak area to the monic acid standard curve.
-
Calculate the total amount of monic acid excreted over the collection period to estimate the extent of systemic Mupirocin absorption.
References
- 1. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 5. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mupirocin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of mupirocin transport into sensitive and resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Introduction: A New Frontier in the Fight Against Antimicrobial Resistance
An In-depth Technical Guide to Aminoacyl-tRNA Synthetases (aaRSs) as Antibiotic Targets
The escalating crisis of antimicrobial resistance (AMR) represents a grave threat to global public health, necessitating the urgent discovery of novel antibacterial agents that act on unexploited cellular targets.[1][2] Traditional antibiotics often target bacterial cell wall synthesis, protein synthesis at the ribosomal level, or DNA replication.[3][4] However, the relentless evolution of resistance mechanisms has diminished the efficacy of many of these drugs. This landscape drives the search for new therapeutic strategies, and among the most promising are inhibitors of aminoacyl-tRNA synthetases (aaRSs).[1][5]
Aminoacyl-tRNA synthetases are a family of essential enzymes responsible for a critical step in protein synthesis: the charging of transfer RNA (tRNA) molecules with their cognate amino acids.[6][7] By inhibiting these enzymes, protein biosynthesis is halted, leading to bacterial growth arrest and cell death.[1] The clinical validation of this target is confirmed by the successful application of aaRS inhibitors like mupirocin for topical bacterial infections and tavaborole for fungal infections.[3][8] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core aspects of aaRS enzymes as antibiotic targets, detailing their mechanism, inhibitors, resistance pathways, and the experimental protocols central to the discovery pipeline.
The Aminoacyl-tRNA Synthetase Family: Gatekeepers of Translational Fidelity
AaRS enzymes are ubiquitous and indispensable in all domains of life, ensuring the correct translation of the genetic code.[5] There are typically 20 different aaRSs in an organism, one for each of the standard proteinogenic amino acids.[7]
The Two-Step Aminoacylation Reaction
The fundamental role of an aaRS is to catalyze the attachment of an amino acid to its corresponding tRNA molecule. This is a high-fidelity process that occurs in two distinct steps within the enzyme's active site.[5][9][10]
-
Amino Acid Activation: The specific amino acid (AA) and adenosine triphosphate (ATP) bind to the synthetase. The enzyme then catalyzes the formation of a high-energy aminoacyl-adenylate (AA-AMP) intermediate, releasing inorganic pyrophosphate (PPi).[10]
-
tRNA Charging: The activated amino acid is transferred from the AA-AMP intermediate to the 3'-end of the cognate tRNA molecule, releasing adenosine monophosphate (AMP) and the charged aminoacyl-tRNA (AA-tRNA).[10]
The resulting AA-tRNA is then delivered to the ribosome to participate in polypeptide chain elongation.[1]
Figure 1: The two-step aminoacylation reaction pathway catalyzed by aaRS enzymes.
Structural Classes and Proofreading
AaRS enzymes are divided into two structurally distinct classes, Class I and Class II, based on the architecture of their catalytic domains.[9] To ensure the high fidelity of protein synthesis, some aaRSs, particularly those that handle structurally similar amino acids (e.g., isoleucine and valine), possess an additional editing or "proofreading" domain.[11] This domain can hydrolyze incorrectly formed aminoacyl-adenylates (pre-transfer editing) or mischarged tRNAs (post-transfer editing), acting as a "second sieve" to prevent errors in translation.[11]
Rationale for Targeting aaRS Enzymes
The aaRS enzyme family presents an attractive repertoire of targets for antibacterial drug discovery for several key reasons:[3]
-
Essentiality: These enzymes are absolutely essential for bacterial growth and survival. Inhibition of even one aaRS is typically lethal.[6]
-
Diversity: With 20 different aaRS families, there is a broad range of potential targets.
-
Conservation and Selectivity: While the catalytic function is universal, significant structural divergence has occurred between prokaryotic and eukaryotic aaRS enzymes throughout evolution.[12] These differences, often found in the active site or in accessory domains, can be exploited to design inhibitors that are highly selective for the bacterial enzyme, minimizing toxicity to the human host.[1][13]
-
Validated Target: The clinical success of mupirocin (targeting Isoleucyl-tRNA synthetase, IleRS) provides a strong precedent for this approach.[1]
Inhibitors of aaRS Enzymes and Their Mechanisms of Action
A structurally diverse array of natural and synthetic compounds that inhibit aaRS enzymes has been identified. These inhibitors can be classified based on the substrate they compete with or the binding site they occupy on the enzyme.[9]
Figure 2: Key mechanisms of aaRS inhibition based on inhibitor binding sites.
-
Amino Acid Site Competitors: These inhibitors are often analogues of the natural amino acid substrate. A prime example is indolmycin , a tryptophan analogue that selectively inhibits bacterial Tryptophanyl-tRNA synthetase (TrpRS) with high potency.[3][13]
-
Aminoacyl-AMP Intermediate Mimics: Many potent inhibitors mimic the high-energy aminoacyl-adenylate intermediate. Mupirocin (Bactroban), a natural product, is a potent inhibitor of IleRS that binds reversibly to the enzyme, mimicking the isoleucyl-AMP intermediate.[1] Similarly, REP8839 is a synthetic inhibitor that competes with methionine in the active site of Methionyl-tRNA synthetase (MetRS).[3]
-
Editing Site Inhibitors: Some inhibitors exploit the editing domain. Tavaborole (AN2690), an antifungal agent, works through an oxaborole tRNA-trapping (OBORT) mechanism. It forms an adduct with the terminal adenosine of tRNALeu within the editing site of Leucyl-tRNA synthetase (LeuRS), stalling the catalytic cycle.[14] The anti-tuberculosis candidate GSK656 also utilizes this mechanism against Mtb LeuRS.[15][16]
Quantitative Data on Key aaRS Inhibitors
The development of effective aaRS inhibitors hinges on achieving high potency against the bacterial target while maintaining a wide therapeutic window with minimal activity against human orthologs. The following tables summarize key quantitative data for representative inhibitors.
Table 1: In Vitro Enzyme Inhibition (IC50/Ki)
| Inhibitor | Target aaRS | Bacterial Species | Bacterial IC50/Ki | Human aaRS | Human IC50 | Selectivity Index (Human/Bacterial) |
| Indolmycin | TrpRS | E. coli | 9.25 nM[3] | Bovine Liver | 4.04 mM[3] | ~436,700 |
| B. stearothermophilus | 2 nM (Ki)[13] | - | - | - | ||
| REP8839 | MetRS | S. aureus | <1.9 nM[17] | Rat Liver | >500 nM[18] | >263 |
| GSK656 | LeuRS | M. tuberculosis | 0.20 µM[15] | Cytoplasmic | 132 µM[15] | 660 |
| Mitochondrial | >300 µM[15] | >1500 | ||||
| CB-432 | IleRS | E. coli | 1 nM[1] | Human | 570 nM[1] | 570 |
Table 2: In Vitro Antibacterial Activity (MIC)
| Inhibitor | Target Organism(s) | MIC Range / MIC90 |
| Mupirocin | S. aureus | 0.06 - 0.12 µg/mL[1] |
| S. pyogenes | 0.12 - 0.5 µg/mL[1] | |
| REP8839 | S. aureus (incl. MRSA) | ≤0.5 µg/mL[19] |
| S. pyogenes | ≤0.25 µg/mL[19] | |
| S. aureus | MIC90 = 0.5 µg/mL[3] | |
| GSK656 | M. tuberculosis H37Rv | 0.08 µM (23.5 ng/mL)[15][20] |
| Tavaborole (AN2690) | T. rubrum | MIC90 = 8.0 µg/mL[21] |
| T. mentagrophytes | MIC90 = 8.0 µg/mL[21] |
Mechanisms of Resistance
As with any antibiotic, the potential for resistance development is a critical consideration. The primary mechanism of resistance to aaRS inhibitors is the modification of the target enzyme through mutations in the corresponding aaRS gene.[18]
-
Target Site Mutations: Single amino acid substitutions in or near the inhibitor's binding pocket can reduce its affinity for the enzyme, leading to decreased susceptibility. For example, mutations in the metS gene are the primary cause of resistance to REP8839, with substitutions like G54S leading to a significant increase in the MIC.[4][17] Similarly, low-level mupirocin resistance is caused by point mutations in the chromosomal ileS gene.[18]
-
Acquisition of a Resistant Enzyme: High-level mupirocin resistance often results from the acquisition of a plasmid-borne, resistant variant of the ileS gene.[18]
The frequency of resistance to a single aaRS inhibitor can be relatively high. However, research suggests that simultaneously targeting two different aaRS enzymes can drastically reduce the emergence of resistance, presenting a promising future strategy.[22]
Figure 3: Logical flow of resistance development to aaRS inhibitors.
Key Experimental Protocols in aaRS Inhibitor Discovery
The discovery and development pipeline for aaRS inhibitors relies on a series of robust in vitro and in vivo assays.
Figure 4: A typical experimental workflow for aaRS antibiotic discovery.
Protocol: aaRS Enzyme Activity Assay (Malachite Green)
This spectrophotometric assay is suitable for high-throughput screening (HTS) and quantifies enzyme activity by detecting the PPi released during the amino acid activation step.[9][23]
-
Principle: The aaRS reaction is coupled with inorganic pyrophosphatase, which cleaves the released PPi into two molecules of inorganic phosphate (Pi). The Pi then forms a colored complex with malachite green and molybdate, which can be quantified by measuring absorbance at ~620-630 nm.[24][9][10]
-
Materials:
-
Purified aaRS enzyme and corresponding tRNA.[12]
-
Substrates: cognate amino acid, ATP.
-
Coupling enzyme: Inorganic Pyrophosphatase (PPiase).
-
Reaction Buffer (e.g., 50 mM HEPES, 30 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.2).[23]
-
Malachite Green Reagent (prepared by mixing solutions of malachite green oxalate, polyvinyl alcohol, and ammonium molybdate).[23]
-
96-well clear, flat-bottom microplates.
-
-
Procedure:
-
Prepare a master mix containing reaction buffer, amino acid, ATP, tRNA, and PPiase.
-
Dispense the test compounds (inhibitors) at various concentrations into the wells of the 96-well plate.
-
Add the purified aaRS enzyme to initiate the reaction. For controls, add buffer instead of enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9]
-
Stop the reaction by adding the Malachite Green reagent to all wells.[9]
-
Allow color to develop for 15-30 minutes at room temperature.[9][23]
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition relative to controls and determine IC50 values using non-linear regression.[25]
-
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the standard method for determining the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[26][27]
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation by visual inspection or by measuring optical density.[26]
-
Materials:
-
Test bacterial strain.
-
Liquid growth medium (e.g., Mueller-Hinton Broth).
-
Test compound stock solution.
-
Sterile 96-well microplates.
-
-
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a specific cell density (~1.5 x 108 CFU/mL). Further dilute to achieve a final inoculum concentration of ~5 x 105 CFU/mL in the wells.[26]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the 96-well plate. For example, add 100 µL of media to all wells, add 100 µL of a 2x starting concentration of the drug to the first well, mix, and transfer 100 µL to the next well, repeating across the row.[26]
-
Inoculation: Add a standardized volume of the final bacterial inoculum to each well (except the sterility control well). Include a growth control well (bacteria, no drug) and a sterility control well (media, no bacteria).[26]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[28]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[26][27]
-
Protocol: In Vivo Efficacy in a Murine Infection Model
Animal models are critical for evaluating the therapeutic potential of a lead compound. The murine thigh or skin abscess model is commonly used for pathogens like S. aureus.[8][29]
-
Principle: A localized infection is established in mice, which are then treated with the test compound. Efficacy is determined by measuring the reduction in bacterial burden at the infection site compared to untreated controls.[8]
-
Materials:
-
Test bacterial strain (e.g., MRSA).
-
Laboratory mice (e.g., BALB/c).
-
Test compound formulated for administration (e.g., subcutaneous, oral).
-
Control antibiotic (e.g., vancomycin).
-
Vehicle control.
-
-
Procedure:
-
Infection: Anesthetize the mice and induce an infection by injecting a standardized inoculum of the bacterial pathogen into a specific site (e.g., thigh muscle or subcutaneously into the flank).[8][30]
-
Treatment: At a set time post-infection (e.g., 2 hours), begin treatment. Administer the test compound, vehicle control, and positive control antibiotic to different groups of mice via a defined route and schedule (e.g., twice daily for 3 days).[31]
-
Endpoint Analysis: At the end of the treatment period (e.g., 24 hours after the final dose), euthanize the mice.[8]
-
Aseptically excise the infected tissue (e.g., thigh muscle).
-
Homogenize the tissue in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria, reported as Colony Forming Units (CFU) per gram of tissue.
-
Efficacy is demonstrated by a statistically significant reduction in CFU/gram in the treated groups compared to the vehicle control group.[8]
-
Conclusion and Future Outlook
Aminoacyl-tRNA synthetases are a clinically validated and highly promising class of targets for the development of new antibiotics. The existence of significant structural differences between bacterial and human enzymes provides a solid foundation for designing selective inhibitors with a favorable safety profile. Natural products like mupirocin and novel synthetic scaffolds such as benzoxaboroles and quinolinones have demonstrated the tractability of this target class.[1][3]
Key challenges remain, including overcoming issues of bioavailability for systemic administration and preempting the development of resistance.[3] However, the wealth of structural information available for aaRSs facilitates structure-based drug design, and innovative strategies, such as developing inhibitors that target editing sites or pursuing multi-targeting approaches, offer exciting avenues for future research.[22] As the threat of AMR continues to grow, the systematic exploration of the aaRS enzyme family will undoubtedly play a crucial role in replenishing the antimicrobial pipeline and providing the next generation of life-saving therapies.
References
- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by Indolmycin Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. A quantitative spectrophotometric assay to monitor the tRNA-dependent pathway for lipid aminoacylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eubopen.org [eubopen.org]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. apec.org [apec.org]
- 28. researchgate.net [researchgate.net]
- 29. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
Halting the Assembly Line: A Technical Guide to Inhibiting Protein Synthesis with Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The intricate process of protein synthesis, the fundamental cellular mechanism responsible for translating genetic information into functional proteins, presents a prime target for therapeutic intervention. Small molecules that can selectively disrupt this assembly line offer immense potential in treating a wide array of diseases, from cancer to viral infections. This technical guide delves into the core principles of inhibiting protein synthesis, providing a detailed overview of the mechanisms of action of various small molecules, methodologies for their study, and a quantitative look at their efficacy.
The Machinery of Life: A Primer on Eukaryotic Protein Synthesis
Eukaryotic protein synthesis is a meticulously orchestrated process divided into three main stages: initiation, elongation, and termination. Each stage involves a complex interplay of ribosomes, messenger RNA (mRNA), transfer RNA (tRNA), and a host of protein factors, offering multiple points for therapeutic intervention.
-
Initiation: This is the rate-limiting step where the ribosomal subunits assemble on the mRNA template. Key players include the eukaryotic initiation factors (eIFs) that facilitate the recruitment of the small ribosomal subunit (40S) to the 5' cap of the mRNA and the subsequent scanning to locate the start codon.
-
Elongation: Once initiated, the ribosome moves along the mRNA, reading codons and recruiting the corresponding aminoacyl-tRNAs to build the polypeptide chain. This process is facilitated by eukaryotic elongation factors (eEFs).
-
Termination: When the ribosome encounters a stop codon on the mRNA, release factors (eRFs) are recruited to catalyze the release of the newly synthesized polypeptide chain and the disassembly of the ribosomal complex.
Small Molecule Inhibitors: The Saboteurs of Synthesis
A diverse arsenal of small molecules has been identified that can interfere with various stages of protein synthesis. These inhibitors can be broadly categorized based on their target and mechanism of action.
Targeting the Ribosome
The ribosome itself is a major target for many inhibitors. These molecules can bind to specific sites on the ribosomal subunits, interfering with critical functions.
Disrupting Translation Factors
Many small molecules exert their effects by targeting the protein factors that orchestrate the different stages of translation.
| Inhibitor | Target | Stage of Inhibition | Mechanism of Action |
| Cycloheximide | E-site of the 60S ribosomal subunit | Elongation | Blocks the translocation step mediated by eEF2. |
| Puromycin | A-site of the ribosome | Elongation/Termination | Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination. |
| Emetine | 40S ribosomal subunit | Elongation | Inhibits the movement of the ribosome along the mRNA. |
| Lactimidomycin | E-site of the 60S ribosomal subunit | Elongation | Similar to cycloheximide, it blocks the translocation step. |
| Homoharringtonine | Ribosomal A-site | Elongation | Prevents the initial peptide bond formation. |
| Rocaglates (e.g., Rocaglamide A) | eIF4A | Initiation | Clamps eIF4A onto polypurine RNA sequences, stalling ribosome scanning.[1][2] |
| mTOR Inhibitors (e.g., Rapamycin) | mTORC1 | Initiation | Prevents the phosphorylation of 4E-BP1, which then sequesters eIF4E, inhibiting cap-dependent translation.[3][4] |
| eIF2α Phosphorylation Inducers | eIF2α Kinases (e.g., PERK, HRI) | Initiation | Phosphorylation of eIF2α inhibits its GDP/GTP exchange factor, eIF2B, leading to a global reduction in translation initiation.[5][6][7] |
Quantitative Analysis of Inhibition
The potency of protein synthesis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the rate of protein synthesis by 50%. The IC50 can vary depending on the cell type and the assay used.
| Inhibitor | Cell Line | IC50 | Reference |
| Cycloheximide | HeLa | 532.5 nM | [8][9] |
| CEM | 0.12 µM | [8] | |
| 9L | 0.2 µM | [8] | |
| SK-MEL-28 | 1 µM | [8] | |
| HepG2 | 6600 ± 2500 nmol/L | [10][11] | |
| Primary Rat Hepatocytes | 290 ± 90 nmol/L | [10][11] | |
| Puromycin | NIH/3T3 | 3.96 µM | [12][13] |
| HepG2 | 1600 ± 1200 nmol/L | [10][11] | |
| Primary Rat Hepatocytes | 2000 ± 2000 nmol/L | [10][11] | |
| Emetine | LNCaP | ~10 nM | [14] |
| PC3 | ~20 nM | [14] | |
| MCF-7 | ~5 nM | [14] | |
| MDA-MB-231 | ~15 nM | [14] | |
| HepG2 | 2200 ± 1400 nmol/L | [10][11] | |
| Primary Rat Hepatocytes | 620 ± 920 nmol/L | [10][11] | |
| Lactimidomycin | - | KD ~500 nM | [15] |
| Rocaglamide A | - | - | [1] |
Visualizing the Pathways of Inhibition
Understanding the complex signaling pathways that regulate protein synthesis is crucial for identifying novel drug targets. The following diagrams, generated using the DOT language, illustrate key regulatory hubs and the points of intervention for small molecule inhibitors.
Caption: Eukaryotic translation initiation pathway and points of inhibition.
Caption: mTOR signaling pathway and its role in regulating protein synthesis.
Caption: The integrated stress response pathway leading to eIF2α phosphorylation and translation inhibition.
Experimental Protocols for Studying Protein Synthesis Inhibition
A variety of experimental techniques are available to investigate the effects of small molecules on protein synthesis. The choice of assay depends on the specific research question, throughput requirements, and the desired level of detail.
In Vitro Translation Assay
This cell-free system allows for the direct assessment of a compound's effect on the core translational machinery without the complexities of cellular uptake, metabolism, or off-target effects.
Methodology:
-
Prepare a cell-free extract: Typically, rabbit reticulocyte lysate or wheat germ extract is used as a source of ribosomes and translation factors.
-
Set up the reaction: Combine the cell-free extract with a buffered solution containing amino acids (including a radiolabeled one, e.g., 35S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
Add the inhibitor: Introduce the small molecule inhibitor at various concentrations to different reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., cycloheximide).
-
Incubate: Allow the translation reaction to proceed at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60-90 minutes).
-
Measure protein synthesis: Quantify the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If using a reporter mRNA like luciferase, the luminescence can be measured.
-
Data analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
SUrface SEnsing of Translation (SUnSET) Assay
SUnSET is a non-radioactive method for monitoring global protein synthesis in cultured cells. It utilizes the antibiotic puromycin, which is incorporated into nascent polypeptide chains, leading to their premature termination. These puromycylated peptides can then be detected by western blotting using an anti-puromycin antibody.[16][17][18]
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the small molecule inhibitor for the desired time and concentration.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities of the puromycylated proteins. A decrease in the overall signal in the treated samples compared to the control indicates inhibition of protein synthesis. Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).
Ribosome Profiling
Ribosome profiling is a powerful, high-throughput sequencing-based technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. It allows for the precise mapping of ribosome positions on a genome-wide scale, revealing which mRNAs are being translated and at what density.[19][20][21]
Methodology:
-
Translation Arrest: Treat cells with a translation elongation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA. For studying translation initiation, a brief treatment with harringtonine can be used to stall ribosomes at the start codon.[20]
-
Cell Lysis and Nuclease Treatment: Lyse the cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with a nuclease (e.g., RNase I) to digest the mRNA that is not protected by the ribosomes.
-
Monosome Isolation: Isolate the 80S monosomes (ribosomes with their protected mRNA fragments) by sucrose density gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically around 28-30 nucleotides in length.
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA by PCR.
-
-
Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Determine the density of ribosome footprints on each mRNA to quantify translation levels.
-
Analyze the distribution of footprints to identify translational pausing sites and alternative open reading frames.
-
Conclusion
The inhibition of protein synthesis by small molecules is a rapidly evolving field with significant therapeutic implications. A thorough understanding of the fundamental principles of translation, the mechanisms of action of different inhibitors, and the appropriate experimental methodologies is essential for researchers and drug developers working in this area. The combination of quantitative biochemical assays, cell-based methods, and powerful genomics techniques like ribosome profiling will continue to drive the discovery and development of novel therapeutics that target this fundamental cellular process.
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. Regulation of global and specific mRNA translation by the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel mechanisms of eIF2B action and regulation by eIF2α phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mechanisms of eIF2B action and regulation by eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Iterative Design of Emetine-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]
- 19. portlandpress.com [portlandpress.com]
- 20. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aminoacyl tRNA Synthetase-IN-1 and its Interaction with the AIMP2-DX2 Oncoprotein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor Aminoacyl tRNA synthetase-IN-1, correctly identified as AIMP2-DX2-IN-1. The document elucidates that the primary target is not a canonical aminoacyl-tRNA synthetase, but rather AIMP2-DX2, an oncogenic splice variant of the Aminoacyl-tRNA synthetase-interacting multifunctional protein 2. AIMP2-DX2 lacks enzymatic activity and a traditional tRNA binding site for aminoacylation. Instead, it promotes cancer progression through critical protein-protein interactions. This guide details the mechanism of action of AIMP2-DX2, its interaction with key oncogenic pathways, and how inhibitors like AIMP2-DX2-IN-1 disrupt these interactions. Quantitative data for AIMP2-DX2-IN-1 and other relevant inhibitors are presented, alongside detailed experimental methodologies and signaling pathway diagrams to provide a thorough resource for researchers in oncology and drug discovery.
Introduction: The Target - AIMP2 and its Oncogenic Splice Variant AIMP2-DX2
Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1] The multi-tRNA synthetase complex (MSC) in higher eukaryotes is a macromolecular assembly of several ARSs and three non-enzymatic ARS-interacting multifunctional proteins (AIMPs): AIMP1, AIMP2, and AIMP3.[1][2]
AIMP2 (also known as p38) acts as a scaffold within the MSC.[2] However, when dissociated from the complex, AIMP2 functions as a potent tumor suppressor. It is involved in various anti-proliferative and pro-apoptotic signaling pathways, including those mediated by p53, TGF-β, TNF-α, and Wnt.[2][3][4]
In many cancers, particularly lung cancer, an alternative splicing event leads to the production of AIMP2-DX2, a variant of AIMP2 that lacks exon 2.[2][4][5] This variant is unable to associate with the MSC but retains the ability to interact with AIMP2's binding partners.[2] By competitively binding to proteins like p53, FUSE-binding protein (FBP), and TNF receptor-associated factor 2 (TRAF2), AIMP2-DX2 antagonizes the tumor-suppressive functions of full-length AIMP2.[2][3][6] Furthermore, AIMP2-DX2 has been shown to stabilize the oncoprotein KRAS, further promoting tumorigenesis.[7][8] Consequently, AIMP2-DX2 is recognized as a significant therapeutic target in oncology.
AIMP2-DX2-IN-1 and Other Inhibitors: Mechanism of Action
The primary therapeutic strategy against AIMP2-DX2 is the development of small molecules that either disrupt its crucial protein-protein interactions or promote its degradation. AIMP2-DX2-IN-1 belongs to the former class of inhibitors.
AIMP2-DX2-IN-1: Disrupting the AIMP2-DX2/KRAS Interaction
AIMP2-DX2-IN-1 is a potent inhibitor that targets the interaction between AIMP2-DX2 and KRAS.[7][8][9] AIMP2-DX2 binds directly to the hypervariable region and G-domain of KRAS in the cytosol.[7][8] This interaction shields KRAS from the E3 ubiquitin ligase Smurf2, thereby preventing its ubiquitination and subsequent proteasomal degradation.[7][8] The stabilization of KRAS leads to the hyperactivation of downstream pro-proliferative signaling pathways.
AIMP2-DX2-IN-1 is thought to bind to the KRAS-binding region of AIMP2-DX2, sterically hindering the interaction between the two proteins.[7][8] The disruption of this complex allows Smurf2 to access and ubiquitinate KRAS, leading to its degradation and the suppression of KRAS-dependent cancer cell growth.[7][8]
Other Therapeutic Strategies Targeting AIMP2-DX2
Several other approaches to inhibit AIMP2-DX2 function have been explored:
-
Disruption of the AIMP2-DX2/HSP70 Interaction: The heat shock protein HSP70 binds to and stabilizes AIMP2-DX2, protecting it from degradation by the E3 ligase Siah1.[10][11] Small molecules that inhibit this interaction can destabilize AIMP2-DX2 and reduce its cellular levels.[10][11]
-
Promotion of AIMP2-DX2 Degradation:
-
Pyrimethamine: This compound has been shown to reduce AIMP2-DX2 levels through ubiquitin-mediated degradation.[4]
-
PROTACs (Proteolysis Targeting Chimeras): Novel PROTACs have been designed to bring an E3 ligase into proximity with AIMP2-DX2, leading to its targeted degradation.[1]
-
Allosteric Modulation: The compound SDL01 has been identified to enhance the interaction between AIMP2-DX2 and its E3 ligase Siah1, thereby promoting its degradation.[12]
-
Quantitative Data for AIMP2-DX2 Inhibitors
The following table summarizes key quantitative data for AIMP2-DX2-IN-1 and other relevant inhibitors.
| Inhibitor Name | Target Interaction | Assay Type | Value | Cell Line | Citation(s) |
| AIMP2-DX2-IN-1 (Compound 35) | AIMP2-DX2 | Inhibition of AIMP2-DX2 level | IC50: 0.1063 µM | - | [9] |
| AIMP2-DX2 | Cell Viability | EC50: 0.690 ± 0.648 µM | A549 | [9] | |
| AIMP2-DX2 | Cell Viability | EC50: 0.150 ± 0.062 µM | H460 | [9] | |
| Pyrimethamine | AIMP2-DX2 Degradation | Inhibition of Nanoluciferase-tagged AIMP2-DX2 | IC50: 0.73 µM | A549 | [4] |
| AIMP2-DX2 | Cell Growth Inhibition | GI50: 0.01 µM | H460 | [4] | |
| BC-DXI-495 | AIMP2-DX2/HSP70 | Decrease in AIMP2-DX2 levels | IC50: 4.2 µM | Lung cancer cells | [13] |
| Inhibitor 1 | AIMP2-DX2 | AIMP2-DX2 Luciferase Assay | IC50: 10.4 µM | - | [2][13] |
| AIMP2-DX2 | Cell Growth Inhibition | GI50: 6.5 µM | A549 | [2][13] |
Experimental Protocols
This section outlines the methodologies for key experiments used in the characterization of AIMP2-DX2 inhibitors.
Nanoluciferase-Based Assay for AIMP2-DX2 Levels
This assay is a high-throughput screening method to identify compounds that reduce the cellular levels of AIMP2-DX2.
-
Principle: A fusion protein of nanoluciferase and AIMP2-DX2 is expressed in a cancer cell line (e.g., A549). The luminescence signal is proportional to the amount of the fusion protein. A decrease in luminescence upon treatment with a compound indicates a reduction in AIMP2-DX2 levels, either through degradation or inhibition of expression.
-
Methodology:
-
Cell Culture: A549 cells stably expressing nanoluciferase-tagged AIMP2-DX2 are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a library of small molecules at various concentrations for a defined period (e.g., 12-24 hours).
-
Lysis and Luminescence Reading: A nanoluciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the luminescence signal compared to untreated controls.[4]
-
In Vitro Pull-Down Assay for Protein-Protein Interaction
This assay is used to confirm the direct interaction between two proteins and to test the ability of an inhibitor to disrupt this interaction.
-
Principle: A "bait" protein is immobilized on beads, and a "prey" protein in a cell lysate or as a purified protein is incubated with these beads. If the proteins interact, the prey protein will be "pulled down" with the bait. The presence of the prey protein is detected by immunoblotting.
-
Methodology (for AIMP2-DX2/KRAS interaction):
-
Protein Expression and Purification: GST-tagged AIMP2-DX2 (bait) is expressed and purified. GFP-tagged KRAS (prey) is expressed in a suitable cell line (e.g., HEK293T).
-
Incubation: The purified GST-AIMP2-DX2 is incubated with glutathione-sepharose beads. The cell lysate containing GFP-KRAS is then added to the beads, with or without the inhibitor (e.g., AIMP2-DX2-IN-1), and incubated.
-
Washing and Elution: The beads are washed to remove non-specific binding proteins. The bound proteins are then eluted.
-
Detection: The eluate is analyzed by SDS-PAGE and immunoblotting using an anti-GFP antibody to detect KRAS. A decrease in the band intensity for KRAS in the presence of the inhibitor indicates disruption of the interaction.[14]
-
Cell Viability/Growth Inhibition Assay (MTT Assay)
This assay measures the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, H460) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor for a specified duration (e.g., 96 hours).[9]
-
MTT Incubation: MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The EC50 or GI50 value (the concentration that causes 50% inhibition of cell growth) is determined.
-
Ubiquitination Assay
This assay is used to determine if a protein of interest is ubiquitinated in cells and how this is affected by other proteins or inhibitors.
-
Principle: The protein of interest is immunoprecipitated from cell lysates, and the presence of conjugated ubiquitin is detected by immunoblotting with an anti-ubiquitin antibody.
-
Methodology:
-
Cell Transfection and Treatment: Cells (e.g., HEK293T) are transfected with plasmids expressing the proteins of interest (e.g., GFP-KRAS, FLAG-Smurf2, Strep-AIMP2-DX2). Cells are often treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: The protein of interest (e.g., GFP-KRAS) is immunoprecipitated from the cell lysate using a specific antibody (e.g., anti-GFP).
-
Immunoblotting: The immunoprecipitated proteins are separated by SDS-PAGE and immunoblotted with an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates polyubiquitination.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving AIMP2-DX2 and a general workflow for the discovery of its inhibitors.
Caption: Mechanism of AIMP2 and AIMP2-DX2 in cellular signaling.
Caption: Mechanism of action for AIMP2-DX2-IN-1.
Caption: Workflow for AIMP2-DX2 inhibitor discovery.
Conclusion and Future Directions
AIMP2-DX2 represents a compelling and specific target for cancer therapy due to its high expression in tumor tissues and its multifaceted role in promoting oncogenesis. The initial premise of targeting an aminoacyl-tRNA synthetase has been refined to focus on the protein-protein interactions of this non-enzymatic splice variant. Small molecule inhibitors like AIMP2-DX2-IN-1, which disrupt the critical AIMP2-DX2/KRAS interaction, have shown significant promise in preclinical models.
Future research should focus on:
-
Obtaining high-resolution crystal structures of AIMP2-DX2 in complex with its binding partners and inhibitors to facilitate structure-based drug design.
-
Developing more potent and specific inhibitors with improved pharmacokinetic properties.
-
Exploring combination therapies, for instance, by co-administering AIMP2-DX2 inhibitors with direct KRAS inhibitors or other targeted agents.
-
Further elucidating the diverse signaling networks regulated by AIMP2-DX2 to identify additional therapeutic vulnerabilities.
This guide provides a foundational understanding of AIMP2-DX2 as a therapeutic target and the inhibitors developed to modulate its function, serving as a valuable resource for the scientific community dedicated to advancing cancer treatment.
References
- 1. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical induction of the interaction between AIMP2-DX2 and Siah1 to enhance ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and structure of AIMP2-DX2 for therapeutic perspectives [bmbreports.org]
- 14. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Aminoacyl-tRNA Synthetase Inhibitors in Antibiotic Discovery Research
Abstract: Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein biosynthesis. Their indispensable nature and the existence of structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of novel antibiotics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of aaRS inhibitors in antibiotic discovery research. While the specific compound "Aminoacyl tRNA synthetase-IN-1" is not extensively characterized in publicly available literature, this report focuses on the broader class of aaRS inhibitors, using well-documented examples to illustrate their application.
Introduction to Aminoacyl-tRNA Synthetases as Antibiotic Targets
Aminoacyl-tRNA synthetases are a family of enzymes that catalyze the esterification of an amino acid to its corresponding tRNA molecule. This process, known as aminoacylation or tRNA charging, is a prerequisite for the translation of mRNA into protein.[1][2] The inhibition of any of these 20 essential enzymes leads to the cessation of protein synthesis and subsequent bacterial cell death, making them prime targets for antimicrobial agents.[3][4] The clinical success of mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), validates this approach.[3][4]
The rationale for targeting bacterial aaRSs hinges on several key factors:
-
Essentiality: aaRSs are indispensable for bacterial viability.
-
Diversity: There are 20 different aaRSs in most bacteria, offering a multitude of targets.[4]
-
Selectivity: Sufficient structural divergence exists between bacterial and human aaRSs to allow for the design of selective inhibitors, minimizing host toxicity.[4]
Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors
The primary mechanism of action of aaRS inhibitors is the competitive or non-competitive inhibition of the enzyme's catalytic activity. This can occur at the amino acid binding site, the ATP binding site, or the tRNA binding site. Inhibition prevents the formation of the aminoacyl-adenylate intermediate or the subsequent transfer of the amino acid to the tRNA. The accumulation of uncharged tRNA triggers a cascade of events, including the stringent response in some bacteria, ultimately leading to the arrest of cell growth and division.
Below is a diagram illustrating the general mechanism of aminoacyl-tRNA synthetases and the point of inhibition.
Caption: Mechanism of aminoacyl-tRNA synthetase and inhibition.
Quantitative Data of Representative aaRS Inhibitors
The following tables summarize the in vitro activity of several well-characterized aminoacyl-tRNA synthetase inhibitors against various bacterial pathogens.
Table 1: Isoleucyl-tRNA Synthetase (IleRS) Inhibitors
| Compound | Target Organism | IC50 (nM) | MIC (µg/mL) | Reference |
| Mupirocin | Staphylococcus aureus | - | 0.06 - 0.12 | [4] |
| Mupirocin | Streptococcus pyogenes | - | 0.12 - 0.5 | [4] |
| CB-432 | Escherichia coli | 1 | - | [4] |
| CB-432 | Streptococcus pyogenes | - | 0.5 | [4] |
Table 2: Methionyl-tRNA Synthetase (MetRS) Inhibitors
| Compound | Target Organism | IC50 (nM) | MIC (µg/mL) | Reference |
| Quinolinone Derivative | Staphylococcus aureus | 12 | 0.12 | [4] |
| Quinolinone Derivative | Enterococcus spp. | - | 0.06 | [4] |
| REP8839 | Staphylococcus aureus | - | 0.5 | [1] |
| REP8839 | Streptococcus pyogenes | - | 0.12 | [1] |
| MRS-2541 | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 0.125 | [5] |
Table 3: Tryptophanyl-tRNA Synthetase (TrpRS) Inhibitor
| Compound | Target Organism | IC50 (nM) | Reference |
| Indolmycin | Escherichia coli | 9.25 | [4] |
Experimental Protocols
Protocol for Aminoacyl-tRNA Synthetase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific aaRS enzyme.
Materials:
-
Purified bacterial aminoacyl-tRNA synthetase
-
Cognate amino acid
-
ATP (Adenosine triphosphate)
-
Cognate tRNA
-
[³H]-labeled amino acid
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM DTT)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the cognate tRNA.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified aaRS enzyme and the [³H]-labeled amino acid.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA. This will precipitate the charged tRNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated tRNA.
-
Wash the filters with cold 5% TCA to remove any unincorporated [³H]-labeled amino acid.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for aaRS inhibition assay.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an aaRS inhibitor against a bacterial strain.[6][7][8]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (inhibitor)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Caption: Workflow for MIC determination.
Concluding Remarks
Aminoacyl-tRNA synthetase inhibitors represent a promising class of antibacterial agents with a validated mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to screen and characterize novel aaRS inhibitors. Further research into this area is crucial for the development of new antibiotics to combat the growing threat of antimicrobial resistance. While the specific entity "this compound" remains to be fully elucidated in scientific literature, the principles and methodologies described herein are broadly applicable to the discovery and development of any inhibitor targeting this essential class of enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. Aminoacyl-tRNA synthetase inhibitors as potent antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. target.re.kr [target.re.kr]
- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Studying Drug Resistance with Aminoacyl tRNA synthetase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis.[1][2] Their fundamental role in cell viability makes them attractive targets for the development of novel antimicrobial and anticancer agents.[3][4] Aminoacyl tRNA synthetase-IN-1 is a potent inhibitor of a bacterial aminoacyl-tRNA synthetase.[5] Based on its chemical structure, containing an N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate moiety, it is predicted to target isoleucyl-tRNA synthetase (IleRS) . Inhibition of IleRS leads to a depletion of charged tRNAIle, which subsequently stalls protein synthesis and activates cellular stress responses.[6]
The emergence of drug resistance is a major challenge in the development of new therapeutics.[7] Understanding the mechanisms by which cells become resistant to AARS inhibitors is crucial for designing more effective and durable drugs. This document provides detailed protocols for using this compound to study the mechanisms of acquired drug resistance in a research setting. The protocols cover the determination of the inhibitor's potency, the generation of resistant cell lines, and the characterization of potential resistance mechanisms.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅N₇O₇S | PubChem |
| Molecular Weight | 459.48 g/mol | MedChemExpress |
| CAS Number | 219931-45-0 | MedChemExpress |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in DMSO | MedChemExpress |
Table 2: Example Data from a Cell Viability Assay to Determine IC₅₀
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 85.3 ± 4.1 |
| 1 | 55.2 ± 6.3 |
| 10 | 15.7 ± 3.8 |
| 100 | 2.1 ± 1.5 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Table 3: Comparison of IC₅₀ Values in Parental and Resistant Cell Lines
| Cell Line | IC₅₀ of this compound (µM) | Resistance Factor (Fold Change) |
| Parental Cell Line | 1.2 | 1 |
| Resistant Cell Line | 25.8 | 21.5 |
Note: This table illustrates how to present the shift in IC₅₀, a key indicator of acquired resistance.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)
This protocol describes how to determine the potency of this compound in a specific cell line.
Materials:
-
This compound
-
Target cell line (e.g., a bacterial strain or cancer cell line)
-
Appropriate cell culture medium and supplements
-
96-well microplates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A common range to test is from 0.01 µM to 100 µM. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).
-
Treat the cells by replacing the old medium with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a period that allows for a significant effect on cell proliferation (e.g., 48-72 hours).
-
Assess cell viability by adding the chosen viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of a Drug-Resistant Cell Line
This protocol outlines a common method for developing a cell line with acquired resistance to this compound through continuous exposure to escalating concentrations of the inhibitor.
Materials:
-
Parental cell line
-
This compound
-
Cell culture flasks and plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC₅₀ of this compound in the parental cell line as described in Protocol 1.
-
Start with a low concentration of the inhibitor, typically around the IC₂₀ (the concentration that inhibits 20% of cell growth).
-
Culture the cells in the presence of this concentration. Initially, a significant portion of the cells may die.
-
Monitor the cells and continue to culture the surviving population. The medium containing the inhibitor should be changed every 2-3 days.
-
Once the cells are proliferating steadily at the current concentration, increase the concentration of this compound by a small factor (e.g., 1.5 to 2-fold).
-
Repeat steps 3-5 for several months. This gradual dose escalation allows for the selection and expansion of resistant cells.
-
Periodically check the IC₅₀ of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., a >10-fold increase in IC₅₀), the resistant cell line can be considered established.
-
Cryopreserve stocks of the resistant cell line at different stages of resistance development.
Protocol 3: Characterization of Resistance Mechanisms
Once a resistant cell line is established, the following experiments can be performed to investigate the underlying mechanisms of resistance.
A. Target Overexpression or Mutation Analysis:
-
Quantitative PCR (qPCR):
-
Isolate total RNA from both parental and resistant cells.
-
Synthesize cDNA.
-
Perform qPCR using primers specific for the IleRS gene to determine if its expression is upregulated in the resistant cells.
-
-
Western Blotting:
-
Prepare protein lysates from parental and resistant cells.
-
Perform western blotting using an antibody against IleRS to assess protein levels.
-
-
Sanger Sequencing:
-
Isolate genomic DNA or RNA from both cell lines.
-
Amplify the coding sequence of the IleRS gene by PCR.
-
Sequence the PCR product to identify any mutations in the resistant cell line that might alter the inhibitor's binding site.
-
B. Drug Efflux Pump Activity:
-
Efflux Pump Inhibitor Assay:
-
Determine the IC₅₀ of this compound in the resistant cell line in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or MK-571).
-
A significant decrease in the IC₅₀ in the presence of the efflux pump inhibitor suggests that increased drug efflux is a mechanism of resistance.
-
-
qPCR for Efflux Pump Genes:
-
Analyze the expression levels of known drug efflux pump genes (e.g., ABC transporters) in parental and resistant cells.
-
C. Analysis of Downstream Signaling Pathways:
-
Western Blotting for Stress Response Markers:
-
Treat parental and resistant cells with this compound for various time points.
-
Analyze the phosphorylation status of key proteins in the Amino Acid Response (AAR) pathway, such as GCN2 and eIF2α, and the mTORC1 pathway, such as S6K and 4E-BP1.
-
Altered signaling responses in resistant cells can indicate pathway adaptation as a resistance mechanism.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for studying drug resistance.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aminoacyl-tRNA synthetases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
- 6. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Storage of Aminoacyl tRNA Synthetase-IN-1 Stock Solutions
Introduction
Aminoacyl tRNA Synthetase-IN-1 is a potent inhibitor of bacterial aminoacyl tRNA synthetases (aaRS), which are essential enzymes for protein synthesis.[1][2] This compound has demonstrated inhibitory activity against various bacteria, including S. aureus, E. faecalis, and E. coli, making it a valuable tool for antimicrobial research and drug development.[1] Proper preparation and storage of stock solutions are critical to ensure the compound's stability, activity, and the reproducibility of experimental results. This document provides detailed protocols for the solubilization, storage, and handling of this compound.
Compound Information
It is essential to know the chemical properties of a compound to handle it correctly. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N₇O₇S | [1][3] |
| Molecular Weight | 459.48 g/mol | [1][3] |
| CAS Number | 219931-45-0 | [1][3] |
| Purity | >99% | [3] |
Solubility Data
The solubility of a compound dictates the appropriate solvent for creating stock solutions. It is recommended to use dimethyl sulfoxide (DMSO) for the primary stock solution.
| Solvent | Solubility (In Vitro) | Notes |
| DMSO | 65 mg/mL (141.46 mM) | Ultrasonic treatment may be required to achieve full dissolution.[1][2] |
For in vivo studies, a multi-solvent system is often required. An example formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 1.08 mg/mL.[1]
Experimental Protocols
4.1. Safety Precautions
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Review the Safety Data Sheet (SDS) before handling the compound.
-
Note that this product is for research use only and not for human or therapeutic use.[1][3]
4.2. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be diluted to final experimental concentrations.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Calculation: To prepare a stock solution of a specific molarity, use the following formula:
Volume of Solvent (mL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mM)
For example, to prepare a 10 mM stock solution from 1 mg of the compound:
Volume of DMSO (mL) = (1 mg / 459.48 g/mol ) / 10 mM = 0.2176 mL (or 217.6 µL)
The table below provides pre-calculated solvent volumes for common starting masses and concentrations.[1][2]
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.1764 mL | 10.8819 mL | 21.7637 mL |
| 5 mM | 0.4353 mL | 2.1764 mL | 4.3527 mL |
| 10 mM | 0.2176 mL | 1.0882 mL | 2.1764 mL |
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
4.3. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium.
Important: DMSO can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in your experimental setup is typically less than 0.5%.
Procedure:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions in your experimental buffer or medium to achieve the desired final concentration.
-
Mix thoroughly by gentle pipetting or vortexing before adding to your experimental system.
-
Do not re-freeze and reuse diluted working solutions.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound. Recommended storage conditions are outlined below.
| Form | Storage Temperature | Stability Period |
| Lyophilized Powder | -20°C | 3 years[1] |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| In Solvent (DMSO) | -20°C | 1 year[1] |
Best Practices for Storage:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is the most effective way to preserve its stability.[2]
-
Protect from Light: Store vials in a dark container or box.
-
Ensure Proper Sealing: Use tubes with secure caps to prevent solvent evaporation and contamination.
Visualization of Workflow
The following diagram illustrates the standard workflow for preparing the stock solution of this compound.
References
Application Note: Determining the IC50 Value of Aminoacyl-tRNA Synthetase-IN-1 against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Aminoacyl tRNA synthetase-IN-1 (ATRS-IN-1), a novel synthetic inhibitor targeting methionyl-tRNA synthetase (MetRS), against Staphylococcus aureus. The inhibition of aminoacyl-tRNA synthetases (aaRSs) is a clinically validated strategy for antibacterial drug development, as these enzymes are essential for protein synthesis.[1][2][3] This application note outlines the necessary reagents, experimental workflow, and data analysis methods for assessing the in vitro efficacy of ATRS-IN-1.
Introduction
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health.[1] This has necessitated the discovery of novel antibacterial agents that act on unexploited bacterial targets. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[3][4] Inhibition of these enzymes leads to a cessation of protein synthesis and subsequent bacterial growth arrest.[1][2] Mupirocin, a clinically used topical antibiotic, validates this approach by selectively targeting isoleucyl-tRNA synthetase (IleRS).[1][5]
ATRS-IN-1 is a novel quinolinone derivative designed to selectively inhibit bacterial methionyl-tRNA synthetase (MetRS), with potent activity against S. aureus. This document provides a comprehensive guide for researchers to determine the IC50 value of ATRS-IN-1 against purified S. aureus MetRS.
Mechanism of Action and Signaling Pathway
Aminoacyl-tRNA synthetases catalyze a two-step reaction to provide aminoacylated-tRNAs for protein synthesis.[3][6][7] In the first step, the amino acid is activated by ATP to form an aminoacyl-adenylate (aa-AMP) intermediate.[1][4][7] Subsequently, the activated amino acid is transferred to the 3' end of its cognate tRNA.[1][4][7] ATRS-IN-1 acts as a competitive inhibitor with respect to methionine, binding to the amino acid binding site of MetRS and preventing the formation of the methionyl-adenylate intermediate. This leads to an accumulation of uncharged tRNAMet, which stalls ribosomal protein synthesis and inhibits bacterial growth.
Data Presentation
The inhibitory activity of ATRS-IN-1 against S. aureus MetRS is summarized in the table below. The IC50 value was determined from a dose-response curve generated from the experimental data.
| Compound | Target Enzyme | Target Organism | IC50 (nM) | Hill Slope | R² |
| ATRS-IN-1 | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | 12 | -1.1 | 0.99 |
| Methionine | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | N/A | N/A | N/A |
Experimental Protocols
Overexpression and Purification of S. aureus MetRS
-
Gene Cloning and Expression Vector: The metS gene encoding MetRS is PCR amplified from S. aureus genomic DNA and cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (6xHis) tag.
-
Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate Luria-Bertani (LB) broth containing the appropriate antibiotic and grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for an additional 16-18 hours at 18°C.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the 6xHis-tagged MetRS is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) and the protein is eluted with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro Aminoacylation Assay for IC50 Determination
This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by the synthetase. The inhibition of this reaction by ATRS-IN-1 is quantified to determine the IC50 value.
Reagents and Materials:
-
Purified S. aureus MetRS
-
ATRS-IN-1 (stock solution in DMSO)
-
[³H]-Methionine
-
Unlabeled L-methionine
-
ATP
-
tRNA mixture from S. aureus
-
Assay buffer: 100 mM HEPES pH 7.5, 10 mM MgCl₂, 30 mM KCl, 2 mM DTT
-
Scintillation vials
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Filter paper discs
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing all reaction components except for the enzyme and inhibitor. The final reaction volume is typically 50-100 µL. The final concentrations in the assay should be optimized but can be started at: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 15 mM KCl, 2 mM ATP, 10 µM [³H]-Methionine, and 1 mg/mL total S. aureus tRNA.
-
Inhibitor Dilution Series: Prepare a serial dilution of ATRS-IN-1 in the assay buffer. The final concentrations should span a range that will produce a full dose-response curve (e.g., from 0.1 nM to 1 µM). Include a no-inhibitor control (DMSO vehicle control) and a no-enzyme control (background).
-
Assay Initiation: Add the appropriate concentration of ATRS-IN-1 or vehicle to each reaction tube. Add the purified S. aureus MetRS to initiate the reaction. Incubate at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the enzymatic reaction.
-
Reaction Quenching and Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Spot the reaction mixture onto filter paper discs.
-
Washing: Wash the filter discs three times with cold 5% TCA to remove unincorporated [³H]-Methionine, followed by a final wash with ethanol.
-
Scintillation Counting: Dry the filter discs and place them in scintillation vials with a liquid scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Subtract the background counts (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of ATRS-IN-1 relative to the no-inhibitor control: % Inhibition = 100 * (1 - (Counts with inhibitor / Counts without inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC50 value.
Conclusion
The protocol described in this application note provides a robust and reliable method for determining the IC50 value of ATRS-IN-1 against S. aureus MetRS. This assay is crucial for the preclinical evaluation of novel aaRS inhibitors and can be adapted for high-throughput screening to identify new antibacterial lead compounds. The potent and selective inhibition of a vital bacterial enzyme by ATRS-IN-1 highlights its potential as a promising candidate for further development in the fight against antibiotic-resistant pathogens.
References
- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic hyper-resistance in a class I aminoacyl-tRNA synthetase with altered active site signature motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. target.re.kr [target.re.kr]
- 7. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Aminoacyl tRNA Synthetase-IN-1 in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (AARSs) are a family of essential enzymes responsible for the precise attachment of amino acids to their cognate transfer RNAs (tRNAs) during the initial step of protein synthesis. This crucial role in translation makes them attractive targets for the development of novel antimicrobial agents, as significant structural differences exist between prokaryotic and eukaryotic AARSs. Aminoacyl tRNA synthetase-IN-1 is a potent inhibitor of bacterial aminoacyl-tRNA synthetases, exhibiting activity against a range of pathogenic bacteria including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli[1].
This document provides detailed application notes and protocols for utilizing this compound to study the enzyme kinetics of its target, with a focus on bacterial Tryptophanyl-tRNA synthetase (TrpRS) as a representative example. TrpRS catalyzes the two-step reaction of charging tryptophan to its cognate tRNA:
-
Amino Acid Activation: Trp + ATP ⇌ Trp-AMP + PPi
-
tRNA Charging: Trp-AMP + tRNATrp ⇌ Trp-tRNATrp + AMP
By inhibiting this process, this compound effectively halts protein synthesis, leading to bacterial growth arrest. Understanding the kinetics of this inhibition is vital for drug development and for elucidating the enzyme's mechanism of action.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive inhibitor of Tryptophanyl-tRNA synthetase, competing with the natural substrate, tryptophan, for binding to the enzyme's active site[2]. This inhibition prevents the formation of the tryptophanyl-adenylate intermediate, thereby blocking the subsequent transfer of tryptophan to its tRNA.
Beyond their canonical role in protein synthesis, mammalian AARSs, including Tryptophanyl-tRNA synthetase (also known as WARS), have been shown to possess non-canonical functions and participate in various signaling pathways. While this compound is specific for bacterial TrpRS, understanding the signaling roles of the human ortholog provides valuable context for the broader implications of targeting this enzyme family. Human WARS is induced by interferon-gamma (IFN-γ) and can be secreted to act as a signaling molecule, influencing angiogenesis and immune responses[3][4]. For instance, secreted WARS can interact with Toll-like receptors (TLRs) to modulate innate immune responses[5].
Figure 1: Canonical inhibition of bacterial TrpRS by this compound and non-canonical signaling of its human ortholog.
Data Presentation
The inhibitory potency of this compound against bacterial Tryptophanyl-tRNA synthetase can be quantified by determining its IC50 and Ki values. Below are representative data based on known inhibitors of bacterial TrpRS, such as indolmycin[6][7].
| Parameter | Value | Description |
| IC50 | 9.0 nM | The concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki | 2.0 nM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. |
| Km (Tryptophan) | 3.0 µM | The Michaelis constant for the substrate tryptophan. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol describes a continuous, spectrophotometric assay based on the detection of pyrophosphate (PPi), a product of the amino acid activation step, using a commercially available pyrophosphate detection kit.
Materials:
-
Purified bacterial Tryptophanyl-tRNA synthetase (e.g., from E. coli)
-
This compound
-
L-Tryptophan
-
ATP
-
tRNATrp (e.g., from E. coli)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 30 mM KCl, 2 mM DTT
-
Pyrophosphate detection kit (e.g., based on conversion of PPi to a chromogenic or fluorogenic product)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Figure 2: Experimental workflow for the determination of the IC50 value of this compound.
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations (e.g., from 0.1 nM to 1 µM). Include a no-inhibitor control.
-
Enzyme Preparation: Dilute the stock solution of TrpRS in cold assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add the diluted inhibitor solutions. Then, add the diluted TrpRS to each well.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Prepare a substrate mix containing L-tryptophan, ATP, and tRNATrp in the assay buffer. Add this mix to each well to start the reaction. The final concentrations should be at the Km value for tryptophan (approximately 3 µM) and saturating for ATP and tRNATrp.
-
PPi Detection: Immediately add the pyrophosphate detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Place the microplate in a plate reader and measure the absorbance or fluorescence at the appropriate wavelength at regular intervals for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the progress curves. Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Determination of the Inhibition Constant (Ki) and Mode of Inhibition
This protocol is designed to determine the Ki of this compound and to elucidate its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring the enzyme's activity at various substrate and inhibitor concentrations.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (L-tryptophan) and the inhibitor (this compound).
-
Vary the tryptophan concentration from, for example, 0.5Km to 5Km.
-
Use several fixed concentrations of this compound, including a zero-inhibitor control. The inhibitor concentrations should be chosen around the previously determined IC50 value.
-
-
Enzyme Addition: Add the diluted TrpRS to each well.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation and Detection: Add a mixture of ATP, tRNATrp, and the PPi detection reagent to start the reaction.
-
Data Acquisition: Monitor the reaction progress as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V0 vs. [Tryptophan]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V0 vs. 1/[Tryptophan]). The pattern of the lines will indicate the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
The Ki can be calculated from the slopes and intercepts of the Lineweaver-Burk plot or by non-linear regression fitting of the Michaelis-Menten data to the appropriate inhibition model equation.
-
Figure 3: Logical flow for determining the mode of enzyme inhibition using Lineweaver-Burk plots.
Conclusion
This compound is a valuable tool for studying the enzyme kinetics of bacterial Tryptophanyl-tRNA synthetase and for screening for novel antimicrobial compounds. The protocols provided herein offer a robust framework for characterizing the inhibitory properties of this and other AARS inhibitors. A thorough understanding of the kinetics of enzyme inhibition is fundamental to the rational design and development of new therapeutics targeting essential bacterial pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indolmycin inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophanyl-Transfer RNA Synthetase Is Involved in a Negative Feedback Loop Mitigating Interferon-γ-Induced Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophanyl-tRNA Synthetase, a Novel Damage-Induced Cytokine, Significantly Increases the Therapeutic Effects of Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by Indolmycin Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Step-by-step guide for a primer extension inhibition assay for aaRS inhibitors
A Step-by-Step Guide for Primer Extension Inhibition Assays to Identify Aminoacyl-tRNA Synthetase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1][2] This vital role makes them attractive targets for the development of novel antimicrobial agents.[1][2][3] Identifying the specific aaRS targeted by a potential inhibitor can be a challenging task. The primer extension inhibition assay, also known as a toeprinting assay, offers a robust and specific method to pinpoint the aaRS target of an inhibitor.[1][2][3][4][5]
This application note provides a detailed protocol for conducting a primer extension inhibition assay to identify and characterize aaRS inhibitors.
Principle of the Assay
The primer extension inhibition assay relies on an in vitro translation system to detect the stalling of ribosomes on a messenger RNA (mRNA) template.[6] In the presence of an aaRS inhibitor, the concentration of the corresponding charged tRNA (aminoacyl-tRNA) decreases.[1][2][3][4] When a ribosome translating a synthetic mRNA template encounters a codon for the depleted aminoacyl-tRNA, it stalls due to the lack of the correct substrate.[1][2][3][4]
A DNA primer is then annealed downstream of the ribosome stalling site. A reverse transcriptase enzyme extends the primer, synthesizing a complementary DNA (cDNA) strand. The stalled ribosome acts as a physical barrier, causing the reverse transcriptase to terminate prematurely. This generates a truncated cDNA product of a specific length, known as a "toeprint."[1][4][6] The size of the toeprint product corresponds to the position of the stalled ribosome on the mRNA, thereby identifying the codon and, consequently, the inhibited aaRS.[1][4]
Experimental Workflow
The overall workflow of the primer extension inhibition assay for aaRS inhibitors is depicted below.
Caption: Experimental workflow for the primer extension inhibition assay.
Detailed Experimental Protocol
This protocol is adapted from the method described by Orelle et al. in "Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition".[1]
1. Preparation of the In Vitro Translation Reaction
-
Reaction Components: Utilize a commercially available cell-free translation system, such as the PURE system, which consists of purified components necessary for translation.[1]
-
Synthetic mRNA Template: A synthetic mRNA template containing codons for all 20 amino acids is used. This allows for the screening of inhibitors against all aaRSs in a single assay.[1]
-
Test Compounds: Prepare stock solutions of the potential aaRS inhibitors in a suitable solvent (e.g., DMSO).
-
Controls:
-
Negative Control: A reaction with no inhibitor.
-
Positive Control: A reaction with a known aaRS inhibitor (e.g., mupirocin for Isoleucyl-tRNA synthetase).[4]
-
-
Reaction Setup:
-
On ice, combine the components of the cell-free translation system according to the manufacturer's instructions.
-
Add the synthetic mRNA template to a final concentration of 100-200 nM.
-
Add the test compound or control to the desired final concentration. Ensure the final solvent concentration is consistent across all reactions and does not inhibit translation.
-
Incubate the reaction at 37°C for 15-30 minutes to allow for translation to occur and ribosomes to stall.
-
2. Primer Extension Reaction
-
Primer: A fluorescently labeled DNA primer (e.g., with 6-FAM or Cy5) that is complementary to a sequence downstream of the coding region of the synthetic mRNA is used.
-
Reverse Transcriptase: A reverse transcriptase enzyme (e.g., SuperScript III) is used for cDNA synthesis.
-
Procedure:
-
Following the translation incubation, add the fluorescently labeled primer to each reaction to a final concentration of 0.5-1 µM.
-
Incubate at 65°C for 5 minutes to denature the mRNA secondary structure and anneal the primer, then cool to 42°C.
-
Add the reverse transcriptase and dNTPs to the reaction mixture.
-
Incubate at 42-50°C for 30-60 minutes to allow for cDNA synthesis.
-
Terminate the reaction by adding a stop solution (e.g., formamide with EDTA).
-
3. Analysis of cDNA Products
-
Purification: Purify the cDNA products to remove unincorporated primers and nucleotides. This can be done using a spin column-based purification kit.
-
Electrophoresis:
-
Capillary Electrophoresis: This is the preferred method for high-resolution separation and quantification of the cDNA fragments.[7] The purified cDNA is mixed with a size standard and run on a genetic analyzer.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Alternatively, the cDNA products can be separated on a high-resolution denaturing urea-PAGE gel. The gel is then imaged using a fluorescence scanner.
-
-
Sequencing Ladder: To precisely map the stalled ribosome's position, a sequencing ladder should be generated using the same primer and template RNA in the presence of each of the four dideoxynucleotides (ddNTPs). This ladder is run alongside the experimental samples.
Data Presentation
The primary data from a primer extension inhibition assay is the electrophoretic pattern of the cDNA products. The results should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Summary of Primer Extension Inhibition Assay Results
| Sample | Inhibitor | Concentration | Observed Toeprint(s) (Codon) | Target aaRS | Inhibition (%) * |
| 1 | None (Negative Control) | - | None | - | 0 |
| 2 | Known Inhibitor (e.g., Mupirocin) | 10 µM | ILE | Isoleucyl-tRNA Synthetase | 85 |
| 3 | Test Compound A | 1 µM | LEU | Leucyl-tRNA Synthetase | 30 |
| 4 | Test Compound A | 10 µM | LEU | Leucyl-tRNA Synthetase | 92 |
| 5 | Test Compound B | 10 µM | None | Not Determined | 5 |
*Inhibition (%) can be quantified by measuring the intensity of the toeprint band relative to a control band (e.g., full-length product) using densitometry software.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationships in the primer extension inhibition assay, leading to the identification of the target aaRS.
Caption: Logical flow of the primer extension inhibition assay.
Conclusion
The primer extension inhibition assay is a powerful tool for the specific identification of the aaRS targeted by an inhibitor.[1][2][3][4][5] By providing a direct readout of ribosome stalling at a particular codon, this assay can rapidly advance the characterization of novel antimicrobial candidates and aid in drug development efforts. The detailed protocol and data interpretation guidelines presented here offer a comprehensive resource for researchers employing this technique.
References
- 1. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Quantitative analysis of ribosome–mRNA complexes at different translation stages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Bacterial Growth Inhibition by Aminoacyl-tRNA Synthetase Inhibitor-1 (AARSI-IN-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for assessing the bacterial growth inhibition of a model Aminoacyl-tRNA Synthetase Inhibitor, exemplified here by Mupirocin, which targets isoleucyl-tRNA synthetase (IleRS).
Introduction
Aminoacyl-tRNA synthetases (AaRS) are essential enzymes in all living organisms, responsible for the crucial first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid.[1][2][3] This pivotal role makes them attractive targets for the development of novel antibacterial agents.[1][2][3] Inhibition of an AaRS leads to a depletion of charged tRNAs, which subsequently halts protein synthesis and results in bacteriostasis or bactericidal activity.[1][2]
Mupirocin, a natural product derived from Pseudomonas fluorescens, is a well-characterized inhibitor of isoleucyl-tRNA synthetase (IleRS).[1][4][5] It specifically and reversibly binds to the bacterial IleRS, preventing the formation of isoleucyl-tRNA.[3][4][5] This document outlines key protocols to determine the antibacterial efficacy of AaRS inhibitors like Mupirocin, from cellular assays measuring growth inhibition to enzymatic assays confirming the mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Mupirocin against Staphylococcus aureus
| Strain Type | MIC Range (µg/mL) | Interpretation |
| Susceptible | ≤ 4 | Sensitive to Mupirocin |
| Low-Level Resistant | 8 - 256 | Exhibits low-level resistance |
| High-Level Resistant | ≥ 512 | Exhibits high-level resistance |
Table 2: Mupirocin MIC Distribution in a Study of Staphylococcus aureus Isolates
| MIC (µg/mL) | Number of Isolates |
| < 4 | 230 |
| 8-256 | 10 |
| >512 | 25 |
Table 3: Inhibitory Concentration (IC50) of Mupirocin against Isoleucyl-tRNA Synthetase (IRS)
| Strain Type | Mupirocin IC50 (ng/mL) |
| Mupirocin-Susceptible S. aureus | 0.7 - 3.0 |
| Intermediate Mupirocin-Resistant S. aureus | 19 - 43 |
| High-Level Mupirocin-Resistant S. aureus (plasmid-encoded IRS) | 7,000 - 10,000 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Aminoacyl tRNA synthetase-IN-1 (e.g., Mupirocin) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Serial Dilutions of the Inhibitor:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound in CAMHB to achieve a range of concentrations. A typical range for Mupirocin could be from 512 µg/mL down to 0.03 µg/mL.
-
Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final target concentration of 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth (turbidity) as detected by the naked eye.
-
Protocol 2: In Vitro Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the first step of the aminoacylation reaction, the ATP-pyrophosphate (PPi) exchange, which is catalyzed by the aminoacyl-tRNA synthetase. Inhibition of this step is a direct measure of the inhibitor's effect on the enzyme.
Materials:
-
Purified bacterial Isoleucyl-tRNA Synthetase (IleRS)
-
This compound (e.g., Mupirocin)
-
L-isoleucine
-
ATP (Adenosine triphosphate)
-
[³²P]Pyrophosphate ([³²P]PPi)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Trichloroacetic acid (TCA)
-
Activated charcoal
-
Scintillation counter and vials
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, L-isoleucine, and [³²P]PPi.
-
In separate tubes, add varying concentrations of the this compound. Include a control with no inhibitor.
-
Add the purified IleRS enzyme to each tube.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding cold TCA. This will precipitate the newly synthesized [³²P]ATP along with the charcoal.
-
-
Separation and Measurement:
-
Add activated charcoal to adsorb the [³²P]ATP.
-
Wash the charcoal pellet to remove unincorporated [³²P]PPi.
-
Transfer the washed charcoal to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Mechanism of action of AARSI-IN-1 (Mupirocin).
Caption: Workflow for assessing bacterial growth inhibition.
Caption: Relationship of inhibitor concentration to bacterial growth.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Interpretive criteria for mupirocin susceptibility testing of Staphylococcus spp. using CLSI guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aminoacyl-tRNA Synthetase Inhibitors in High-Throughput Screening
Application Note & Protocol
Introduction
Aminoacyl-tRNA synthetases (AARSs) are a family of essential enzymes responsible for the precise attachment of amino acids to their corresponding tRNAs, a critical step in protein biosynthesis.[1][2][3] This fundamental role in translation makes them attractive targets for the development of novel therapeutics, including antibiotics, antifungals, and anticancer agents. The overexpression of AARSs in various cancers, to meet the high demand for protein synthesis in rapidly proliferating tumor cells, further underscores their potential as oncology targets.[4][5][6] High-throughput screening (HTS) assays are crucial for the discovery of novel AARS inhibitors from large chemical libraries.[4][5][6] This document provides a detailed overview of the application of AARS inhibitors in HTS, including a generalized protocol and data presentation formats.
Principle of the Assay
The high-throughput screening assays for AARS inhibitors are typically designed to measure the overall rate of protein synthesis in a cell-free system. The inhibition of any AARS will lead to a decrease in the availability of charged tRNAs, thereby stalling translation. This inhibition can be quantified by monitoring the expression of a reporter gene, such as luciferase. A decrease in the reporter signal in the presence of a test compound indicates potential inhibition of one or more AARSs.
Quantitative Data Summary
The following table summarizes hypothetical data for a representative Aminoacyl-tRNA Synthetase inhibitor, "AARS-IN-1," identified through a high-throughput screening campaign.
| Compound | Target AARS (example) | IC50 (µM) | EC50 (µM) | Z'-factor | Hit Criteria (% Inhibition) |
| AARS-IN-1 | Leucyl-tRNA Synthetase | 1.2 | 2.5 | 0.85 | >50% |
| Control Cpd A | Leucyl-tRNA Synthetase | 0.5 | 1.1 | 0.88 | >50% |
| Control Cpd B | No significant activity | >100 | >100 | N/A | <10% |
Note: This data is representative and for illustrative purposes only.
Experimental Protocols
High-Throughput Screening for AARS Inhibitors using a Cell-Free Translation System
This protocol is a generalized method based on established HTS platforms for identifying inhibitors of protein synthesis.[7][8]
1. Reagent Preparation:
-
Cell Lysate: Prepare a translationally active cell lysate (e.g., rabbit reticulocyte lysate or Plasmodium falciparum lysate).[4][5][7]
-
Master Mix: Prepare a master mix containing the cell lysate, reaction buffer (containing ATP, GTP, and an amino acid mixture excluding the one for the reporter), and a reporter plasmid (e.g., luciferase mRNA or a plasmid encoding luciferase).
-
Test Compounds: Serially dilute test compounds and positive controls (e-g., known translation inhibitors like emetine) in an appropriate solvent (e.g., DMSO).[4][5]
-
Detection Reagent: Prepare the luciferase substrate solution according to the manufacturer's instructions.
2. Assay Procedure:
-
Dispense a small volume of the test compounds and controls into the wells of a 384-well plate.
-
Add the master mix to all wells to initiate the translation reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes).
-
Add the luciferase detection reagent to each well.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Counterscreen for Luciferase Inhibitors
To eliminate false positives that directly inhibit the luciferase reporter, a counterscreen is essential.[7][8]
1. Reagent Preparation:
-
Recombinant Luciferase: Prepare a solution of purified recombinant luciferase enzyme.
-
Luciferase Substrate: Prepare the luciferase substrate solution.
-
Test Compounds: Use the same serial dilutions of the hit compounds from the primary screen.
2. Assay Procedure:
-
Dispense the test compounds into a 384-well plate.
-
Add the recombinant luciferase enzyme to each well.
-
Add the luciferase substrate to initiate the reaction.
-
Immediately measure the luminescence.
3. Data Analysis:
-
Compounds that show significant inhibition in this assay are considered direct luciferase inhibitors and are excluded from further analysis.
Visualizations
Figure 1: High-Throughput Screening Workflow for AARS Inhibitors.
Figure 2: Mechanism of Action of Aminoacyl-tRNA Synthetases and Inhibition.
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Investigating Cellular Protein Synthesis Arrest Using Aminoacyl-tRNA Synthetase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the esterification of amino acids onto their cognate tRNAs. This "charging" of tRNA is a critical step in protein synthesis, ensuring the fidelity of the translation of the genetic code. The inhibition of aaRSs leads to a depletion of charged tRNAs, which in turn causes a stall in ribosomal protein synthesis. This makes aaRSs attractive targets for the development of antimicrobial agents and for studying the cellular responses to translational stress.
Aminoacyl tRNA synthetase-IN-1 (ATRS-IN-1) is an inhibitor of bacterial aminoacyl-tRNA synthetases with demonstrated activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.[1][2] By blocking the function of a specific aaRS, ATRS-IN-1 serves as a valuable tool to induce and study the consequences of protein synthesis arrest in susceptible bacterial species. In eukaryotic cells, the general inhibition of aaRSs is known to activate the Integrated Stress Response (ISR), primarily through the GCN2 signaling pathway, providing a model to study cellular adaptation to nutrient and translational stress.
These application notes provide a comprehensive guide for utilizing ATRS-IN-1 to investigate cellular protein synthesis arrest, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
Aminoacyl-tRNA synthetases catalyze a two-step reaction:
-
Amino Acid Activation: The amino acid (AA) is activated by ATP to form an aminoacyl-adenylate (AA-AMP) intermediate, with the release of pyrophosphate (PPi).
-
tRNA Charging: The activated amino acid is transferred from the AA-AMP intermediate to the 3' end of its cognate tRNA, releasing AMP.
ATRS-IN-1, like many other aaRS inhibitors, is believed to act as a competitive inhibitor, likely at the amino acid or ATP binding site of the synthetase, thereby preventing the formation of charged tRNAs. This leads to an accumulation of uncharged tRNAs within the cell.
Cellular Response to Protein Synthesis Arrest: The GCN2 Pathway
In eukaryotic cells, the accumulation of uncharged tRNAs is a key stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a central component of the Integrated Stress Response (ISR). Upon binding to uncharged tRNA, GCN2 undergoes autophosphorylation and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits the GDP/GTP exchange factor eIF2B, leading to a global reduction in protein synthesis. Paradoxically, this also leads to the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to mitigate the stress.
References
Application Notes and Protocols for Incorporating Unnatural Amino Acids Using Engineered Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to incorporate unnatural amino acids (Uaas) into proteins at specific sites opens up a vast landscape of possibilities for protein engineering, drug discovery, and fundamental biological research. This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling the creation of therapeutics with enhanced properties and research tools with unprecedented capabilities.[1] At the heart of this technology lies the engineered aminoacyl-tRNA synthetase (aaRS), an enzyme that has been reprogrammed to recognize a specific Uaa and charge it onto an orthogonal tRNA. This charged tRNA then delivers the Uaa to the ribosome in response to a unique codon, typically a nonsense or frameshift codon, enabling its site-specific incorporation into a target protein.[1][2]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful application of this powerful technology.
Data Presentation
Table 1: Kinetic Parameters of Engineered Aminoacyl-tRNA Synthetases for Unnatural Amino Acids
This table summarizes the kinetic parameters of several engineered aaRS variants for their cognate Uaas. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the Uaa. The catalytic rate constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Engineered aaRS | Unnatural Amino Acid (Uaa) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MjTyrRS mutant | p-azido-L-phenylalanine (AzF) | 260 | 0.045 | 173 | N/A |
| MjTyrRS mutant | p-acetyl-L-phenylalanine (AcF) | 180 | 0.032 | 178 | N/A |
| PylRS mutant | Nε-acetyl-L-lysine (AcK) | 8000 - 35000 | N/A | N/A | [3] |
| PylRS mutant | 3-iodo-L-phenylalanine (IFRS) | N/A | N/A | N/A | [4] |
| EcTrpRS mutant | 5-hydroxytryptophan | 15 | 0.018 | 1200 | N/A |
Note: "N/A" indicates that the specific data was not available in the cited sources. The experimental conditions for determining these parameters can vary between studies.
Table 2: In Vivo Incorporation Efficiency and Protein Yield of Unnatural Amino Acids
This table presents data on the in vivo incorporation efficiency and final protein yields for various Uaas using different engineered aaRS/tRNA pairs and expression systems. The incorporation efficiency is often reported as a percentage relative to the wild-type protein expression, while the protein yield is typically given in milligrams per liter of culture.
| Unnatural Amino Acid (Uaa) | Engineered aaRS/tRNA Pair | Expression System | Incorporation Efficiency (%) | Protein Yield (mg/L) | Reference |
| p-acetyl-L-phenylalanine (pAcF) | pAcFRS/pAcF-tRNA | E. coli | up to 65% of wild-type | up to 40 | [1] |
| p-azido-L-phenylalanine (AzF) | AzFRS/AzF-tRNA | E. coli | ~50% | ~20 | [5] |
| O-methyl-L-tyrosine | MjTyrRS mutant/tRNA | E. coli | N/A | 10-20 | N/A |
| Various Tryptophan Analogs | EcTrpRS mutant/tRNA | E. coli | up to 65% of wild-type | N/A | N/A |
| Nε-acetyl-L-lysine (AcK) | PylRS mutant/tRNA | Mammalian Cells | N/A | N/A | [2] |
| p-propargyloxy-L-phenylalanine | MjTyrRS mutant/tRNA | Cell-free | ~55% | >500 µg/mL (in vitro) | [6] |
Note: The efficiency and yield of Uaa incorporation can be significantly influenced by factors such as the specific Uaa, the engineered aaRS/tRNA pair, the expression host, the location of the incorporation site within the protein, and the culture conditions.[1]
Mandatory Visualization
Caption: Experimental workflow for Uaa incorporation.
Caption: Logic of the orthogonal translation system.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Codon
This protocol describes the introduction of a TAG amber stop codon into the gene of interest at the desired incorporation site using PCR-based site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the desired TAG codon
-
High-fidelity DNA polymerase (e.g., Phusion)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the TAG mutation in the middle. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5x Phusion HF Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Template DNA (5-50 ng): 1 µL
-
Phusion DNA Polymerase: 0.5 µL
-
ddH₂O: to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
18-25 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated PCR product into competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick several colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Protein Expression and Uaa Incorporation in E. coli
This protocol outlines the co-transformation of the target protein plasmid and the orthogonal aaRS/tRNA plasmid into E. coli for the expression of the Uaa-containing protein.[6]
Materials:
-
Plasmids: pET vector with the target gene (containing the amber codon) and a compatible plasmid (e.g., pEVOL) carrying the engineered aaRS and tRNA genes.[1]
-
E. coli expression strain (e.g., BL21(DE3))
-
Unnatural amino acid
-
LB medium and LB agar plates with appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) and L-arabinose
Procedure:
-
Co-transformation: Co-transform both the target protein plasmid and the orthogonal system plasmid into competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotics for both plasmids.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture to an initial OD₆₀₀ of ~0.05-0.1. Add the appropriate antibiotics.
-
Growth and Induction:
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add the unnatural amino acid to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) to induce the target protein and L-arabinose (e.g., 0.02-0.2%) to induce the orthogonal aaRS.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight (16-20 hours).
-
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.
Protocol 3: Protein Purification
This protocol provides a general workflow for the purification of a His-tagged protein containing a Uaa.
Materials:
-
Cell pellet from expression
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I, protease inhibitors)
-
Ni-NTA affinity chromatography resin
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with lysis buffer (without lysozyme, DNase, and protease inhibitors).
-
Load the clarified lysate onto the resin and allow it to bind.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
-
Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 4: Verification of Uaa Incorporation by Mass Spectrometry
This protocol outlines the general steps for confirming the incorporation of a Uaa into the target protein using mass spectrometry.
Materials:
-
Purified protein sample
-
Trypsin (or another suitable protease)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
In-solution Digestion:
-
Denature the purified protein.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein into peptides with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein with the Uaa at the specified position.
-
The mass of the Uaa must be added to the search parameters.
-
Confirm the identification of the peptide containing the Uaa by manual inspection of the MS/MS spectrum to ensure that the fragment ions match the expected fragmentation pattern.[7][8][9][10]
-
Conclusion
The incorporation of unnatural amino acids into proteins using engineered aaRSs is a transformative technology with broad applications in basic and applied research.[1] While challenges such as optimizing incorporation efficiency and protein yield remain, ongoing advancements in protein engineering and synthetic biology are continuously improving the robustness and accessibility of these methods.[1][11] The protocols and data presented in this document provide a solid foundation for researchers to harness the power of this technology to create novel proteins with tailored functions for a wide range of applications, from developing next-generation therapeutics to unraveling the complexities of biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyspecific pyrrolysyl-tRNA synthetases from directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 6. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cs.nyu.edu [cs.nyu.edu]
- 9. Computational and Statistical Analysis of Protein Mass Spectrometry Data | PLOS Computational Biology [journals.plos.org]
- 10. youtube.com [youtube.com]
- 11. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve solubility issues with Aminoacyl tRNA synthetase-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminoacyl tRNA synthetase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an inhibitor of bacterial aminoacyl tRNA synthetases (aaRS).[1][2] These enzymes are critical for protein synthesis in bacteria, making this inhibitor a valuable tool for studying bacterial growth and developing new antibiotics.[3] By targeting aaRS, this compound disrupts the process of attaching amino acids to their corresponding transfer RNA (tRNA), which is an essential step in translating the genetic code into proteins.[3][4]
Q2: What is the primary application of this inhibitor?
A2: It is primarily used in research to study the function and inhibition of aminoacyl tRNA synthetases.[5] Its main applications include antimicrobial research, drug development, and studying the mechanisms of drug resistance.[3]
Q3: What is the molecular weight and formula of this compound?
A3: The molecular formula is C₁₆H₂₅N₇O₇S, and the molecular weight is 459.48 g/mol .[1][5]
Q4: How should I store this compound?
A4: The compound in its powder form should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. The following tables summarize the solubility of this compound in various solvents.
In Vitro Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 65 | 141.46 | Ultrasonic assistance is required.[1] |
In Vivo Solubility
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.08 | ≥ 2.35 | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.08 | ≥ 2.35 | Results in a clear solution.[1] |
| 10% DMSO, 90% corn oil | ≥ 1.08 | ≥ 2.35 | Results in a clear solution.[1] |
Troubleshooting Guide
Q1: My this compound is not fully dissolving in DMSO.
A1: This is a common issue that can often be resolved with sonication. According to the supplier's data, ultrasonic treatment is necessary to achieve the maximum solubility of 65 mg/mL in DMSO.[1]
-
Protocol: After adding DMSO to your powdered compound, place the vial in an ultrasonic water bath. Sonicate in short bursts, checking for dissolution between each burst to avoid overheating the sample.
Q2: I observed precipitation when I added the DMSO stock solution to my aqueous buffer.
A2: This is likely due to the lower solubility of the compound in aqueous solutions. The high concentration of the DMSO stock can cause the compound to crash out when diluted.
-
Solution 1: Decrease the final concentration. Try lowering the final concentration of the inhibitor in your assay.
-
Solution 2: Increase the percentage of DMSO in the final solution. Be mindful that high concentrations of DMSO can affect biological systems. It is crucial to have a vehicle control with the same final DMSO concentration in your experiment.
-
Solution 3: Use a different solvent system. For in vivo studies or cell-based assays that are sensitive to DMSO, consider using one of the recommended solvent systems containing PEG300, Tween-80, or SBE-β-CD.[1]
Q3: My in vivo experiment is showing inconsistent results.
A3: Inconsistent results in vivo can stem from issues with the formulation and administration of the compound.
-
Ensure complete dissolution: Before administration, visually inspect your solution to ensure there is no precipitate. The recommended in vivo solvent systems should yield a clear solution.[1]
-
Proper solvent mixing: When preparing the in vivo formulations, add each solvent component sequentially and ensure complete mixing at each step.[1]
-
Fresh preparations: It is best practice to prepare the formulation fresh before each experiment to avoid potential degradation or precipitation over time.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out your desired amount of this compound powder (e.g., 1 mg).
-
Calculate Solvent Volume: Based on the molecular weight of 459.48 g/mol , calculate the volume of DMSO needed. For 1 mg to make a 10 mM solution, you will need approximately 0.2176 mL of DMSO.[1]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the powder.
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (using PEG300/Tween-80)
-
Prepare a 10% DMSO solution: Dissolve the required amount of this compound in DMSO to make up 10% of the final volume.
-
Add PEG300: Add PEG300 to the DMSO solution to make up 40% of the final volume and mix thoroughly.
-
Add Tween-80: Add Tween-80 to the solution to make up 5% of the final volume and mix until a homogenous solution is formed.
-
Add Saline: Finally, add saline to make up the remaining 45% of the volume and mix thoroughly. The final solution should be clear.[1]
Visualizations
References
Strategies to improve the selectivity of Aminoacyl tRNA synthetase-IN-1
Welcome to the technical support center for Aminoacyl-tRNA Synthetase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the selectivity of this inhibitor and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Aminoacyl-tRNA Synthetase-IN-1 and what is its primary mechanism of action?
Aminoacyl-tRNA Synthetase-IN-1 is a selective inhibitor that targets aminoacyl-tRNA synthetases (aaRSs), a family of essential enzymes responsible for protein synthesis.[1] These enzymes catalyze the attachment of specific amino acids to their corresponding tRNAs, a critical step in translating the genetic code.[1][2] By inhibiting a bacterial aaRS, this compound disrupts protein synthesis, leading to the arrest of bacterial growth, which makes it a potential antimicrobial agent.[1][3]
Q2: Why is the selectivity of Aminoacyl-tRNA Synthetase-IN-1 important?
Selectivity is crucial for minimizing off-target effects and potential toxicity. Since aaRSs are essential enzymes in both bacteria and humans, an ideal inhibitor should selectively target the bacterial enzyme over its human counterparts.[1][4] Poor selectivity can lead to the inhibition of human protein synthesis, resulting in adverse side effects.[5]
Q3: What are the common reasons for observing poor selectivity in my experiments with Aminoacyl-tRNA Synthetase-IN-1?
Several factors can contribute to poor selectivity:
-
High Inhibitor Concentration: Using concentrations of the inhibitor that are too high can lead to the inhibition of less sensitive, off-target enzymes.
-
Assay Conditions: The pH, temperature, and buffer components of your assay can influence enzyme activity and inhibitor binding, potentially affecting the observed selectivity.
-
Enzyme Purity and Stability: The purity and stability of the enzyme preparation are critical. Contaminants or denatured enzymes can lead to misleading results.
-
Off-Target Binding: The inhibitor may have an affinity for other proteins in the experimental system that have similar binding pockets.
Q4: How can I improve the selectivity of Aminoacyl-tRNA Synthetase-IN-1?
Improving selectivity often involves a combination of medicinal chemistry approaches and careful experimental design:
-
Structure-Based Drug Design: Utilize the structural differences between the target bacterial aaRS and human aaRSs to guide modifications of the inhibitor. This can involve creating steric hindrance that prevents binding to the human enzyme or introducing interactions that are specific to the bacterial enzyme.
-
Targeting Allosteric Sites: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to less conserved allosteric sites. This can significantly improve selectivity.[6]
-
Fragment-Based Approaches: Link the inhibitor to a second molecule that binds to a nearby site on the target enzyme. This bivalent approach can increase both affinity and selectivity.
-
Computational Modeling: Use molecular docking and dynamics simulations to predict how modifications to the inhibitor will affect its binding to both on-target and off-target enzymes.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Aminoacyl-tRNA Synthetase-IN-1.
| Problem | Possible Causes | Solutions |
| High background signal in enzymatic assay | Contaminated reagents; Instability of the substrate or inhibitor; Incorrect instrument settings. | Use fresh, high-purity reagents. Ensure proper storage and handling of all components.[7] Verify the wavelength and other settings on your plate reader or spectrophotometer.[8] Run appropriate controls, including a no-enzyme control, to determine the source of the background signal.[9] |
| Inconsistent IC50 values | Pipetting errors; Inconsistent incubation times; Temperature fluctuations; Enzyme degradation. | Use calibrated pipettes and prepare a master mix to minimize pipetting variability.[8] Ensure precise and consistent incubation times for all samples.[8] Maintain a constant and optimal temperature throughout the experiment.[9] Use freshly prepared or properly stored enzyme aliquots to avoid degradation from multiple freeze-thaw cycles.[9] |
| No inhibition observed | Inactive inhibitor; Inactive enzyme; Incorrect assay conditions. | Confirm the identity and purity of the inhibitor. Test the activity of the enzyme with a known substrate and without the inhibitor. Optimize assay conditions such as pH, temperature, and buffer composition.[8] |
| Inhibitor precipitates in the assay buffer | Poor solubility of the inhibitor. | Dissolve the inhibitor in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the assay buffer. Determine the maximum tolerable solvent concentration for your assay that does not affect enzyme activity. |
Data Presentation
The following table presents hypothetical selectivity data for Aminoacyl-tRNA Synthetase-IN-1 against a panel of bacterial and human aminoacyl-tRNA synthetases. This data is for illustrative purposes to demonstrate how to present selectivity data.
| Target Enzyme | Organism | IC50 (nM) | Selectivity Ratio (Human/Bacterial) |
| Isoleucyl-tRNA synthetase (IleRS) | Staphylococcus aureus | 15 | - |
| Isoleucyl-tRNA synthetase (IleRS) | Homo sapiens | 15,000 | 1000 |
| Leucyl-tRNA synthetase (LeuRS) | Staphylococcus aureus | 250 | - |
| Leucyl-tRNA synthetase (LeuRS) | Homo sapiens | > 50,000 | > 200 |
| Valyl-tRNA synthetase (ValRS) | Staphylococcus aureus | 800 | - |
| Valyl-tRNA synthetase (ValRS) | Homo sapiens | > 50,000 | > 62.5 |
| Prolyl-tRNA synthetase (ProRS) | Staphylococcus aureus | > 50,000 | - |
| Prolyl-tRNA synthetase (ProRS) | Homo sapiens | > 50,000 | - |
Experimental Protocols
Protocol 1: In Vitro Aminoacylation Assay to Determine IC50 Values
This protocol measures the extent of aminoacylation of tRNA with a radiolabeled amino acid in the presence of an inhibitor.
Materials:
-
Purified bacterial and human aminoacyl-tRNA synthetases
-
Aminoacyl-tRNA Synthetase-IN-1
-
[14C]-labeled cognate amino acid
-
Cognate tRNA
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the cognate tRNA.
-
Add varying concentrations of Aminoacyl-tRNA Synthetase-IN-1 to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified aaRS enzyme and the [14C]-labeled amino acid.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction by adding ice-cold TCA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated tRNA.
-
Wash the filters with cold TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol assesses the binding of the inhibitor to its target enzyme within a cellular environment.
Materials:
-
Bacterial or human cells
-
Aminoacyl-tRNA Synthetase-IN-1
-
Lysis buffer
-
Centrifuge
-
PCR thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target aaRS
Procedure:
-
Treat the cells with varying concentrations of Aminoacyl-tRNA Synthetase-IN-1 or a vehicle control.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures using a PCR thermocycler.
-
Centrifuge the heated lysates to separate the soluble and aggregated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target aaRS at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Plot the amount of soluble protein against the temperature for each inhibitor concentration to generate melting curves. An increase in the melting temperature indicates stabilization of the protein due to inhibitor binding.
Visualizations
Caption: Experimental workflow for assessing and improving inhibitor selectivity.
Caption: Canonical and non-canonical functions of aminoacyl-tRNA synthetases.
Caption: Troubleshooting logic for addressing poor inhibitor selectivity.
References
- 1. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zymedi.com [zymedi.com]
- 3. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl tRNA synthetases as targets for new anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoacyl-tRNA synthetase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Assessing the stability of Aminoacyl tRNA synthetase-IN-1 in different buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Aminoacyl tRNA synthetase-IN-1 (aaRS-IN-1) in their experiments. The information provided is intended to help users assess the stability of this inhibitor in various buffer systems and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] A concentration of up to 65 mg/mL is achievable.[1] For long-term storage, it is advisable to store the stock solution at -80°C.[1]
Q2: I observed precipitation when diluting the DMSO stock solution into my aqueous assay buffer. What could be the cause and how can I prevent it?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules and is often due to the compound's lower solubility in aqueous solutions. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to maintain the solubility of the inhibitor without affecting the biological system.
-
Working Dilutions: Prepare intermediate dilutions of the inhibitor in your assay buffer. This gradual decrease in solvent strength can help prevent the compound from crashing out of solution.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the inhibitor to the aqueous buffer to facilitate its dispersion.
-
Solubility Enhancers: Depending on your experimental setup, the inclusion of solubility-enhancing agents, such as certain non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations, might be considered, but their compatibility with the assay must be validated.
Q3: In which buffers is this compound expected to be stable?
While specific stability data for this compound in various buffers is not extensively published, aminoacyl-tRNA synthetase assays are commonly performed in buffers such as HEPES and Tris-HCl. The stability of the inhibitor in your specific buffer system should be experimentally verified. The table below summarizes recommended buffers for aaRS assays and key stability considerations.
Data Presentation: Buffer Recommendations and Stability Considerations
| Buffer System | Typical pH Range | Key Considerations for Inhibitor Stability |
| HEPES | 6.8 - 8.2 | Commonly used for aaRS assays; generally considered biocompatible and less prone to pH changes with temperature fluctuations. |
| Tris-HCl | 7.0 - 9.0 | Widely used, but its pH is temperature-dependent. Ensure pH is adjusted at the experimental temperature. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | While common for cellular assays, phosphate ions can sometimes interact with divalent cations (like Mg²⁺), which are often required for enzyme activity. |
Note: The stability of this compound is likely to be influenced by the pH of the buffer. It is crucial to determine the optimal pH for your specific assay that maintains both enzyme activity and inhibitor stability.
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general framework for determining the stability of this compound in a buffer of choice.
1. Materials:
- This compound
- DMSO (anhydrous)
- Aqueous buffer of interest (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator or water bath set to the desired experimental temperature.
2. Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare the test solution by diluting the stock solution into the chosen aqueous buffer to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.5%). Prepare a sufficient volume for sampling at all time points.
- Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the test solution, and analyze it by HPLC to determine the initial concentration of the inhibitor. This will serve as your baseline.
- Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., 25°C or 37°C).
- Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubated solution.
- HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T₀ sample.
- Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T₀ concentration. Plot the percentage of the remaining inhibitor versus time to visualize the degradation profile.
Mandatory Visualizations
Troubleshooting Guide for Inhibitor Instability and Precipitation
Caption: Troubleshooting workflow for addressing stability and solubility issues of this compound.
Experimental Workflow for Assessing Inhibitor Stability
Caption: Step-by-step experimental workflow for determining the stability of this compound.
References
Technical Support Center: Minimizing Cytotoxicity of Aminoacyl tRNA Synthetase-IN-1 in Eukaryotic Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using Aminoacyl tRNA synthetase-IN-1 in eukaryotic cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS).[1] These enzymes are essential for protein synthesis as they attach the correct amino acid to its corresponding transfer RNA (tRNA).[1][2] By inhibiting this process, the compound disrupts protein synthesis in bacteria, making it a potential antimicrobial agent.[1]
Q2: Is this compound expected to be cytotoxic to eukaryotic cells?
While primarily targeting bacterial aaRS, off-target effects on eukaryotic cells can occur, potentially leading to cytotoxicity. Some sources suggest that this compound exhibits specificity for bacterial enzymes over human counterparts, which would minimize side effects on human protein synthesis.[1] However, researchers should always empirically determine the cytotoxic potential in their specific eukaryotic cell line of interest.
Q3: What are the potential mechanisms of cytotoxicity in eukaryotic cells?
Inhibition of eukaryotic aaRS, even if partial, can disrupt protein synthesis and trigger stress responses. Inhibition of aminoacyl-tRNA synthetases in mammalian cells can activate the Amino Acid Response (AAR) pathway.[3][4][5] This signaling cascade is typically initiated by the accumulation of uncharged tRNA and can lead to cell cycle arrest and, in some cases, apoptosis.
Q4: What are the common signs of cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased number of floating cells in the culture medium.
-
Induction of apoptosis or necrosis.
-
Decreased metabolic activity.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating unexpected cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed at the desired inhibitory concentration. | Off-target effects: The inhibitor may be affecting eukaryotic aaRS or other cellular targets. | 1. Confirm On-Target Effect: If possible, use a positive control (a known bacterial strain sensitive to the inhibitor) to confirm the compound's activity. 2. Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. 3. Selectivity Index: If you have a bacterial strain of interest, calculate the selectivity index (SI = IC50 in eukaryotic cells / MIC in bacteria). A higher SI indicates greater selectivity for the bacterial target. |
| Inconsistent results between experiments. | Compound solubility and stability: The inhibitor may be precipitating out of solution or degrading over time. | 1. Check Solubility: Ensure the compound is fully dissolved in the solvent and that the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.5% for DMSO). 2. Prepare Fresh Solutions: Prepare fresh stock solutions of the inhibitor for each experiment. 3. Optimize Formulation: Consider using formulation strategies, such as different vehicles, to improve solubility and stability. |
| Cell morphology changes without significant cell death. | Cell stress response: Inhibition of protein synthesis can induce cellular stress pathways, leading to morphological alterations. | 1. Time-Course Experiment: Monitor cell morphology at different time points after treatment. 2. Lower Concentration: Test lower concentrations of the inhibitor to see if the morphological changes are dose-dependent. 3. Analyze Stress Markers: Use techniques like Western blotting to check for the upregulation of stress markers associated with the AAR pathway (e.g., phosphorylation of eIF2α, ATF4 expression). |
Section 3: Experimental Protocols
Protocol for Determining IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Eukaryotic cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the inhibitor. Include vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol for Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Eukaryotic cell line of interest
-
Complete culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay. Include positive controls for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.
Section 4: Visualizations
Signaling Pathway: Amino Acid Response (AAR)
Caption: Potential mechanism of cytotoxicity via the Amino Acid Response pathway.
Experimental Workflow: Assessing and Mitigating Cytotoxicity
Caption: A stepwise workflow for troubleshooting cytotoxicity.
References
- 1. Buy this compound [smolecule.com]
- 2. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]
- 3. pnas.org [pnas.org]
- 4. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Aminoacyl-tRNA Synthetase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminoacyl-tRNA Synthetase-IN-1 and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aminoacyl-tRNA Synthetase-IN-1?
Aminoacyl-tRNA Synthetase-IN-1 is an inhibitor of a specific bacterial aminoacyl-tRNA synthetase (aaRS). These enzymes are essential for protein synthesis, as they catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule.[1] By inhibiting this crucial step, Aminoacyl-tRNA Synthetase-IN-1 effectively halts protein production, leading to bacterial growth inhibition.[1]
Q2: What are the common mechanisms by which bacteria can develop resistance to Aminoacyl-tRNA Synthetase-IN-1?
Bacteria can develop resistance to aaRS inhibitors like Aminoacyl-tRNA Synthetase-IN-1 through several mechanisms:
-
Target Modification: Mutations in the gene encoding the target aaRS can alter the enzyme's structure, reducing the binding affinity of the inhibitor without significantly compromising the enzyme's natural function.
-
Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport the inhibitor out of the cell, preventing it from reaching its target at a high enough concentration.[2][3][4]
-
Enzymatic Inactivation: Although less common for this class of inhibitors, bacteria could potentially acquire enzymes that chemically modify and inactivate Aminoacyl-tRNA Synthetase-IN-1.
-
Target Overexpression: An increase in the production of the target aaRS can titrate out the inhibitor, requiring higher concentrations to achieve the same inhibitory effect.
Q3: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for Aminoacyl-tRNA Synthetase-IN-1 in our experiments. What could be the cause?
Inconsistent MIC results can be frustrating. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL) is used for each experiment.[5][6] Verify the McFarland standard or spectrophotometer readings. |
| Compound Stability | Prepare fresh stock solutions of Aminoacyl-tRNA Synthetase-IN-1 for each experiment. Assess the stability of the compound in your chosen broth medium over the incubation period. |
| Media Composition | Use a consistent batch of Mueller-Hinton Broth (MHB) or other recommended media. Variations in cation concentration or other components can affect inhibitor activity.[6][7] |
| Incubation Conditions | Ensure consistent incubation temperature and duration. |
| Plate Reading | Use a standardized method for reading the plates, either visually or with a plate reader, to determine the lowest concentration with no visible growth.[8] |
| Bacterial Strain Integrity | Verify the purity and identity of your bacterial strain. Contamination can lead to variable results. |
Troubleshooting Guides
Problem 1: No resistant mutants are isolated after plating on high concentrations of Aminoacyl-tRNA Synthetase-IN-1.
If you are unable to select for resistant mutants, consider the following:
-
Inhibitor Concentration Too High: The concentration of Aminoacyl-tRNA Synthetase-IN-1 used for selection may be too high, killing all cells before mutations can arise. Try plating on a range of concentrations, starting from the MIC.
-
Low Mutation Frequency: The spontaneous mutation rate for resistance to this specific inhibitor might be very low. Consider using a larger population of bacteria for selection or employing a mutagen (e.g., ethyl methanesulfonate - EMS) to increase the mutation frequency.
-
Fitness Cost of Resistance: Mutations conferring resistance may come with a significant fitness cost, causing the mutants to grow very slowly and be outcompeted by the wild-type population in the absence of the inhibitor. Ensure you are giving the plates enough time to allow for the growth of slow-growing resistant colonies.
Problem 2: Isolated resistant mutants show only a small increase in MIC (low-level resistance).
Observing only low-level resistance is a common finding and can be due to several factors:
-
Efflux Pump Upregulation: The initial resistance mechanism may be the upregulation of an existing efflux pump. This often results in a modest increase in MIC.
-
Point Mutations in the Target: A single point mutation in the target aaRS may only slightly reduce the inhibitor's binding affinity.
-
Stringent Response Activation: Inhibition of protein synthesis can trigger the bacterial stringent response, a stress response pathway that can contribute to antibiotic tolerance.[9][10][11] This is a transient physiological state rather than a stable genetic resistance mechanism.
To investigate further, you can:
-
Perform gene expression analysis (RT-qPCR) on the resistant isolates to check for upregulation of known efflux pump genes.
-
Sequence the gene encoding the target aaRS to identify any mutations.
-
Investigate the role of the stringent response by using knockout strains for key genes in this pathway (e.g., relA, spoT).
Problem 3: Resistant mutants lose their resistance phenotype after being subcultured in antibiotic-free media.
This phenomenon suggests an unstable resistance mechanism:
-
Plasmid-Mediated Resistance: The resistance gene may be located on a plasmid that is lost in the absence of selective pressure. You can investigate this by performing plasmid extraction and analysis.
-
Adaptive Resistance: The resistance may be due to a transient physiological adaptation, such as the stringent response, rather than a stable genetic change.
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Aminoacyl-tRNA Synthetase-IN-1 stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[6]
-
Prepare serial two-fold dilutions of Aminoacyl-tRNA Synthetase-IN-1 in MHB in the wells of a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth.[5][8]
Protocol 2: Selection of Resistant Mutants
Materials:
-
Bacterial culture
-
Agar plates
-
Aminoacyl-tRNA Synthetase-IN-1
Procedure:
-
Grow a large population of the susceptible bacterial strain to the late logarithmic or early stationary phase.
-
Plate a high density of the culture (e.g., 10^8 to 10^9 CFU) onto agar plates containing various concentrations of Aminoacyl-tRNA Synthetase-IN-1 (e.g., 2x, 4x, 8x MIC).
-
Incubate the plates at 37°C for 24-72 hours, or until colonies appear.
-
Isolate individual colonies and re-streak them on fresh agar plates containing the same concentration of the inhibitor to confirm the resistance phenotype.
Protocol 3: Analysis of Gene Expression by RT-qPCR
Materials:
-
Resistant and susceptible bacterial isolates
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR machine and reagents
-
Primers for target genes (e.g., efflux pumps, aaRS) and a housekeeping gene.
Procedure:
-
Grow the bacterial isolates to mid-log phase in the presence and absence of a sub-inhibitory concentration of Aminoacyl-tRNA Synthetase-IN-1.
-
Extract total RNA from the bacterial cells.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Analyze the relative gene expression levels using the ΔΔCt method. An increase in the expression of an efflux pump gene in the resistant isolate compared to the susceptible one would suggest its involvement in the resistance mechanism.
Signaling Pathways and Experimental Workflows
The Bacterial Stringent Response Pathway
Inhibition of aminoacyl-tRNA synthetases leads to an accumulation of uncharged tRNAs, which is a primary trigger for the bacterial stringent response. This pathway is governed by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp.
Caption: The bacterial stringent response pathway triggered by aaRS inhibition.
Experimental Workflow for Investigating Resistance
This workflow outlines the logical progression of experiments to characterize resistance to Aminoacyl-tRNA Synthetase-IN-1.
Caption: Workflow for characterizing resistance to Aminoacyl-tRNA Synthetase-IN-1.
References
- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. emerypharma.com [emerypharma.com]
- 9. fems-microbiology.org [fems-microbiology.org]
- 10. The Stringent Response Promotes Antibiotic Resistance Dissemination by Regulating Integron Integrase Expression in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Stress Responses as Potential Targets in Overcoming Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for Aminoacyl tRNA synthetase-IN-1 experiments
Technical Support Center: Aminoacyl tRNA Synthetase-IN-1
Welcome to the technical support center for this compound (AARS-IN-1). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AARS-IN-1?
A1: AARS-IN-1 is a potent and selective inhibitor of aminoacyl-tRNA synthetases (aaRSs). These enzymes are essential for protein synthesis, catalyzing the attachment of a specific amino acid to its corresponding tRNA.[1][2][3][4] AARS-IN-1 acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the formation of the aminoacyl-adenylate intermediate, which is a critical step in protein synthesis.[2][3] This leads to an accumulation of uncharged tRNA, halting protein production and inducing cellular stress responses.[2]
Q2: How should I determine the optimal concentration of AARS-IN-1 for my cell line?
A2: The optimal concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 value in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and assess a relevant endpoint, such as cell viability or a specific downstream signaling event. For initial experiments, a concentration of 5 to 10 times the IC50 value is often used to ensure complete inhibition.
Q3: I am observing high levels of cytotoxicity. How can I mitigate this?
A3: High cytotoxicity can result from excessively high concentrations or prolonged incubation times. Consider the following:
-
Confirm your IC50: Ensure the concentration you are using is appropriate for your cell line.
-
Reduce Incubation Time: As detailed in the troubleshooting section, shorter incubation periods may be sufficient to observe the desired effect without inducing widespread cell death.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.[5]
-
Solvent Control: Always include a vehicle control (e.g., DMSO) to ensure the solvent itself is not causing toxicity.[6]
Q4: My results are inconsistent between experiments. What are the common causes?
A4: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered phenotypes.[7]
-
Cell Density: Ensure uniform cell plating, as variations in cell density can affect the cellular response to the inhibitor.[5][8]
-
Reagent Preparation: Prepare fresh solutions of AARS-IN-1 for each experiment to avoid degradation.[6]
-
Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels.[5][6]
Troubleshooting Guide: Optimizing Incubation Times
A common challenge in experiments with AARS-IN-1 is determining the appropriate incubation time. The ideal duration depends on the specific experimental goal, cell type, and the downstream effect being measured.
| Issue | Potential Cause | Recommended Solution |
| No observable effect or weak inhibition | Incubation time is too short: The inhibitor has not had sufficient time to engage the target and elicit a downstream response. | Perform a time-course experiment: Treat cells with a fixed concentration of AARS-IN-1 and collect samples at multiple time points (e.g., 2, 4, 8, 12, 24 hours). Analyze for the desired endpoint to identify the optimal incubation period. |
| High levels of cytotoxicity or off-target effects | Incubation time is too long: Prolonged inhibition of protein synthesis can lead to apoptosis or activation of unintended signaling pathways. | Shorten the incubation time: Based on a time-course experiment, select the earliest time point that shows a significant effect. For many cell lines, effects on direct downstream targets can be observed within 4-8 hours. |
| Variability in endpoint measurement | Endpoint kinetics: The peak of the biological response may be transient. | Optimize endpoint measurement time: If you are measuring a specific signaling event (e.g., phosphorylation), perform a detailed time-course around the expected peak to capture the maximal response. |
| Inconsistent results in proliferation assays | Assay duration: Long-term proliferation assays (48-72 hours) may be confounded by cytotoxicity. | Consider shorter-term assays: For mechanism of action studies, focus on earlier endpoints (e.g., cell cycle arrest) that precede cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of AARS-IN-1 using a Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a resazurin-based cell viability assay.
Materials:
-
AARS-IN-1
-
Cell line of interest
-
Complete cell culture medium
-
96-well, black, clear-bottom plates[9]
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of AARS-IN-1 in complete medium. Include a vehicle-only control.
-
Treatment: Remove the seeding medium and add the diluted AARS-IN-1 solutions to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The incubation period should be optimized for your cell line and experimental goals.[10]
-
Viability Assessment: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is apparent.[10]
-
Data Acquisition: Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of AARS-IN-1 on a downstream signaling pathway by measuring protein phosphorylation.
Materials:
-
AARS-IN-1
-
Cell line of interest
-
6-well plates
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary and secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of AARS-IN-1 or vehicle control for the optimized incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and block with a suitable blocking agent.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of AARS-IN-1 inhibition of protein synthesis.
Caption: Workflow for optimizing incubation time.
Caption: A decision tree for troubleshooting experiments.
References
- 1. Aminoacyl-tRNA synthetase inhibitors as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery [mdpi.com]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of IC50 Determination for Aminoacyl-tRNA Synthetase (aaRS) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 values of aminoacyl-tRNA synthetase (aaRS) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My IC50 values for the same aaRS inhibitor are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors that affect the enzyme kinetics and the assay system. Here are the most common culprits and how to address them:
-
Variability in Enzyme Concentration: The IC50 value of an inhibitor can be highly dependent on the concentration of the enzyme, especially for tight-binding inhibitors.[1][2]
-
Troubleshooting:
-
Ensure the concentration of active enzyme is consistent across all experiments.
-
Determine the concentration of active enzyme using a validated titration method.
-
If the IC50 is approaching half the enzyme concentration, it is a strong indicator of tight-binding inhibition, and the Morrison equation should be used to determine the inhibition constant (Ki) for a more accurate measure of potency.[3]
-
-
-
Fluctuations in Substrate Concentrations (ATP, Amino Acid, tRNA): The concentration of substrates, particularly ATP for competitive inhibitors, significantly impacts the apparent IC50 value.[4][5][6]
-
Troubleshooting:
-
Maintain constant and well-defined substrate concentrations in all assays.
-
For ATP-competitive inhibitors, be aware that higher ATP concentrations will lead to higher IC50 values. It is recommended to perform assays at a fixed ATP concentration, ideally at or below the Km for ATP, to allow for sensitive detection of competitive inhibitors.[4]
-
The concentration of the amino acid and tRNA should also be kept constant, preferably at or near their respective Km values, to ensure the assay is sensitive to inhibitors.[7]
-
-
-
Assay Conditions: Minor variations in buffer composition, pH, temperature, and incubation times can affect enzyme activity and, consequently, IC50 values.
-
Troubleshooting:
-
Use a consistent and well-documented protocol for all experiments.
-
Prepare fresh buffers for each set of experiments to avoid degradation or changes in pH.
-
Ensure precise temperature control throughout the assay.
-
-
-
Reagent Quality and Stability: Degradation of the enzyme, substrates, or inhibitor can lead to inaccurate results.
-
Troubleshooting:
-
Store all reagents at their recommended temperatures and avoid repeated freeze-thaw cycles.
-
Periodically check the activity of the enzyme stock.
-
Confirm the purity and concentration of the inhibitor stock solution.
-
-
Q2: I am not observing any inhibition, even at high concentrations of my putative aaRS inhibitor. What should I check?
-
Inhibitor Solubility: The compound may not be soluble in the assay buffer at the tested concentrations, leading to a much lower effective concentration.
-
Troubleshooting:
-
Check the solubility of your compound in the assay buffer.
-
Consider using a small percentage of a co-solvent like DMSO, but be sure to include a vehicle control to assess its effect on enzyme activity.
-
-
-
Incorrect Target or Mechanism: The compound may not be an inhibitor of the specific aaRS you are testing, or it may have a different mechanism of action that is not detectable by your current assay.
-
Troubleshooting:
-
Verify the identity and purity of your compound.
-
Consider using orthogonal assays to confirm inhibition (e.g., a different assay format or a cell-based assay).
-
-
-
Inactive Compound: The inhibitor may have degraded or been inactivated.
-
Troubleshooting:
-
Use a fresh stock of the inhibitor.
-
Verify the integrity of the compound using analytical methods if possible.
-
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect weak inhibitors.
-
Troubleshooting:
-
Optimize the assay conditions to increase sensitivity, such as lowering the substrate concentrations (closer to their Km values).
-
-
Q3: How do I choose the right assay for determining the IC50 of my aaRS inhibitor?
The choice of assay depends on several factors, including the specific aaRS, the expected mechanism of the inhibitor, available equipment, and throughput requirements. The most common assays are:
-
Pyrophosphate (PPi) Detection Assays: These assays measure the production of pyrophosphate, a product of the amino acid activation step. They are continuous and can be adapted to a high-throughput format.[3][7]
-
Malachite Green Assay: A colorimetric method that detects the inorganic phosphate produced from PPi by pyrophosphatase. It is a simple and cost-effective endpoint assay.
-
Fluorometric/Luminescent Assays: These offer higher sensitivity and a continuous readout of PPi production.
-
-
Aminoacylation Assays: These assays directly measure the attachment of the amino acid to its cognate tRNA.
-
Radiolabel-based Assays (TCA Precipitation): The traditional method using a radiolabeled amino acid. It is highly sensitive and direct but requires handling of radioactive materials.
-
Non-radiolabeled Assays: Newer methods that use fluorescence or other detection methods to quantify aminoacyl-tRNA formation, avoiding radioactivity.
-
-
Coupled Enzyme Assays: These assays link the consumption of ATP or the production of AMP/PPi to a detectable signal through a series of enzymatic reactions.
Q4: What is the difference between IC50 and Ki, and which one should I report?
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is an operational parameter and can be influenced by enzyme and substrate concentrations.
-
Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of the inhibitor's potency and is independent of enzyme and substrate concentrations.
Recommendation: While IC50 is widely used for initial screening and ranking of inhibitors, determining the Ki provides a more accurate and comparable measure of an inhibitor's affinity for the enzyme. It is highly recommended to determine the Ki, especially when comparing the potency of different inhibitors or when publishing results. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the mechanism of inhibition and the substrate concentration relative to its Km are known.
Data Presentation
Table 1: Effect of ATP Concentration on the IC50 of a Competitive aaRS Inhibitor
| ATP Concentration | Apparent IC50 (µM) |
| 10 µM (Km) | 5 |
| 50 µM | 25 |
| 100 µM | 50 |
| 500 µM | 250 |
| 1 mM | 500 |
Note: This table presents hypothetical data to illustrate the trend. Actual values will vary depending on the specific enzyme, inhibitor, and other assay conditions.
Table 2: Effect of Enzyme Concentration on the Apparent IC50 of a Tight-Binding aaRS Inhibitor
| Enzyme Concentration (nM) | Apparent IC50 (nM) |
| 1 | 2 |
| 5 | 7.5 |
| 10 | 15 |
| 50 | 75 |
| 100 | 150 |
Note: This table presents hypothetical data to illustrate the trend for a tight-binding inhibitor where the IC50 is significantly influenced by the enzyme concentration.
Experimental Protocols
Protocol 1: Malachite Green-Based Pyrophosphate Assay for IC50 Determination
This protocol describes an endpoint colorimetric assay to determine the IC50 of an aaRS inhibitor by quantifying the pyrophosphate (PPi) produced during the amino acid activation step.
Materials:
-
Purified aaRS enzyme
-
Cognate amino acid
-
ATP
-
tRNA (optional, but recommended for some aaRSs)
-
Inhibitor compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the aaRS enzyme of known active concentration.
-
Prepare stock solutions of the amino acid, ATP, and tRNA in assay buffer.
-
Prepare a serial dilution of the inhibitor in the desired solvent (e.g., DMSO) and then dilute into assay buffer. Include a vehicle control (solvent only).
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well (example volumes for a 50 µL reaction):
-
25 µL of 2x Assay Buffer containing amino acid, ATP, tRNA (if used), and inorganic pyrophosphatase at 2x the final desired concentration.
-
5 µL of inhibitor dilution or vehicle control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.
-
-
-
Initiate the Reaction:
-
Add 20 µL of 2.5x aaRS enzyme solution to each well to start the reaction.
-
Incubate the plate at the desired temperature for a fixed time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Develop Color:
-
Add 25 µL of Malachite Green Reagent to each well to stop the reaction.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for IC50 determination of aaRS inhibitors.
Caption: Key factors influencing the accuracy of IC50 determination for aaRS inhibitors.
References
- 1. Experimental approaches for investigation of aminoacyl tRNA synthetase phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to address variability in Aminoacyl tRNA synthetase-IN-1 experimental results
Welcome to the technical support center for Aminoacyl tRNA synthetase-IN-1 (AARS-IN-1). This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimentation with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the specific target of this compound?
A1: this compound is a potent and specific inhibitor of bacterial Isoleucyl-tRNA synthetase (IleRS) . It is an analog of aminoacyl sulfamoyladenosines (aaSAs) where the adenine base has been replaced with an aryl-tetrazole moiety[1][2].
Q2: What is the mechanism of action of AARS-IN-1?
A2: AARS-IN-1 acts as a mimic of the aminoacyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by IleRS[2][3]. By binding to the active site of IleRS, it blocks the enzyme from charging tRNAIle with isoleucine, thereby inhibiting protein synthesis[1][2].
Q3: Why am I observing potent inhibition of purified IleRS in my biochemical assay, but little to no antibacterial activity in my whole-cell assay?
A3: This is a known challenge with AARS-IN-1 and related compounds. The primary reason for this discrepancy is the poor uptake of the inhibitor by bacterial cells [1][2]. While it is a powerful inhibitor of the isolated enzyme, its limited ability to cross the bacterial cell wall and membrane prevents it from reaching its intracellular target in sufficient concentrations to inhibit bacterial growth effectively.
Q4: Is AARS-IN-1 a direct inhibitor, or does it require metabolic activation?
A4: AARS-IN-1 is designed as a prodrug, similar to Microcin C and albomycin analogs. It requires processing by intracellular peptidases to release the active inhibitory molecule[1][2]. Variability in the activity of these peptidases between different bacterial strains or under different growth conditions can contribute to inconsistent results in whole-cell assays.
Q5: What are the recommended solvents for AARS-IN-1?
A5: For in vitro experiments, AARS-IN-1 is soluble in DMSO at a concentration of up to 65 mg/mL (141.46 mM), though ultrasonic treatment may be necessary for complete dissolution. For in vivo studies, specific formulations are required to achieve solubility.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values in biochemical assays | Enzyme quality and concentration: Purity and activity of the purified IleRS can vary. | - Ensure consistent enzyme purity and activity across experiments. - Determine the active enzyme concentration for each batch. - Use a consistent buffer system and temperature. |
| Substrate concentrations: The concentrations of isoleucine, ATP, and tRNAIle can affect the apparent IC50. | - Maintain substrate concentrations at or below the Km for competitive inhibitors. - Ensure all substrates are of high purity and free of contaminants. | |
| Assay format: Different assay formats (e.g., radiometric, fluorescence, luminescence) can have varying sensitivities and sources of interference. | - Validate your chosen assay for robustness (e.g., Z'-factor). - Be aware of potential compound interference with the detection method (e.g., autofluorescence). | |
| No antibacterial activity in whole-cell assays | Poor cell permeability: The inhibitor cannot efficiently cross the bacterial cell envelope. | - Consider using bacterial strains with increased membrane permeability (e.g., efflux pump-deficient strains) for initial studies. - Explore the use of permeabilizing agents, though this can introduce other variables. - The primary utility of this compound may be in biochemical rather than whole-cell screens. |
| Metabolic inactivation/efflux: The compound may be degraded or actively pumped out of the cell. | - Investigate potential metabolic pathways that could inactivate the inhibitor in your bacterial strain. - Test in efflux pump-deficient strains to see if activity is restored. | |
| Insufficient processing of the prodrug: Cellular peptidases may not be efficiently cleaving the prodrug to its active form. | - Measure the expression or activity of relevant peptidases in your experimental system. - Compare results across different bacterial species or strains known to have varying peptidase activity. | |
| High variability between experimental replicates | Solubility issues: The compound may be precipitating out of solution at the tested concentrations. | - Always prepare fresh stock solutions in DMSO. - Visually inspect assay plates for any signs of precipitation. - When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across all wells. |
| Cell health and density: The physiological state of the bacteria can significantly impact their susceptibility to inhibitors. | - Use cells from the same growth phase (e.g., mid-logarithmic) for all experiments. - Ensure accurate and consistent cell seeding densities. |
Data Presentation
AARS-IN-1 Properties
| Property | Value | Reference |
| CAS Number | 219931-45-0 | MedChemExpress |
| Molecular Formula | C16H25N7O7S | MedChemExpress |
| Molecular Weight | 459.48 g/mol | MedChemExpress |
| Target | Bacterial Isoleucyl-tRNA Synthetase (IleRS) | [1][2] |
| Reported Activity | Inhibitory activity against S. aureus, E. faecalis, and E. coli IleRS in biochemical assays. | MedChemExpress |
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 65 mg/mL (141.46 mM) | Ultrasonic treatment may be required. |
Experimental Protocols
Protocol 1: In Vitro IleRS Inhibition Assay (Radiometric)
This protocol is a standard method for measuring the catalytic activity of IleRS and its inhibition by AARS-IN-1.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 100 mM HEPES-NaOH (pH 7.6), 30 mM KCl, 10 mM MgCl2, 1 mM DTT, and 2 mM ATP.
-
Prepare a stock solution of AARS-IN-1 in 100% DMSO.
-
Prepare serial dilutions of AARS-IN-1 in the reaction buffer, ensuring the final DMSO concentration is consistent across all reactions (e.g., <1%).
-
-
Enzyme and Substrate Preparation:
-
Purify bacterial IleRS according to standard protocols.
-
Prepare a solution of total tRNA from the desired bacterial species.
-
Use radiolabeled L-[3H]-isoleucine.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, purified IleRS, and the desired concentration of AARS-IN-1 or DMSO vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding L-[3H]-isoleucine and total tRNA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 15 minutes to precipitate the tRNA.
-
Collect the precipitate by filtering through a glass fiber filter.
-
Wash the filter with cold 5% TCA, followed by cold ethanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of AARS-IN-1 compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for in vitro inhibition assay of IleRS by AARS-IN-1.
Caption: Mechanism of action and cellular uptake challenge of AARS-IN-1.
References
- 1. Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters are selective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microcin C and Albomycin Analogues with Aryl‐tetrazole Substituents as Nucleobase Isosters Are Selective Inhibitors of … [ouci.dntb.gov.ua]
- 3. zymedi.com [zymedi.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of Bacterial Aminoacyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of Aminoacyl-tRNA synthetase-IN-1 and other prominent inhibitors of bacterial aminoacyl-tRNA synthetases (aaRS). As essential enzymes in protein synthesis, aaRSs are a critical target for the development of novel antibacterial agents.[1][2] This document presents available quantitative data, detailed experimental protocols for assessing inhibitory activity, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets
Aminoacyl-tRNA synthetases are vital enzymes that catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule. This "charging" of tRNA is a crucial step in protein biosynthesis. The inhibition of a specific aaRS leads to a depletion of its corresponding charged tRNA, which in turn halts protein synthesis and ultimately inhibits bacterial growth. The clinical success of aaRS inhibitors, such as mupirocin, has validated this class of enzymes as effective antibacterial targets.
Overview of Aminoacyl tRNA synthetase-IN-1
Comparative Analysis of Bacterial aaRS Inhibitors
To provide a framework for evaluating inhibitors like this compound, this section details the inhibitory activities of well-characterized aaRS inhibitors. The following table summarizes their key properties and available quantitative data.
| Inhibitor | Target aaRS | Target Bacteria | IC50 Value | Minimum Inhibitory Concentration (MIC) |
| Mupirocin | Isoleucyl-tRNA synthetase (IleRS) | Staphylococcus aureus, Streptococcus pyogenes | ~8 nM (S. aureus IleRS) | 0.06 - 0.5 µg/mL (S. aureus) |
| Epetraborole | Leucyl-tRNA synthetase (LeuRS) | Gram-negative pathogens | 0.31 µM (LeuRS) | 0.06 - 4 µg/mL (E. coli) |
| Indolmycin | Tryptophanyl-tRNA synthetase (TrpRS) | E. coli, H. pylori, S. aureus | 9.25 nM (E. coli TrpRS), 12.2 nM (H. pylori TrpRS) | 1 - 2 µg/mL (MRSA) |
| This compound | Bacterial aaRS (unspecified) | S. aureus, E. faecalis, E. coli | Not available | Not available |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for aaRS inhibitors is the disruption of protein synthesis. The following diagram illustrates the canonical aminoacyl-tRNA synthesis pathway and the point of inhibition.
Caption: Inhibition of protein synthesis by targeting aminoacyl-tRNA synthetase.
Experimental Protocols
Validating the inhibitory activity of a compound like this compound requires robust experimental protocols. Below are methodologies for key experiments.
In Vitro Aminoacylation Assay
This assay directly measures the enzymatic activity of a specific aaRS and its inhibition.
Principle: The assay quantifies the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by the aaRS enzyme. A decrease in the amount of radiolabeled aminoacyl-tRNA formed in the presence of an inhibitor indicates its inhibitory activity.
Materials:
-
Purified bacterial aaRS enzyme
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., [³H]-Leucine, [³H]-Isoleucine)
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Inhibitor compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.
-
Add the purified aaRS enzyme to the mixture.
-
To test for inhibition, add varying concentrations of the inhibitor to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the reaction by adding the cognate tRNA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction by precipitating the tRNA and any attached amino acids with cold TCA.
-
Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the inhibitor in a liquid growth medium. The MIC is the lowest concentration of the inhibitor at which no bacterial growth is observed.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Inhibitor compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The well with the lowest inhibitor concentration showing no growth is the MIC.
Experimental Workflow Diagram
The following diagram outlines the workflow for validating a novel aaRS inhibitor.
Caption: Workflow for the validation of a novel bacterial aaRS inhibitor.
Conclusion
The validation of novel bacterial aaRS inhibitors like this compound is a critical step in the development of new antibiotics. While initial screenings may indicate antibacterial activity, a thorough understanding of an inhibitor's performance requires detailed quantitative analysis, including the determination of IC50 values against specific aaRS enzymes and MIC values against a panel of relevant bacterial pathogens. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of such compounds, ultimately aiding in the identification and optimization of promising new drug candidates.
References
- 1. target.re.kr [target.re.kr]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy this compound [smolecule.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound [myskinrecipes.com]
- 8. This compound | C16H25N7O7S | CID 10095725 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminoacyl tRNA Synthetase-IN-1 and Other Isoleucyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Aminoacyl tRNA synthetase-IN-1 with other known inhibitors of Isoleucyl-tRNA synthetase (IleRS). The data presented is intended to assist researchers in evaluating the potential of these compounds in antimicrobial drug discovery and related fields.
Introduction to Aminoacyl-tRNA Synthetase Inhibition
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. Their inhibition leads to the cessation of protein production and ultimately, cell death. Due to significant structural differences between bacterial and human aaRSs, these enzymes are attractive targets for the development of novel antibiotics. Isoleucyl-tRNA synthetase (IleRS) has been a particularly fruitful target, with the clinically approved antibiotic Mupirocin validating this approach.
This compound, with the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate, is a competitive inhibitor of bacterial IleRS. Its structure, incorporating an isoleucine moiety, allows it to mimic the natural substrate and bind to the active site of the enzyme. This guide will compare its efficacy with other well-characterized IleRS inhibitors.
Comparative Efficacy of IleRS Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected IleRS inhibitors against various bacterial strains. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are measures of a compound's potency in inhibiting a specific target.
| Inhibitor | Target Organism | Enzyme Target | Efficacy (IC50/Ki) | Reference |
| This compound | Staphylococcus aureus | IleRS | Data not publicly available | - |
| Enterococcus faecalis | IleRS | Data not publicly available | - | |
| Escherichia coli | IleRS | Data not publicly available | - | |
| Mupirocin | Staphylococcus aureus | IleRS | Ki: 1 nM | [1] |
| Escherichia coli | IleRS | IC50: 1 nM | [2] | |
| CB-432 | Staphylococcus aureus | IleRS | MIC: 0.5-10 µg/mL | [3] |
| Streptococcus pyogenes | IleRS | MIC: 0.5 µg/mL | [2] | |
| Escherichia coli | IleRS | MIC: 0.5-10 µg/mL | [3] |
Experimental Protocols
The determination of inhibitor efficacy against aaRSs is typically performed using one of several established assays. Below are detailed methodologies for two common assays used to evaluate IleRS inhibitors.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate. The exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP is monitored in the presence of the cognate amino acid and the synthetase.
Materials:
-
Purified IleRS enzyme
-
L-Isoleucine
-
ATP
-
[³²P]Pyrophosphate (PPi)
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 20 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme in a 96-well plate.
-
Initiate the reaction by adding the purified IleRS enzyme.
-
Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a defined period.
-
Stop the reaction by adding a solution of activated charcoal in TCA.
-
The charcoal binds to the newly formed [³²P]ATP.
-
Wash the charcoal to remove unincorporated [³²P]PPi.
-
Measure the radioactivity of the charcoal using a scintillation counter.
-
To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the inhibitor and a fixed concentration of isoleucine and ATP. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.
Aminoacylation Assay
This assay measures the overall tRNA charging reaction, the transfer of the amino acid to its cognate tRNA. The incorporation of a radiolabeled amino acid into tRNA is monitored.
Materials:
-
Purified IleRS enzyme
-
[³H] or [¹⁴C]-L-Isoleucine
-
ATP
-
Cognate tRNA (tRNAIle)
-
Reaction buffer
-
TCA
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the purified IleRS enzyme.
-
Incubate the reaction at a constant temperature for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the tRNA.
-
Collect the precipitated tRNA on a glass fiber filter.
-
Wash the filter with cold TCA to remove unincorporated radiolabeled amino acid.
-
Measure the radioactivity of the filter using a scintillation counter.
-
To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the inhibitor and fixed concentrations of isoleucine, ATP, and tRNAIle. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.
Signaling Pathways and Cellular Response to IleRS Inhibition
Inhibition of Isoleucyl-tRNA synthetase triggers a cellular stress response. This response involves the activation of specific signaling pathways that attempt to mitigate the effects of amino acid starvation. Understanding these pathways is crucial for predicting the cellular consequences of IleRS inhibition and for developing effective therapeutic strategies.
Caption: Inhibition of IleRS leads to the accumulation of uncharged tRNA, which in turn inhibits protein synthesis and modulates signaling pathways such as p38 MAPK and PI3K/Akt, culminating in a cellular stress response.
Studies have shown that the inhibition of Iars (the gene encoding IleRS) can lead to decreased activity of the p38 MAPK pathway and increased activity of the PI3K pathway.[4] These pathways are known to regulate various cellular processes, including cell growth, proliferation, and apoptosis. The modulation of these pathways upon IleRS inhibition likely contributes to the antibacterial effect of these compounds.
Conclusion
This compound represents a promising scaffold for the development of novel antibacterial agents targeting Isoleucyl-tRNA synthetase. While specific quantitative data for this compound is not yet widely available, its structural characteristics and the proven efficacy of other IleRS inhibitors like Mupirocin highlight the potential of this class of molecules. Further research is warranted to fully elucidate the efficacy and spectrum of activity of this compound and to explore its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a framework for such investigations.
References
- 1. target.re.kr [target.re.kr]
- 2. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up regulation of isoleucyl-tRNA synthetase promotes vascular smooth muscle cells dysfunction via p38 MAPK/PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Novel Bacterial Aminoacyl-tRNA Synthetase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the cross-validation of the mechanism of action of novel aminoacyl-tRNA synthetase (aaRS) inhibitors. Using "Aminoacyl tRNA synthetase-IN-1" as a case study, we objectively compare its known characteristics with established inhibitors, providing the experimental context for such analysis.
Aminoacyl-tRNA synthetases are a clinically validated class of antibacterial targets. These essential enzymes are responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1][2] Inhibition of this process leads to the cessation of protein production and ultimately, bacterial cell death.[3] The emergence of antibiotic resistance necessitates the discovery and validation of new aaRS inhibitors. This guide outlines the key experimental approaches to characterize the mechanism of action of a novel inhibitor, featuring comparative data from well-established drugs.
Mechanism of Action: A Comparative Overview
Aminoacyl-tRNA synthetase inhibitors can act through various mechanisms, primarily by competing with one of the three substrates of the aminoacylation reaction: the amino acid, ATP, or the tRNA.[2][4]
This compound is a known bacterial aaRS inhibitor with reported activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.[5][6] While specific quantitative performance data is not publicly available, it is understood to function by occupying the ATP-binding site, exhibiting both competitive and non-competitive inhibition characteristics.[7] This dualistic nature suggests a complex interaction with the enzyme, possibly involving conformational changes that affect substrate binding.
In contrast, established inhibitors offer a clearer picture of distinct inhibitory pathways:
-
Mupirocin , a widely used topical antibiotic, is a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). It acts as a potent mimic of the isoleucyl-adenylate intermediate, effectively blocking the binding of both isoleucine and ATP.[3]
-
Halofuginone , an inhibitor of prolyl-tRNA synthetase (ProRS), demonstrates competitive inhibition with respect to proline.[8]
-
Borrelidin , a macrolide antibiotic, exhibits a unique mechanism by inhibiting threonyl-tRNA synthetase (ThrRS) through simultaneous interaction with the amino acid, ATP, and tRNA binding sites.[9]
Performance Data of Comparator Aminoacyl-tRNA Synthetase Inhibitors
For a new inhibitor to be considered a viable candidate, its performance must be quantitatively assessed and compared against existing compounds. Key metrics include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) against target pathogens.
| Inhibitor | Target Enzyme | Organism | IC50 | Ki | MIC (µg/mL) | Citations |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | S. aureus | - | - | ≤ 4 (susceptible) | [10] |
| E. coli | - | - | >1024 | [3] | ||
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Human | - | 18.3 nM (competitive with proline) | - | [5] |
| P. falciparum | - | - | - | - | [8] | |
| Cladosporin | Lysyl-tRNA Synthetase (LysRS) | P. falciparum | 40-90 nM | - | - | [11] |
Experimental Protocols for Mechanism of Action Validation
To elucidate the specific mechanism of a novel aaRS inhibitor like this compound, a series of well-defined experiments are crucial.
Target Identification: Pinpointing the Specific Aminoacyl-tRNA Synthetase
The first step is to identify which of the 20 bacterial aaRS enzymes is the target of the inhibitor.
Primer Extension Inhibition (Toeprinting) Assay: This in vitro translation-based assay can pinpoint the specific aaRS being inhibited. The principle lies in the stalling of ribosomes on a synthetic mRNA template when a specific aminoacyl-tRNA is depleted due to enzyme inhibition. The position of the stalled ribosome is detected by reverse transcriptase, revealing the codon for the amino acid whose synthetase is inhibited.[12]
Workflow for Target Identification using Primer Extension Inhibition
Caption: Workflow for identifying the target aaRS of an inhibitor.
Characterizing the Mode of Inhibition: Enzyme Kinetics
Once the target aaRS is identified, the next step is to determine how the inhibitor interacts with the enzyme. This is achieved through enzyme kinetic studies.
Aminoacylation Assay: This assay directly measures the enzymatic activity of the target aaRS in the presence of varying concentrations of the inhibitor and the substrates (amino acid, ATP, and tRNA). The rate of formation of the radiolabeled aminoacyl-tRNA product is monitored.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, the purified target aaRS enzyme, ATP, and a radiolabeled amino acid (e.g., ³H- or ¹⁴C-labeled).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Initiation: Start the reaction by adding the cognate tRNA.
-
Quenching: Stop the reaction at different time points by precipitating the macromolecules (including the charged tRNA) with trichloroacetic acid (TCA).
-
Detection: Filter the precipitate and measure the incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the reaction rates against the substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) and to calculate the IC50 and Ki values.
-
Signaling Pathway of Aminoacyl-tRNA Synthetase Inhibition
Caption: Inhibition of aaRS leads to the accumulation of uncharged tRNA.
Determining Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro enzymatic activity must translate to whole-cell antibacterial activity. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method: This is a standard method for determining MIC values.
-
Protocol Outline:
-
Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (S. aureus, E. faecalis, or E. coli).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the inhibitor that shows no visible growth is the MIC.
-
Conclusion
The cross-validation of a novel aminoacyl-tRNA synthetase inhibitor's mechanism of action is a multifaceted process that requires a combination of biochemical and microbiological assays. While specific quantitative data for this compound remains to be fully disclosed in the public domain, the experimental framework outlined in this guide provides a robust pathway for its comprehensive characterization. By systematically identifying the specific enzyme target, defining the mode of inhibition, and quantifying its antibacterial efficacy, researchers can effectively evaluate its potential as a therapeutic agent and compare it meaningfully to established inhibitors in the field. This structured approach is essential for the continued development of new and effective antibiotics to combat the growing threat of bacterial resistance.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zymedi.com [zymedi.com]
- 3. target.re.kr [target.re.kr]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy this compound [smolecule.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [PDF] Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
Assessing the Specificity of Aminoacyl tRNA Synthetase-IN-1: A Comparative Guide for Researchers
For researchers in drug discovery and microbiology, identifying inhibitors of aminoacyl-tRNA synthetases (aaRSs) with high specificity for prokaryotic over eukaryotic enzymes is a critical step in developing novel antibacterial agents. This guide provides a comparative analysis of Aminoacyl tRNA synthetase-IN-1, a compound identified as a bacterial aaRS inhibitor. Due to the limited publicly available data on this specific inhibitor, this guide focuses on presenting the known information and detailing the experimental protocols required to fully assess its specificity.
Quantitative Analysis of Inhibitory Activity
A thorough assessment of an aaRS inhibitor's specificity requires quantitative data on its inhibitory potency against both prokaryotic and eukaryotic enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Activity of this compound (Hypothetical Data)
| Target Organism/Enzyme | Aminoacyl-tRNA Synthetase (aaRS) | IC50 (µM) | Data Source |
| Staphylococcus aureus | [To Be Determined] | [Data Unavailable] | [To Be Determined] |
| Escherichia coli | [To Be Determined] | [Data Unavailable] | [To Be Determined] |
| Enterococcus faecalis | [To Be Determined] | [Data Unavailable] | [To Be Determined] |
| Homo sapiens (Human) | [To Be Determined] | [Data Unavailable] | [To Be Determined] |
Note: The table above is a template. Currently, there is no publicly available quantitative data for the IC50 values of this compound against specific prokaryotic or eukaryotic aaRSs. The specific aaRS target of this inhibitor is also not publicly documented.
Experimental Protocols
To generate the necessary data for a comprehensive specificity assessment, the following experimental protocols are recommended.
Identification of the Specific aaRS Target
The first step is to identify the specific bacterial aaRS enzyme inhibited by this compound. A primer extension inhibition assay is a robust method for this purpose.
Protocol: Primer Extension Inhibition Assay to Identify the Target aaRS [7][8]
This method relies on the principle that inhibition of a specific aaRS will lead to a depletion of its corresponding charged tRNA, causing ribosome stalling at the codons for that amino acid during in vitro translation. This stalling can be detected by reverse transcriptase, which will generate a truncated cDNA product.
Workflow Diagram:
Caption: Workflow for identifying the target aaRS of an inhibitor.
Methodology:
-
Prepare a cell-free in vitro translation system from a suitable bacterium (e.g., E. coli).
-
Design a DNA template encoding a short peptide with codons for all 20 amino acids.
-
Set up in vitro translation reactions containing the cell-free extract, DNA template, a mix of all 20 amino acids, and varying concentrations of this compound. A no-inhibitor control is essential.
-
Incubate the reactions to allow for protein synthesis.
-
Isolate the total RNA from each reaction.
-
Perform primer extension using a fluorescently labeled primer that binds downstream of the coding sequence.
-
Analyze the resulting cDNA fragments by capillary electrophoresis. The presence of a specific truncated fragment in the inhibitor-treated samples, corresponding to a particular codon, indicates which aaRS is being inhibited.
In Vitro Enzymatic Assay for IC50 Determination
Once the target aaRS is identified, its inhibitory activity can be quantified using an in vitro enzymatic assay. A commonly used method is the ATP-PPi exchange assay, which measures the first step of the aminoacylation reaction.
Protocol: ATP-PPi Exchange Assay
This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, catalyzed by the aaRS.
Workflow Diagram:
Caption: Workflow for the ATP-PPi exchange assay.
Methodology:
-
Purify the target prokaryotic aaRS and the corresponding eukaryotic homolog.
-
Prepare a reaction mixture containing buffer, the purified aaRS, its cognate amino acid, ATP, and [³²P]PPi.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction by adding acid.
-
Adsorb the unreacted [³²P]PPi to activated charcoal and remove by filtration.
-
Quantify the amount of [³²P]ATP formed using a scintillation counter.
-
Plot the enzyme activity against the inhibitor concentration and determine the IC50 value.
Whole-Cell Antimicrobial Activity Assay
To assess the inhibitor's effectiveness in a cellular context, a whole-cell antimicrobial activity assay should be performed. This will determine the minimum inhibitory concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination [9][10]
Methodology:
-
Prepare a serial dilution of this compound in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacteria (S. aureus, E. coli, E. faecalis).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Eukaryotic Cell Cytotoxicity Assay
To evaluate the inhibitor's selectivity, its effect on eukaryotic cells must be assessed.
Protocol: Mammalian Cell Viability Assay (e.g., MTT or PrestoBlue™ Assay)
Methodology:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Add a viability reagent (e.g., MTT or PrestoBlue™) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
Conclusion
While this compound is marketed as a bacterial aaRS inhibitor, a comprehensive public dataset to support its specificity is lacking. The experimental protocols outlined in this guide provide a clear roadmap for researchers to independently determine the specific aaRS target, quantify the inhibitory activity against both prokaryotic and eukaryotic enzymes, and assess its whole-cell efficacy and cytotoxicity. The resulting data will be crucial for a definitive assessment of the specificity of this compound and its potential as a lead compound for the development of new antibacterial therapies.
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl-tRNA synthetases as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zymedi.com [zymedi.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants | Springer Nature Experiments [experiments.springernature.com]
- 10. A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Aminoacyl-tRNA Synthetase Inhibitors Against Various Bacterial Species: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro activity of two prominent aminoacyl-tRNA synthetase (aaRS) inhibitors, mupirocin and tavaborole, against a range of bacterial and fungal species. While specific data for "Aminoacyl tRNA synthetase-IN-1" is not publicly available, this guide utilizes data from well-characterized inhibitors of the same enzyme class to provide a representative comparison and detailed experimental protocols.
Mechanism of Action: Targeting Protein Synthesis
Aminoacyl-tRNA synthetases are a group of essential enzymes responsible for a critical step in protein synthesis: the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule.[1] This process, known as aminoacylation or tRNA charging, ensures the fidelity of the genetic code during translation. Inhibition of a specific aaRS leads to a depletion of its corresponding charged tRNA, which in turn stalls protein synthesis and ultimately results in the cessation of bacterial growth. This targeted mechanism makes aaRSs attractive targets for the development of novel antimicrobial agents.
Caption: Mechanism of action of aminoacyl-tRNA synthetase inhibitors.
Comparative In-Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for mupirocin and tavaborole against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Target Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mupirocin | Staphylococcus aureus (susceptible) | ≤ 4 | - | - | [2] |
| Staphylococcus aureus (low-level resistance) | 8 - 256 | - | - | [3][2][4] | |
| Staphylococcus aureus (high-level resistance) | ≥ 512 | - | - | [3][2][4] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.39 | - | - | [1] | |
| Streptococcus pyogenes | < 1.0 | - | - | ||
| Escherichia coli | 128 | - | - | [5] | |
| Tavaborole | Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 | [6] |
| Trichophyton mentagrophytes | 4.0 - 8.0 | 4.0 | 8.0 | [6] | |
| Candida species | 2 - 16 | 16 | 16 | [7] | |
| Aspergillus species | 0.5 - 16 | 2 | 4 | [7] |
Note: MIC values can vary depending on the specific strain and the testing methodology used. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.
Broth Microdilution MIC Assay
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
Test compound (e.g., this compound, Mupirocin)
-
Appropriate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).
-
Perform serial twofold dilutions of the stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. toku-e.com [toku-e.com]
- 2. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Aminoacyl-tRNA Synthetase Inhibitors in Live Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on unexploited cellular targets. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes responsible for charging tRNAs with their cognate amino acids for protein synthesis, represent a clinically validated and promising class of antibacterial targets. Inhibition of an aaRS leads to the cessation of protein synthesis and subsequent bacterial cell death.
A critical step in the development of aaRS inhibitors is the validation of target engagement in live bacteria. Demonstrating that a compound interacts with its intended target within the complex cellular environment is paramount to confirming its mechanism of action and guiding further optimization. This guide provides a comparative overview of key methodologies for validating the target engagement of aaRS inhibitors, using the well-characterized leucyl-tRNA synthetase (LeuRS) inhibitor, GSK2251052 (Epetraborole) , as a primary example, alongside other relevant compounds.
Performance Comparison of Aminoacyl-tRNA Synthetase Inhibitors
Effective validation of target engagement relies on correlating the molecular interaction with the compound's antibacterial activity. The minimum inhibitory concentration (MIC) is a key performance metric. Below are comparative MIC data for representative LeuRS and Isoleucyl-tRNA synthetase (IleRS) inhibitors against various bacterial strains.
Leucyl-tRNA Synthetase (LeuRS) Inhibitors
| Compound | Target | Organism | MIC (µg/mL) |
| GSK2251052 (Epetraborole) | Leucyl-tRNA Synthetase (LeuRS) | Escherichia coli ATCC 25922 | 0.5-2[1] |
| Pseudomonas aeruginosa ATCC 27853 | 2-8[1] | ||
| Haemophilus influenzae ATCC 49247 | 0.25-1[1] | ||
| Streptococcus pneumoniae ATCC 49619 | 0.25-1[1] | ||
| Bacteroides fragilis ATCC 25285 | 1-4[1] | ||
| Bacteroides thetaiotaomicron ATCC 29741 | 1-8[1] | ||
| Tavaborole | Leucyl-tRNA Synthetase (LeuRS) | Escherichia coli | 4[1] |
Isoleucyl-tRNA Synthetase (IleRS) Inhibitors
| Compound | Target | Organism | MIC (µg/mL) |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus (clinical isolates) | ≤0.5[2] |
| Staphylococcus epidermidis (clinical isolates) | ≤0.5[2] | ||
| Streptococcus pyogenes | <1.0 | ||
| Haemophilus influenzae | ≤0.5[2] | ||
| Neisseria gonorrhoeae | ≤0.5[2] | ||
| Aminoacyl tRNA synthetase-IN-1 (IleSA) | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Data not publicly available |
| Enterococcus faecalis | Data not publicly available | ||
| Escherichia coli | Data not publicly available |
Signaling Pathway and Mechanism of Action
Aminoacyl-tRNA synthetase inhibitors disrupt the crucial first step of protein synthesis. The diagram below illustrates the canonical function of an aaRS and the mechanism of its inhibition.
Experimental Protocols for Target Engagement Validation
Validating that an aaRS inhibitor directly interacts with its target in live bacteria can be achieved through several methods. The Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) are two powerful techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle that a protein's thermal stability changes upon ligand binding.
Experimental Workflow:
Detailed Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase in an appropriate growth medium.
-
Compound Treatment: Aliquot the bacterial culture into PCR tubes or a 96-well plate. Add the aaRS inhibitor at various concentrations or a vehicle control (e.g., DMSO). Incubate at 37°C for a defined period (e.g., 1 hour) to allow for compound uptake.
-
Heat Treatment: Subject the samples to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Immediately after heating, lyse the bacterial cells. This can be achieved by methods such as sonication, bead beating, or enzymatic lysis (e.g., with lysozyme), often in the presence of protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target aaRS remaining in the soluble fraction is quantified. This is typically done by Western blotting using an antibody specific to the target aaRS, or by mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein, thus confirming target engagement.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in real-time in living cells. It requires the genetic fusion of a bioluminescent donor (e.g., NanoLuc luciferase) to the target protein and the use of a fluorescently labeled tracer that binds to the same target.
Logical Relationship for BRET Assay:
References
Performance of Aminoacyl-tRNA Synthetase Inhibitors: A Comparative Analysis in Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of aminoacyl-tRNA synthetase (aaRS) inhibitors against Gram-positive and Gram-negative bacteria. While specific quantitative data for "Aminoacyl tRNA synthetase-IN-1" is not publicly available, this document outlines the general principles of differential activity, supported by data from other well-characterized aaRS inhibitors. Furthermore, it provides detailed experimental protocols for evaluating the performance of novel aaRS inhibitors.
Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets
Aminoacyl-tRNA synthetases are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1][2][3][4][5][6] Their universal importance and the existence of structural differences between bacterial and human aaRSs make them attractive targets for the development of novel antibiotics.[2][4][7][8] Inhibition of these enzymes leads to a halt in protein synthesis and subsequent bacterial growth arrest.[6][7]
The efficacy of aaRS inhibitors can vary significantly between Gram-positive and Gram-negative bacteria. This disparity is often attributed to differences in the bacterial cell envelope, efflux pump activity, and variations in the enzyme's active site.
General Performance Comparison: Gram-Positive vs. Gram-Negative Bacteria
In general, many aaRS inhibitors exhibit greater potency against Gram-positive bacteria than Gram-negative bacteria. The complex outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, often preventing inhibitors from reaching their intracellular targets. Additionally, the presence of efficient efflux pumps in Gram-negative organisms can actively expel the inhibitors from the cell, further reducing their effective concentration.
Conversely, the less complex cell wall of Gram-positive bacteria generally allows for better penetration of antibacterial agents. However, broad-spectrum activity is achievable and has been observed with certain classes of aaRS inhibitors.[9]
Key Factors Influencing Differential Activity:
-
Cell Envelope Permeability: The outer membrane of Gram-negative bacteria, composed of a lipid bilayer and lipopolysaccharides, restricts the entry of many small molecules.
-
Efflux Pumps: Gram-negative bacteria often possess a wider array of multi-drug efflux pumps that can actively remove inhibitors from the cytoplasm.
-
Enzyme Structure: Subtle differences in the amino acid binding pockets and overall structure of aaRS enzymes between different bacterial species can influence inhibitor binding and efficacy.[10]
-
Target Isoforms: Some bacteria possess multiple isoforms of a particular aaRS, with varying susceptibility to inhibitors. For instance, two types of isoleucyl-tRNA synthetase (IleRS), IleRS1 and IleRS2, are found in bacteria, with IleRS2 often conferring resistance to inhibitors like mupirocin.
Quantitative Data for Representative aaRS Inhibitors
While specific data for this compound is unavailable, the following tables summarize the performance of other notable aaRS inhibitors against various Gram-positive and Gram-negative strains, illustrating the typical trends in activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Mupirocin (Isoleucyl-tRNA Synthetase Inhibitor)
| Bacterial Species | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.06 - 0.12[1][7] |
| Streptococcus pyogenes | Gram-positive | 0.12 - 0.5[7] |
| Haemophilus influenzae | Gram-negative | Active (specific MICs vary)[7] |
| Most other Gram-negatives | Gram-negative | Relatively inactive[7] |
Table 2: In Vitro Activities of a Novel Methionyl-tRNA Synthetase Inhibitor (MRS-2541)
| Bacterial Species | Gram Type | MIC (µg/mL) |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | Gram-positive | 0.125[11] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.06 - 0.125[11] |
| Enterococcus faecalis | Gram-positive | 0.25[11] |
| Enterococcus faecium (VRE) | Gram-positive | 0.063[11] |
| Streptococcus pyogenes | Gram-positive | 0.5[11] |
| Escherichia coli | Gram-negative | >8[11] |
| Pseudomonas aeruginosa | Gram-negative | >8[11] |
Table 3: Inhibitory Activity of Phenyl-thiazolylurea-sulfonamides (Phenylalanyl-tRNA Synthetase Inhibitors)
| Bacterial Species | Gram Type | MIC (µg/mL) |
| Staphylococcus spp. | Gram-positive | <1[9] |
| Streptococcus spp. | Gram-positive | <1[9] |
| Haemophilus spp. | Gram-negative | <1[9] |
| Moraxella spp. | Gram-negative | <1[9] |
Experimental Protocols
To facilitate the evaluation of novel aaRS inhibitors like this compound, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Test compound (this compound).
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Negative control (vehicle, e.g., DMSO).
-
Spectrophotometer or microplate reader.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. Also, prepare dilutions for the positive and negative controls.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀).
In Vitro Aminoacyl-tRNA Synthetase Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of a specific aaRS by 50%.
Materials:
-
Purified recombinant aminoacyl-tRNA synthetase (e.g., from S. aureus and E. coli).
-
Cognate tRNA.
-
Cognate radiolabeled amino acid (e.g., ³H-leucine).
-
ATP and MgCl₂.
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound (this compound).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, radiolabeled amino acid, and tRNA.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified aaRS enzyme. Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Quenching: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Filtration: Precipitate the charged tRNA on ice for 30 minutes. Collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acid.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
IC₅₀ Calculation: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using appropriate software.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflows for MIC and IC50 determination.
Caption: Inhibition of the aminoacyl-tRNA synthesis pathway.
References
- 1. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA synthetase inhibitors as potent antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New aminoacyl-tRNA synthetase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. target.re.kr [target.re.kr]
- 9. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoacyl-tRNA Synthetases in the Bacterial World - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Aminoacyl-tRNA Synthetases as Potent Drug Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aminoacyl-tRNA synthetases (aaRSs) are a class of ubiquitously expressed enzymes essential for protein synthesis, catalyzing the attachment of specific amino acids to their cognate tRNAs. Their fundamental role in cell viability and proliferation has made them attractive targets for the development of novel therapeutics, particularly in oncology and infectious diseases. Furthermore, the discovery of their non-canonical functions in critical signaling pathways, such as angiogenesis and immune responses, has expanded their druggable potential. This guide provides a comparative overview of the genetic validation of aaRSs as drug targets, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Efficacy of Aminoacyl-tRNA Synthetase Inhibitors
The development of small molecule inhibitors targeting aaRSs has shown significant promise. Below is a summary of the in vitro and in vivo efficacy of representative inhibitors against their respective aaRS targets.
In Vitro Potency of Selected aaRS Inhibitors
| Inhibitor | Target aaRS | Organism/Cell Line | Potency (IC50/Ki) | Reference(s) |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | IC50: 0.85 - 400 nM | [1] |
| Escherichia coli | IC50: 0.4 - 135 nM | [1] | ||
| REP8839 | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | Ki: 10 pM | [2] |
| BC-LI-0186 | Leucyl-tRNA Synthetase (LRS) | Human NSCLC cell lines (A549, H460) | GI50: nanomolar range | [3][4] |
| Tavaborole | Leucyl-tRNA Synthetase (LeuRS) | Trichophyton rubrum | MIC50: 4.0 µg/mL, MIC90: 8.0 µg/mL | [5] |
| Trichophyton mentagrophytes | MIC50: 4.0 µg/mL, MIC90: 8.0 µg/mL | [5] | ||
| Borrelidin Analogs (23 & 24) | Threonyl-tRNA Synthetase (ThrRS) | Plasmodium falciparum | Selectivity over human ThrRS: 13,579 and 4,048-fold respectively | [6] |
| T2-TrpRS (fragment) | Tryptophanyl-tRNA Synthetase (TrpRS) | Mouse Matrigel Plug Assay (VEGF-induced angiogenesis) | IC50: 1.7 nM | [7] |
| Prolyl-tRNA Synthetase Inhibitors (Class A) | Prolyl-tRNA Synthetase (ProRS) | Human | IC50: ≤ 100 nM | [6] |
| Cladosporin Analog (ASP3026) | Lysyl-tRNA Synthetase (LysRS) | Plasmodium falciparum | IC50: 657 nM (>380-fold selective over human LysRS) | [2] |
In Vivo Efficacy of Leucyl-tRNA Synthetase Inhibitor BC-LI-0186
The leucyl-tRNA synthetase (LRS) inhibitor, BC-LI-0186, has demonstrated significant anti-tumor effects in a non-small cell lung cancer (NSCLC) mouse model.[3][4]
| Animal Model | Treatment | Outcome | Reference(s) |
| Lox-Stop-Lox (LSL) K-rasG12D mice with NSCLC | BC-LI-0186 | - Comparable anti-tumor effect to cisplatin- Inhibition of mTORC1 signaling in tumor tissue | [3][4] |
Experimental Protocols for Genetic Validation
Genetic validation is crucial to confirm that the observed phenotype of a drug is indeed due to its interaction with the intended target. The two primary methods for this are gene knockout using CRISPR-Cas9 and gene knockdown using RNA interference (siRNA).
Protocol 1: CRISPR-Cas9 Mediated Knockout of an Aminoacyl-tRNA Synthetase Gene
This protocol outlines the general steps for creating a stable knockout of a specific aaRS gene in a mammalian cell line to validate it as a drug target.
1. Guide RNA (gRNA) Design and Cloning:
-
Design 2-3 unique gRNAs targeting an early exon of the aaRS gene of interest using a web-based tool (e.g., CHOPCHOP).[8]
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2) that also contains a selection marker (e.g., puromycin resistance).[9]
2. Lentiviral Production and Transduction:
-
Co-transfect the gRNA-cloned CRISPR vector along with packaging and envelope plasmids (e.g., pSPAX2 and pVSV-G) into a packaging cell line (e.g., LentiX293T).[8]
-
Collect the lentiviral supernatant after 48-72 hours.
-
Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.[8]
3. Selection of Knockout Cells:
-
Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[8]
-
Perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) to isolate clonal populations.[10]
4. Validation of Knockout:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from the clonal populations and perform PCR to amplify the targeted region. Sequence the PCR products to confirm the presence of insertions or deletions (indels).[9]
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific to the target aaRS to confirm the absence of the protein.[9]
-
Phenotypic Assays: Compare the phenotype of the knockout cells to wild-type cells in relevant assays (e.g., proliferation, migration, sensitivity to aaRS inhibitors).
Protocol 2: siRNA-Mediated Knockdown of an Aminoacyl-tRNA Synthetase
This protocol provides a method for transiently silencing the expression of a specific aaRS gene to assess its role in a particular cellular process.
1. siRNA Design and Preparation:
-
Select at least two validated siRNAs targeting different sequences of the mRNA of the aaRS of interest. A non-targeting scrambled siRNA should be used as a negative control.
-
Reconstitute the lyophilized siRNAs in RNase-free water to a stock concentration of 20-50 µM.
2. Transfection of siRNA:
-
Seed the target cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 24-72 hours.
3. Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): At 24-48 hours post-transfection, extract total RNA, synthesize cDNA, and perform qRT-PCR to quantify the mRNA levels of the target aaRS.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess the protein levels of the target aaRS.
4. Phenotypic Analysis:
-
Following confirmation of knockdown, perform relevant functional assays to assess the biological impact of silencing the target aaRS.
Visualizing the Role of aaRS in Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways involving aaRSs and a typical workflow for genetic target validation.
Signaling Pathways
Caption: Leucyl-tRNA Synthetase (LRS) as a Leucine Sensor in the mTORC1 Signaling Pathway.
Caption: Anti-Angiogenic Activity of Tryptophanyl-tRNA Synthetase (TrpRS) Fragments.[1][11]
Experimental and Logical Workflows
Caption: General Workflow for Genetic Validation of a Drug Target.
Conclusion
The essential role of aminoacyl-tRNA synthetases in protein synthesis, coupled with their expanding non-canonical functions, firmly establishes them as a promising class of drug targets. The data presented in this guide highlight the potent and specific inhibition of aaRSs by a variety of small molecules, with demonstrated efficacy in both in vitro and in vivo models of cancer and infectious diseases. The detailed experimental protocols for CRISPR-Cas9 and siRNA provide a clear framework for the genetic validation of novel aaRS inhibitors, a critical step in the drug discovery pipeline. The signaling and workflow diagrams offer a visual representation of the complex roles of aaRSs and the process of their validation. Continued research into the diverse functions of aaRSs and the development of novel inhibitors holds great potential for the future of targeted therapies.
References
- 1. Inhibition of mini-TyrRS-induced angiogenesis response in endothelial cells by VE-cadherin-dependent mini-TrpRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab.moffitt.org [lab.moffitt.org]
- 7. researchgate.net [researchgate.net]
- 8. genecopoeia.com [genecopoeia.com]
- 9. Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Discovery Workflow - What is it? [vipergen.com]
Borrelidin and Its Analogs: A Comparative Guide to Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Borrelidin, a macrolide antibiotic isolated from Streptomyces species, has demonstrated potent antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Its unique mechanism of action, targeting the parasite's threonyl-tRNA synthetase (ThrRS), makes it a compelling candidate for the development of new antimalarial drugs, particularly in the face of growing resistance to existing therapies.[1][3][4][5][6] However, the clinical progression of borrelidin has been hampered by its significant cytotoxicity to human cells.[2][4][5][7] This has spurred research into the synthesis and evaluation of borrelidin analogs designed to retain potent antimalarial efficacy while exhibiting reduced toxicity, thereby improving their therapeutic index. This guide provides a comparative analysis of borrelidin and its key analogs, summarizing their antimalarial activity and cytotoxicity, detailing the experimental protocols used for their evaluation, and illustrating the underlying mechanism of action.
Comparative Antimalarial Activity and Cytotoxicity
The development of borrelidin analogs has focused on modifying its structure to enhance selectivity for the parasite's ThrRS over the human ortholog. This has led to the identification of several derivatives with improved safety profiles while maintaining potent antiplasmodial activity. The following table summarizes the in vitro 50% inhibitory concentrations (IC50) against P. falciparum and the 50% cytotoxic concentrations (CC50) against human cell lines for borrelidin and some of its notable analogs.
| Compound | P. falciparum IC50 (nM) | Human Cell Line | CC50 (nM) | Selectivity Index (CC50/IC50) | Reference |
| Borrelidin | 0.93 - 0.97 | MRC-5 / Human Cells | 345 | ~356-371 | [2][8] |
| Analog 1 (CH2SPh-triazole) | ~1.0 | MRC-5 | >10,000 | >10,000 | [2] |
| BC194 | 10.5 | Human Cells | 2,500 | 238 | [8] |
| BC195 | 12.1 | Human Cells | 1,500 | 124 | [8] |
| BC196 | 15.3 | Human Cells | >10,000 | >653 | [8][9] |
| BC220 | 18.2 | Human Cells | >10,000 | >549 | [8][9] |
| BC240 | 25.4 | Human Cells | 5,000 | 197 | [8] |
Note: IC50 and CC50 values can vary slightly between studies due to different experimental conditions and cell lines used.
Mechanism of Action: Targeting Protein Synthesis
Borrelidin and its analogs exert their antimalarial effect by inhibiting the threonyl-tRNA synthetase (ThrRS) of Plasmodium falciparum. This enzyme is crucial for protein synthesis, as it attaches the amino acid threonine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into proteins. By binding to ThrRS, borrelidin prevents this charging of tRNA, leading to a depletion of threonyl-tRNA and the subsequent cessation of protein synthesis, ultimately resulting in parasite death.[1][3][5] The selectivity of some analogs for the parasite's ThrRS over the human enzyme is the key to their reduced cytotoxicity.
Caption: Mechanism of action of borrelidin and its analogs.
Experimental Protocols
The evaluation of borrelidin analogs typically involves a series of in vitro and in vivo assays to determine their efficacy and safety.
In Vitro Antimalarial Activity Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of the compounds against P. falciparum.
Methodology:
-
Plasmodium falciparum Culture: A chloroquine-sensitive or -resistant strain of P. falciparum is maintained in continuous culture in human erythrocytes (O+ blood type) suspended in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[3][7]
-
Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well microtiter plate.
-
Parasite Synchronization: The parasite culture is synchronized to the ring stage before incubation with the test compounds.
-
Incubation: Synchronized parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) are added to the wells containing the drug dilutions and incubated for 48-72 hours.
-
Growth Inhibition Assessment: Parasite growth is quantified using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to determine the percentage of parasitized erythrocytes.
-
SYBR Green I-based fluorescence assay: This method quantifies parasite DNA.
-
Hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine by the parasite as an indicator of viability.[7]
-
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antimalarial activity assay.
In Vitro Cytotoxicity Assay
This assay is performed to assess the toxicity of the compounds against human cells and determine the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Culture: A human cell line (e.g., MRC-5, HepG2, or HEK293) is cultured in appropriate medium and conditions.
-
Drug Incubation: Cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using colorimetric assays such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
Resazurin assay: Another indicator of cell viability.
-
-
CC50 Determination: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Antimalarial Efficacy Assay (Mouse Model)
This assay evaluates the in vivo efficacy of the compounds in a malaria-infected mouse model. The 4-day suppressive test is a standard method.
Methodology:
-
Infection: Mice (e.g., BALB/c or Swiss albino) are inoculated intraperitoneally with a rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.[10][11]
-
Drug Administration: The test compounds are administered to the mice orally or subcutaneously once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated for each dose group relative to the untreated control group. The 50% effective dose (ED50) can be determined from a dose-response curve.
-
Survival Monitoring: The survival of the mice in each group is monitored daily for a defined period (e.g., 30 days).
Conclusion
Borrelidin represents a promising scaffold for the development of novel antimalarials with a distinct mechanism of action. While the parent compound's cytotoxicity is a significant hurdle, research into its analogs has yielded promising candidates with improved selectivity and retained potency. Analogs such as BC196 and BC220 have demonstrated a significantly wider therapeutic window in preclinical studies, highlighting the potential of this compound class.[8][9] Further investigation and optimization of these borrelidin derivatives could lead to the development of new, effective, and safe treatments to combat malaria.
References
- 1. Borrelidin analogues with antimalarial activity: design, synthesis and biological evaluation against Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-Plasmodium activity assays of gametocyte-stage P. falciparum. [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mmv.org [mmv.org]
- 8. pnas.org [pnas.org]
- 9. Antimalarial activity of borrelidin and fumagilin in Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
A Comparative Guide to Aminoacyl-tRNA Synthetase Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of various classes of aminoacyl-tRNA synthetase (aaRS) inhibitors, offering a side-by-side comparison of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code, making them a compelling target for the development of novel therapeutics, including antibiotics, antifungals, and even agents for human diseases.[1][2] These enzymes catalyze the attachment of the correct amino acid to its cognate tRNA in a two-step process.[2] This guide provides a detailed comparison of different classes of aaRS inhibitors, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Classes of Aminoacyl-tRNA Synthetase Inhibitors: A Side-by-Side Comparison
The diverse family of aaRS inhibitors can be broadly categorized into natural products and synthetic compounds. These inhibitors target different sites on the enzyme, leading to varied mechanisms of action and efficacy.
Natural Product Inhibitors
Natural products have historically been a rich source of aaRS inhibitors, with several compounds demonstrating potent and specific activity.
| Inhibitor | Class | Target aaRS | Mechanism of Action | Organism Source |
| Mupirocin | Pseudomonic Acid | Isoleucyl-tRNA Synthetase (IleRS) | Competitively inhibits the formation of isoleucyl-adenylate by binding to the enzyme's active site, mimicking the isoleucyl-AMP intermediate.[3][4] | Pseudomonas fluorescens[3] |
| Borrelidin | Macrolide | Threonyl-tRNA Synthetase (ThrRS) | Potent inhibitor of both the synthetic and editing sites of ThrRS.[5] | Streptomyces parvulus |
| Halofuginone | Quinazolinone | Prolyl-tRNA Synthetase (ProRS) | Competitively inhibits the prolyl-tRNA synthetase activity of glutamyl-prolyl-tRNA synthetase (EPRS).[6][7] | Synthetic derivative of febrifugine from Dichroa febrifuga[8] |
| Indolmycin | Indole | Tryptophanyl-tRNA Synthetase (TrpRS) | A tryptophan analog that acts as a competitive inhibitor.[2] | Streptomyces griseus[2] |
Synthetic Inhibitors
The limitations of some natural products, such as toxicity or poor pharmacokinetic profiles, have driven the development of synthetic aaRS inhibitors. These compounds are often designed to be highly selective for microbial enzymes over their human counterparts.
| Inhibitor | Class | Target aaRS | Mechanism of Action |
| Tavaborole (AN2690) | Oxaborole | Leucyl-tRNA Synthetase (LeuRS) | Forms an adduct with the 3'-terminal adenosine of tRNALeu in the editing site of LeuRS, trapping the tRNA and inhibiting the catalytic cycle.[9][10][11] |
| REP8839 | Diaryldiamine | Methionyl-tRNA Synthetase (MetRS) | Potent and selective inhibitor of bacterial MetRS.[12][13][14] |
| GSK2251052 (AN3365) | Oxaborole | Leucyl-tRNA Synthetase (LeuRS) | Inhibits protein synthesis by binding to the editing site of leucyl-tRNA synthetase.[15][16] |
Quantitative Performance Data
The following tables summarize key quantitative data for various aaRS inhibitors, providing a basis for comparing their potency and spectrum of activity.
In Vitro Enzyme Inhibition
| Inhibitor | Target Enzyme | Organism | IC50 | Ki |
| REP8839 | MetRS | Staphylococcus aureus | <1.9 nM[12][17] | 10 pM[18] |
| Indolmycin | TrpRS | Escherichia coli | 9.25 nM[2] | - |
| Indolmycin | TrpRS | Helicobacter pylori | 12.2 nM[2] | - |
| Halofuginone | ProRS | Plasmodium falciparum | 17 nM[6] | - |
| GSK2251052 | LeuRS | - | 0.31 µM[19] | - |
| BC-DXI-843 | AIMP2-DX2 | - | 0.92 µM[19] | - |
| Gln-AMS (TFA) | GlnRS | - | - | 1.32 µM[19] |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Organism | MIC |
| Mupirocin | Staphylococcus aureus (MuL) | 8–256 mg/L[3] |
| Mupirocin | Staphylococcus aureus (MuH) | >256 mg/L[3] |
| REP8839 | Staphylococcus aureus | 0.06 μg/ml (sensitive strains)[12][17] |
| REP8839 | Staphylococcus aureus (I57N mutant) | 4 μg/ml[12][17] |
| REP8839 | Staphylococcus aureus (G54S mutant) | 32 μg/ml[12][17] |
| GSK2251052 | Anaerobic Organisms | Varies (see original data for details)[15] |
| Tavaborole | Candida albicans | - |
| NP-BTA | Candida albicans | MIC50 of 6.25 μM[19] |
Key Experimental Protocols
The evaluation of aaRS inhibitors relies on a set of standardized experimental protocols to determine their efficacy and mechanism of action.
Aminoacyl-tRNA Synthetase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific aaRS.
Principle: The assay quantifies the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by the aaRS enzyme. A decrease in the amount of radiolabeled aminoacyl-tRNA formed in the presence of the inhibitor indicates inhibition.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified aaRS enzyme, its cognate tRNA, the radiolabeled amino acid (e.g., [3H]-leucine for LeuRS), ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixtures. Include a control reaction without any inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP. Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Precipitation: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA). This also precipitates the tRNA and any attached aminoacyl-tRNA.
-
Filtration and Washing: Filter the precipitate through glass fiber filters. Wash the filters extensively with cold TCA to remove any unincorporated radiolabeled amino acid.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the minimum inhibitory concentration (MIC) of an inhibitor against various microorganisms.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Inhibitor: Prepare a series of twofold dilutions of the aaRS inhibitor in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no inhibitor) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor in which there is no visible growth.
Cytotoxicity Assay
This assay assesses the toxicity of the aaRS inhibitors against mammalian cells to evaluate their selectivity.
Principle: The assay measures the viability of cultured mammalian cells after exposure to the inhibitor. A common method is the MTT assay, which measures the metabolic activity of the cells.
Detailed Methodology (MTT Assay):
-
Cell Seeding: Seed mammalian cells (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Add various concentrations of the aaRS inhibitor to the cells and incubate for a specific period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration compared to the untreated control cells. Determine the CC50 (cytotoxic concentration 50), the concentration that reduces cell viability by 50%.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex interactions and processes involved in the study of aaRS inhibitors.
Aminoacyl-tRNA Synthesis and Inhibition Pathways
Caption: Overview of aaRS inhibition pathways.
Experimental Workflow for aaRS Inhibitor Evaluation
Caption: Workflow for aaRS inhibitor discovery.
This guide provides a foundational understanding of the diverse landscape of aminoacyl-tRNA synthetase inhibitors. The presented data and experimental protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics targeting this essential class of enzymes. The continued exploration of both natural and synthetic inhibitors holds significant promise for addressing unmet medical needs.
References
- 1. Articles [globalrx.com]
- 2. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery | MDPI [mdpi.com]
- 3. Mupirocin - Wikipedia [en.wikipedia.org]
- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone - Wikipedia [en.wikipedia.org]
- 9. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tavaborole - Wikipedia [en.wikipedia.org]
- 12. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Guide to a Novel Aminoacyl-tRNA Synthetase Inhibitor: Validation Against a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel aminoacyl-tRNA synthetase (aaRS) inhibitor, Thiomarinol A, with the established isoleucyl-tRNA synthetase (IleRS) inhibitor, Mupirocin. Due to the limited availability of public data on "Aminoacyl tRNA synthetase-IN-1" for a direct comparison, this guide utilizes Mupirocin as a well-characterized reference compound. The data presented is based on published experimental findings and aims to provide an objective assessment of Thiomarinol A's potential as a next-generation antimicrobial agent.
Introduction to Aminoacyl-tRNA Synthetase Inhibition
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis. Inhibition of these enzymes leads to a depletion of charged tRNAs, stalling protein synthesis and ultimately resulting in bacteriostasis or bactericidal effects.[1] This makes aaRSs attractive targets for the development of novel antibiotics.
Mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), has been a clinically successful topical antibiotic for decades, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] However, the emergence of resistance necessitates the discovery and validation of new aaRS inhibitors with improved potency and efficacy against resistant strains. Thiomarinol A, a hybrid natural product, has emerged as a potent inhibitor of IleRS with a potentially novel mechanism of action.[4][5]
Quantitative Performance Comparison
The following tables summarize the key quantitative data from comparative studies of Thiomarinol A and the reference compound, Mupirocin.
| Inhibitor | Target Enzyme | Ki (inhibition constant) | Fold Improvement vs. Mupirocin |
| Thiomarinol A | MRSA IleRS | pM range | ~1600x |
| Mupirocin (Reference) | MRSA IleRS | nM range | 1x |
| Table 1: In Vitro Enzyme Inhibition. The inhibition constant (Ki) reflects the potency of an inhibitor. A lower Ki value indicates a stronger binding affinity to the target enzyme. Thiomarinol A demonstrates a significantly lower Ki for MRSA IleRS compared to Mupirocin, indicating substantially higher potency at the enzymatic level.[4][5] |
| Inhibitor | MIC (μM) vs. Mupirocin-Sensitive MRSA | MIC (μM) vs. Low-Level Mupirocin-Resistant MRSA | MIC (μM) vs. High-Level Mupirocin-Resistant MRSA |
| Thiomarinol A | 0.002 | 0.08 | 0.5 |
| Mupirocin (Reference) | 0.5 | 100 | >8000 |
| Table 2: Minimum Inhibitory Concentration (MIC) against MRSA Strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Thiomarinol A exhibits potent activity against Mupirocin-sensitive MRSA and, critically, retains significant activity against both low-level and high-level Mupirocin-resistant strains, against which Mupirocin is largely ineffective.[4] |
Experimental Protocols
This section details the key experimental methodologies used to validate the performance of Thiomarinol A against Mupirocin.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Ki Determination)
This assay quantifies the inhibitory potency of a compound against the target enzyme, IleRS.
-
Principle: The assay measures the rate of the aminoacylation reaction, where IleRS attaches isoleucine to its cognate tRNA. The reduction in the reaction rate in the presence of an inhibitor is used to determine the inhibition constant (Ki).
-
Materials:
-
Purified recombinant MRSA Isoleucyl-tRNA synthetase (IleRS).
-
Radiolabeled [3H]-isoleucine.
-
Total tRNA isolated from S. aureus.
-
ATP and MgCl2.
-
Inhibitors: Thiomarinol A and Mupirocin at various concentrations.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures containing buffer, ATP, MgCl2, [3 H]-isoleucine, and varying concentrations of the inhibitor (Thiomarinol A or Mupirocin).
-
Initiate the reaction by adding purified IleRS enzyme.
-
At specific time points, aliquots of the reaction are quenched by spotting onto filter paper and precipitating the tRNA with cold TCA.
-
The filters are washed to remove unincorporated [3H]-isoleucine.
-
The amount of radiolabeled isoleucine attached to the tRNA is quantified by liquid scintillation counting.
-
Reaction rates are calculated and plotted against inhibitor concentrations.
-
The Ki value is determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible turbidity after a defined incubation period is the MIC.
-
Materials:
-
Bacterial strains: Mupirocin-sensitive MRSA, low-level Mupirocin-resistant MRSA, and high-level Mupirocin-resistant MRSA.
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inhibitors: Thiomarinol A and Mupirocin, serially diluted.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL).
-
-
Procedure:
-
Serially dilute Thiomarinol A and Mupirocin in CAMHB in 96-well plates.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the drug that shows no turbidity.
-
Chemical Genomics Screen
This high-throughput method identifies the cellular target of a compound by assessing its effect on a library of bacterial strains with systematically knocked-down gene expression.
-
Principle: A library of bacterial strains, each with a single essential gene's expression reduced (e.g., using CRISPRi), is screened for hypersensitivity to the test compound. If a strain with a knockdown in a particular gene is significantly more sensitive to the compound, it suggests that the compound targets the protein product of that gene or a related pathway.
-
Materials:
-
A bacterial CRISPRi library (e.g., in Bacillus subtilis as a model for Gram-positive bacteria) covering essential genes.
-
Test compounds: A synthetic analogue of Thiomarinol A and Mupirocin.
-
Growth medium and automated colony size measurement equipment.
-
-
Procedure:
-
The CRISPRi library is grown in the presence of sub-lethal concentrations of the test compounds.
-
The growth of each knockdown strain is monitored, typically by measuring colony size on agar plates.
-
A chemical-gene interaction score is calculated for each gene, quantifying the degree of sensitization of its knockdown to the compound.
-
Genes with the most significant sensitization scores are identified as potential targets. For both the Thiomarinol A analogue and Mupirocin, the ileS gene (encoding IleRS) was identified as the top hit, validating it as the primary target.[4]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Downstream Effects
Inhibition of IleRS by compounds like Thiomarinol A and Mupirocin leads to a depletion of charged isoleucyl-tRNAIle.[6] This scarcity of a crucial component for protein synthesis causes ribosomes to stall at isoleucine codons on messenger RNA (mRNA). In bacteria, this stalling of ribosomes is a key trigger for the stringent response , a global reprogramming of cellular metabolism to conserve resources during periods of nutrient stress.[7][8][9]
The stringent response is mediated by the alarmone molecules guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). The accumulation of these molecules leads to a downregulation of the synthesis of stable RNAs (rRNA and tRNA) and an upregulation of genes involved in amino acid biosynthesis, allowing the bacterium to adapt to the nutrient-poor environment.[10][11]
Figure 1: Mechanism of Action and Downstream Signaling Pathway of IleRS Inhibitors.
Experimental Workflow for Inhibitor Validation
The validation of a new aaRS inhibitor follows a logical progression from in vitro enzymatic assays to cell-based and, eventually, in vivo studies.
Figure 2: General Experimental Workflow for aaRS Inhibitor Discovery and Validation.
Conclusion
The data presented in this guide strongly supports Thiomarinol A as a highly promising new isoleucyl-tRNA synthetase inhibitor. Its picomolar potency against the target enzyme and, most notably, its ability to overcome high-level Mupirocin resistance, highlight its potential to address a significant clinical need. The detailed experimental protocols provide a framework for the continued evaluation of Thiomarinol A and other novel aaRS inhibitors. Further studies, including in vivo efficacy and safety profiling, are warranted to fully assess its therapeutic potential.
References
- 1. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C16H25N7O7S | CID 10095725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Stringent response - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Alliance: Mupirocin and α-Pinene Forge a Potent Combination Against Drug-Resistant Bacteria
A novel investigation into the combined effects of the aminoacyl-tRNA synthetase inhibitor, mupirocin, and the natural monoterpene, α-pinene, has revealed a significant synergistic relationship that enhances their efficacy against multidrug-resistant strains of Staphylococcus aureus (MRSA). This combination not only demonstrates superior bactericidal activity in vitro but also proves effective in an in vivo model of skin infection, offering a promising new strategy in the fight against antibiotic resistance.
Researchers have demonstrated that when used in combination, mupirocin and α-pinene exhibit a potent synergistic effect, drastically reducing the concentration of mupirocin required to inhibit and kill MRSA.[1][2][3] This finding is particularly crucial given the increasing prevalence of mupirocin resistance.[4] The study, titled "New Synergistic Combination Therapy of Mupirocin and α-Pinene Against Multidrug-Resistant Clinical Strains of Methicillin-Resistant Staphylococcus aureus", provides compelling evidence for the clinical potential of this combination therapy.[1][2][3][5]
Quantitative Analysis of Synergy
The synergistic interaction between mupirocin and α-pinene was quantified using the Fractional Inhibitory Concentration Index (FICI) and the Fractional Bactericidal Concentration Index (FBCI). A FICI or FBCI value of ≤ 0.5 is indicative of synergy. The combination of mupirocin and α-pinene resulted in FICI values ranging from 0.2 to 0.4 against the tested MRSA strains.[1][2][3] Notably, the combination led to a remarkable 33-fold reduction in the Minimum Bactericidal Concentration (MBC) of mupirocin.[1][2][3]
| Compound/Combination | MIC (MRSA-1977 & MRSA-GM34) | MBC (MRSA-1977 & MRSA-GM34) | FICI | FBCI |
| Mupirocin | 0.25 µg/mL | 2 µg/mL | - | - |
| α-Pinene | 0.5% (v/v) | 0.75% (v/v) | - | - |
| Mupirocin + α-Pinene | 0.06 µg/mL + 0.12% (v/v) | 0.06 µg/mL + 0.5% (v/v) | 0.5 | 0.2 |
Table 1: In vitro susceptibility of multidrug-resistant S. aureus to Mupirocin and α-Pinene, alone and in combination.[1]
Experimental Protocols
The evaluation of the synergistic effects of mupirocin and α-pinene involved several key experimental procedures:
Checkerboard Assay for Synergy Testing
The checkerboard microdilution method was employed to assess the synergistic interaction between mupirocin and α-pinene.[1][6][7]
-
Preparation of Antibiotics: Stock solutions of mupirocin and α-pinene were prepared. Serial twofold dilutions of mupirocin were made along the rows of a 96-well microtiter plate, while serial twofold dilutions of α-pinene were made along the columns.
-
Inoculum Preparation: Two clinical multidrug-resistant MRSA strains (MRSA-1977 and MRSA-GM34) were cultured and the inoculum was adjusted to a concentration of 5 x 10^5 CFU/mL.[1]
-
Incubation: 100 µL of the bacterial inoculum was added to each well of the microtiter plate, and the plate was incubated at 35°C for 48 hours.[7]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that inhibited visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of Mupirocin in combination / MIC of Mupirocin alone) + (MIC of α-Pinene in combination / MIC of α-Pinene alone).[7]
In Vivo Murine Skin Infection Model
To evaluate the in vivo efficacy, a mouse model of a MRSA-infected wound was utilized.[1]
-
Animal Model: Mice were anesthetized, and a superficial wound was created on their backs.
-
Infection: The wound was inoculated with a suspension of MRSA.
-
Treatment: A topical formulation containing α-pinene, mupirocin, or their combination was applied to the infected wounds at 4, 6, 8, 24, and 36 hours post-infection.[1]
-
Evaluation: The bacterial load in the wound tissue was determined after the treatment period to assess the efficacy of the different formulations.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the key experiments performed to evaluate the synergistic effects of mupirocin and α-pinene.
Mechanism of Action and Signaling Pathways
Mupirocin exerts its antibacterial effect by inhibiting bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[4] This specific mechanism of action means there is no cross-resistance with other antibiotic classes.[4] The synergistic partner, α-pinene, is a natural monoterpene found in the essential oils of many plants. While the precise mechanism of its synergistic action with mupirocin is still under investigation, it is hypothesized that α-pinene may permeabilize the bacterial cell membrane, thereby facilitating the entry of mupirocin and enhancing its access to the intracellular target.
The following diagram illustrates the proposed synergistic mechanism.
Conclusion
The synergistic combination of mupirocin and α-pinene presents a promising therapeutic strategy to combat infections caused by multidrug-resistant S. aureus. The ability of α-pinene to significantly enhance the bactericidal activity of mupirocin at lower concentrations could help to overcome existing resistance and prolong the clinical utility of this important topical antibiotic. Further research is warranted to fully elucidate the molecular mechanisms underlying this synergy and to optimize topical formulations for clinical use.
References
- 1. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 2. New Synergistic Combination Therapy of Mupirocin and α-Pinene Against Multidrug-Resistant Clinical Strains of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Synergistic Combination Therapy of Mupirocin and α-Pinene Against Multidrug-Resistant Clinical Strains of Methicillin-Resistant Staphylococcus aureus | Puerto Rico Health Sciences Journal [prhsj.rcm.upr.edu]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Structural Showdown: A Comparative Guide to Aminoacyl-Adenylate Analogs Bound to Leucyl- and Tyrosyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two Class I aminoacyl-tRNA synthetases (aaRS), Leucyl-tRNA synthetase (LeuRS) and Tyrosyl-tRNA synthetase (TyrRS), in complex with their respective aminoacyl-adenylate analogs. These analogs are potent inhibitors that mimic the high-energy intermediate of the aminoacylation reaction, making them valuable tools for structural biology and drug discovery.
Introduction
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the first step of protein synthesis: the attachment of a specific amino acid to its cognate tRNA. This two-step reaction begins with the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP. Due to their critical role, aaRSs are attractive targets for the development of novel antimicrobial agents. Understanding the structural basis of inhibitor binding is crucial for the rational design of new and selective drugs.
This guide focuses on the structural complexes of Thermus thermophilus Leucyl-tRNA synthetase with a leucyl-sulfamoyl adenylate analog (PDB ID: 1H3N) and Bacillus stearothermophilus Tyrosyl-tRNA synthetase with tyrosyl-adenylate (PDB ID: 1TYD).
Quantitative Data Summary
The following table summarizes key quantitative data for the two aaRS-inhibitor complexes.
| Parameter | Leucyl-tRNA Synthetase (T. thermophilus) | Tyrosyl-tRNA Synthetase (B. stearothermophilus) |
| PDB ID | 1H3N | 1TYD |
| Inhibitor | 5'-O-[N-(L-leucyl)-sulfamoyl]adenosine | Tyrosyl-adenylate |
| Resolution | 2.0 Å | 2.3 Å |
| R-factor / R-free | 0.205 / 0.231 | 0.226 / Not provided |
| Binding Affinity (Ki) | Not explicitly reported in the structural study. | Not explicitly reported in the structural study. A related study reports a Kd of 2 x 10⁻⁵ M for L-tyrosine.[1] |
Structural Comparison
Both LeuRS and TyrRS are Class I aaRSs, characterized by a canonical Rossmann fold in their catalytic domains. However, their overall architecture and the specifics of inhibitor binding reveal key differences.
Leucyl-tRNA Synthetase (T. thermophilus) with Leucyl-Sulfamoyl Adenylate (1H3N):
The structure of T. thermophilus LeuRS in complex with its inhibitor reveals a large, monomeric enzyme.[2] The leucyl-sulfamoyl adenylate binds in a deep active site cleft within the Rossmann fold. The binding of the adenosine moiety of the inhibitor induces significant conformational changes in the active site, leading to a more ordered structure.[2] This induced-fit mechanism is crucial for the tight binding of the adenylate.
Tyrosyl-tRNA Synthetase (B. stearothermophilus) with Tyrosyl-Adenylate (1TYD):
B. stearothermophilus TyrRS is a homodimeric enzyme.[3] The tyrosyl-adenylate intermediate binds in a deep cleft of the α/β domain.[3] The tyrosine moiety occupies the same position as the tyrosine substrate, forming strong polar interactions with the enzyme. The ribose hydroxyl groups also form significant hydrogen bonds with the protein.[3] Unlike in LeuRS, the adenine moiety of the inhibitor in TyrRS appears to make no significant polar interactions with the enzyme.[3]
Signaling and Experimental Workflow
The following diagrams illustrate the general mechanism of aaRS inhibition by aminoacyl-adenylate analogs and a typical experimental workflow for structural studies.
Caption: General mechanism of aaRS inhibition by aminoacyl-adenylate analogs.
Caption: A typical experimental workflow for determining the crystal structure of an aaRS-inhibitor complex.
Experimental Protocols
The following are summarized experimental protocols based on the methodologies described in the primary literature for the structural determination of the LeuRS and TyrRS complexes.
Leucyl-tRNA Synthetase (T. thermophilus) - PDB: 1H3N
Protein Expression and Purification: The wild-type leucyl-tRNA synthetase from T. thermophilus strain HB-27 was expressed in E. coli.[4] The protein was purified to homogeneity using a multi-step chromatographic procedure.[5]
Crystallization: Single crystals of LeuRS were grown using the hanging drop vapor diffusion method.[4] The reservoir solution contained ammonium sulfate as the precipitant.[4] Crystals of the complex were obtained by growing them in the presence of 5'-O-[N-(leucyl)-sulfamoyl]adenosine.[4]
Data Collection and Processing: X-ray diffraction data were collected from single crystals. The structure was determined using the multi-wavelength anomalous diffraction (MAD) method with seleno-methionated protein.[2][5]
Structure Solution and Refinement: The structure was solved and refined to a resolution of 2.0 Å.[2]
Tyrosyl-tRNA Synthetase (B. stearothermophilus) - PDB: 1TYD
Protein Expression and Purification: The tyrosyl-tRNA synthetase from Bacillus stearothermophilus was purified to homogeneity. The primary structure was deduced from the nucleotide sequence of the cloned gene.[6]
Crystallization: Crystals of the enzyme were grown, and the complex with tyrosyl adenylate was formed by soaking the crystals first with a saturated solution of tyrosine, followed by an excess of ATP, which led to the in-crystal enzymatic formation of the intermediate.[3]
Data Collection and Processing: X-ray diffraction data were collected from the soaked crystals.
Structure Solution and Refinement: The crystal structure was refined to a resolution of 2.3 Å using a restrained least-squares procedure.[3] The final R-factor was 22.6%.[3]
Conclusion
The structural analysis of LeuRS and TyrRS in complex with their respective aminoacyl-adenylate analogs provides valuable insights into the molecular recognition of these potent inhibitors. While both are Class I enzymes, the differences in their oligomeric state, inhibitor-induced conformational changes, and specific interactions within the active site highlight the potential for developing selective inhibitors targeting individual aaRS enzymes. Further investigation into the binding kinetics and thermodynamics of these and other inhibitors will be crucial for the development of the next generation of antimicrobial drugs.
References
- 1. Aminoacyl-tRNA synthetases from Bacillus stearothermophilus. Asymmetry of substrate binding to tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for orthogonal tRNA specificities of tyrosyl-tRNA synthetases for genetic code expansion [ouci.dntb.gov.ua]
- 4. embopress.org [embopress.org]
- 5. The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The amino acid sequence of the tyrosyl-tRNA synthetase from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Aminoacyl tRNA Synthetase-IN-1
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Aminoacyl tRNA synthetase-IN-1, a bacterial aminoacyl tRNA synthetase (aaRS) inhibitor. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, stringent adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard. | To protect against accidental splashes and airborne particles.[2][3][4] |
| Hand Protection | Disposable nitrile gloves. Consider double gloving for added protection. | To prevent skin contact with the compound.[2] Latex gloves are not recommended due to poor chemical resistance.[2] |
| Body Protection | A standard laboratory coat. A fire-resistant lab coat should be worn if flammable solvents are in use. | To protect skin and personal clothing from contamination.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if working with the compound as a powder outside of a fume hood. | To prevent inhalation of the compound.[1] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound, especially when in solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for handling solid and dissolved chemical compounds should be available in the immediate work area.
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared weigh boat.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Practices: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
3. Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a clearly labeled hazardous waste bottle.
-
Container Disposal: Empty containers of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
